molecular formula C26H42N7O20P3S B15546807 L-erythro-3-Methylmalyl-CoA

L-erythro-3-Methylmalyl-CoA

カタログ番号: B15546807
分子量: 897.6 g/mol
InChIキー: OTENCPQKSBPYCM-IGVLTWCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-erythro-3-methylmalyl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of L-erythro-3-methylmalic acid. It is a conjugate acid of a this compound(5-).

特性

分子式

C26H42N7O20P3S

分子量

897.6 g/mol

IUPAC名

(2R,3S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-12(16(35)24(39)40)25(41)57-7-6-28-14(34)4-5-29-22(38)19(37)26(2,3)9-50-56(47,48)53-55(45,46)49-8-13-18(52-54(42,43)44)17(36)23(51-13)33-11-32-15-20(27)30-10-31-21(15)33/h10-13,16-19,23,35-37H,4-9H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t12-,13+,16+,17+,18+,19-,23+/m0/s1

InChIキー

OTENCPQKSBPYCM-IGVLTWCCSA-N

製品の起源

United States

Foundational & Exploratory

The Central Role of (2R,3S)-β-Methylmalyl-CoA in Prokaryotic Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role of (2R,3S)-β-Methylmalyl-CoA, a key intermediate in specialized carbon fixation pathways utilized by various microorganisms. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, biochemistry, and metabolic engineering. It details the biochemical significance, enzymatic interactions, and experimental methodologies associated with this crucial metabolite.

Introduction

While the Calvin-Benson-Bassham cycle is the most widely recognized carbon fixation pathway, several alternative routes have been elucidated in prokaryotes, enabling them to thrive in diverse environments. Two such pathways, the 3-hydroxypropionate (B73278) bi-cycle and the ethylmalonyl-CoA pathway, are notable for their unique enzymatic reactions and intermediates. At the heart of both of these pathways lies (2R,3S)-β-Methylmalyl-CoA, a five-carbon dicarboxylic acid thioester whose formation and subsequent cleavage are critical for the net assimilation of inorganic carbon. Understanding the dynamics of this intermediate is essential for comprehending the metabolic versatility of these organisms and for harnessing their capabilities in biotechnological applications.

Biochemical Context: Two Pathways, One Key Intermediate

(2R,3S)-β-Methylmalyl-CoA is a central player in two distinct, yet interconnected, carbon fixation and assimilation pathways.

The 3-Hydroxypropionate Bi-cycle

This pathway, prominently found in the thermophilic phototrophic bacterium Chloroflexus aurantiacus, is a bicyclic process for autotrophic CO2 fixation.[1][2] In the second cycle of this pathway, glyoxylate (B1226380), which is formed in the first cycle, condenses with propionyl-CoA to form (2R,3S)-β-methylmalyl-CoA.[3][4] This reaction is catalyzed by the versatile, bifunctional enzyme L-malyl-CoA/β-methylmalyl-CoA lyase.[3][5] The (2R,3S)-β-methylmalyl-CoA is then further metabolized to ultimately yield pyruvate, a key precursor for various biosynthetic pathways, and regenerate acetyl-CoA.[1][3]

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is an anaplerotic sequence that enables organisms lacking isocitrate lyase, such as Methylobacterium extorquens and Rhodobacter sphaeroides, to assimilate C2 compounds like acetate.[6][7] In this pathway, a series of reactions leads to the formation of (2R,3S)-β-methylmalyl-CoA, which is then cleaved by L-malyl-CoA/β-methylmalyl-CoA lyase to produce glyoxylate and propionyl-CoA.[8][9] This glyoxylate can then be used to replenish the citric acid cycle, allowing for the net conversion of acetyl-CoA to biomass.

Quantitative Data: Enzyme Kinetics

The central enzyme responsible for the turnover of (2R,3S)-β-methylmalyl-CoA is the L-malyl-CoA/β-methylmalyl-CoA lyase. Kinetic parameters for this enzyme have been characterized in several organisms. The following table summarizes the available data for the enzyme from Chloroflexus aurantiacus.

SubstrateKm (µM)Notes
(S)-malyl-CoA10For L-malyl-CoA lyase activity
(2R,3S)-β-methylmalyl-CoA89For β-methylmalyl-CoA lyase activity
Acetyl-CoA360For L-malyl-CoA lyase activity
Propionyl-CoA1200For β-methylmalyl-CoA lyase activity
Glyoxylate2000For both lyase activities
Data sourced from UniProtKB P57112.[5]

Signaling Pathways and Experimental Workflows

To elucidate the role of (2R,3S)-β-Methylmalyl-CoA and the associated carbon fixation pathways, a combination of genetic, biochemical, and analytical techniques is employed. The following diagrams illustrate the biochemical pathways and a typical experimental workflow.

G 3-Hydroxypropionate Bi-cycle in Chloroflexus aurantiacus cluster_cycle1 Cycle 1: Glyoxylate Formation cluster_cycle2 Cycle 2: Pyruvate Formation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase + HCO₃⁻ ThreeHP 3-Hydroxypropionate MalonylCoA->ThreeHP Malonyl-CoA reductase PropionylCoA_c1 Propionyl-CoA ThreeHP->PropionylCoA_c1 Propionyl-CoA synthase MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA_c1->MethylmalonylCoA Propionyl-CoA carboxylase + HCO₃⁻ PropionylCoA_c2 Propionyl-CoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA epimerase & mutase MalylCoA (S)-Malyl-CoA SuccinylCoA->MalylCoA MalylCoA->AcetylCoA L-malyl-CoA/β-methylmalyl-CoA lyase Glyoxylate Glyoxylate MalylCoA->Glyoxylate L-malyl-CoA/β-methylmalyl-CoA lyase betaMethylmalylCoA (2R,3S)-β-Methylmalyl-CoA Glyoxylate->betaMethylmalylCoA L-malyl-CoA/β-methylmalyl-CoA lyase PropionylCoA_c2->betaMethylmalylCoA MesaconylC1CoA Mesaconyl-C1-CoA betaMethylmalylCoA->MesaconylC1CoA Mesaconyl-C1-CoA hydratase MesaconylC4CoA Mesaconyl-C4-CoA MesaconylC1CoA->MesaconylC4CoA Mesaconyl-CoA C1:C4 CoA transferase CitramalylCoA (S)-Citramalyl-CoA MesaconylC4CoA->CitramalylCoA Mesaconyl-C4-CoA hydratase Pyruvate Pyruvate CitramalylCoA->Pyruvate L-malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase AcetylCoA_c2 Acetyl-CoA CitramalylCoA->AcetylCoA_c2 L-malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase G Ethylmalonyl-CoA Pathway AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Malate Malate AcetylCoA->Malate HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase + CO₂ MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA mutase betaMethylmalylCoA (2R,3S)-β-Methylmalyl-CoA MethylsuccinylCoA->betaMethylmalylCoA Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate L-malyl-CoA/β-methylmalyl-CoA lyase PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA L-malyl-CoA/β-methylmalyl-CoA lyase Glyoxylate->Malate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO₂ G Experimental Workflow for Pathway Analysis cluster_culture Bacterial Culture and Labeling cluster_analysis Metabolite and Protein Analysis cluster_biochem Biochemical Characterization Culture Grow bacterial culture (e.g., C. aurantiacus, M. extorquens) Labeling Introduce ¹³C-labeled substrate (e.g., ¹³C-acetate, H¹³CO₃⁻) Culture->Labeling CellLysis Cell lysis Culture->CellLysis Quenching Quench metabolism Labeling->Quenching Extraction Extract intracellular metabolites Quenching->Extraction LCMS LC-MS/MS analysis of CoA thioesters and other metabolites Extraction->LCMS Proteomics Proteomic analysis (e.g., MS/MS) to identify pathway enzymes Extraction->Proteomics Purification Purify target enzyme (e.g., L-malyl-CoA/β-methylmalyl-CoA lyase) CellLysis->Purification Assay Enzyme kinetics assays Purification->Assay

References

The Central Role of L-erythro-3-Methylmalyl-CoA in the Ethylmalonyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethylmalonyl-CoA pathway (EMC) is a sophisticated metabolic route employed by various microorganisms, particularly those lacking isocitrate lyase, to assimilate C2 compounds like acetate (B1210297) for growth. This pathway serves as an alternative to the canonical glyoxylate (B1226380) cycle. A pivotal intermediate within this pathway is L-erythro-3-Methylmalyl-CoA (also referred to as β-methylmalyl-CoA), whose formation and subsequent cleavage are critical for the regeneration of key metabolic precursors. This technical guide provides an in-depth exploration of this compound's role in the EMC pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to support advanced research and drug development endeavors.

The Ethylmalonyl-CoA Pathway: An Overview

The EMC pathway is a cyclic series of reactions that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of succinyl-CoA and one molecule of glyoxylate.[1][2] This process is essential for replenishing tricarboxylic acid (TCA) cycle intermediates and providing glyoxylate for the synthesis of other cellular components. The pathway is particularly prominent in α-proteobacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.[3][4]

The journey through the EMC pathway involves a unique set of CoA-ester intermediates, including ethylmalonyl-CoA, methylsuccinyl-CoA, and mesaconyl-CoA.[4] The formation and conversion of these molecules are catalyzed by a dedicated suite of enzymes, with the malyl-CoA/β-methylmalyl-CoA lyase playing a central part in the final stages of the cycle.

This compound: The Core Intermediate

This compound is formed from the condensation of propionyl-CoA and glyoxylate. This reaction is a critical branch point, as propionyl-CoA itself is generated from earlier steps in the pathway. The subsequent cleavage of this compound is the key step that releases glyoxylate, which can then be used, for example, in the serine cycle for C1 assimilation, and propionyl-CoA, which is further metabolized to succinyl-CoA, a TCA cycle intermediate.[5][6]

The enzyme responsible for both the synthesis and cleavage of this compound is a bifunctional enzyme known as malyl-CoA/β-methylmalyl-CoA lyase (EC 4.1.3.24).[6][7][8] This enzyme exhibits remarkable promiscuity, also catalyzing the cleavage of L-malyl-CoA to glyoxylate and acetyl-CoA.[5][6]

Data Presentation

Enzyme Kinetics of Malyl-CoA/β-Methylmalyl-CoA Lyase

The kinetic parameters of malyl-CoA/β-methylmalyl-CoA lyase are crucial for understanding the efficiency and regulation of the EMC pathway. Below is a summary of reported kinetic constants for this enzyme from different microorganisms.

OrganismSubstrateKm (μM)Vmax (U/mg)Reference
Rhodobacter capsulatusL-malyl-CoA15-[5]
Rhodobacter capsulatusAcetyl-CoA14037 (formation)[5]
Rhodobacter capsulatusGlyoxylate120037 (formation)[5]
Chloroflexus aurantiacus(S)-malyl-CoA10-[9]
Chloroflexus aurantiacus(2R,3S)-β-methylmalyl-CoA89-[9]
Chloroflexus aurantiacusAcetyl-CoA360-[9]
Chloroflexus aurantiacusPropionyl-CoA1200-[9]
Chloroflexus aurantiacusGlyoxylate2000-[9]
Haloarcula hispanicaGlyoxylate100 - 50000-[10]
Haloarcula hispanica(S)-malyl-CoA50 - 100-[10]
Specific Activities of Ethylmalonyl-CoA Pathway Enzymes

The activity of EMC pathway enzymes is tightly regulated in response to the available carbon source. The following table presents the specific activities of key enzymes in Methylobacterium extorquens AM1 grown on different substrates.

EnzymeSpecific Activity (nmol min-1 mg-1 protein)
Methanol-grown Acetate-grown Succinate-grown
β-ketothiolase (PhaA)13 ± 2110 ± 1010 ± 1
Acetoacetyl-CoA reductase (PhaB)33 ± 3140 ± 2022 ± 2
Crotonase (CroR)1600 ± 2003800 ± 4001100 ± 100
Crotonyl-CoA carboxylase/reductase (Ccr)11 ± 118 ± 24 ± 1
Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi)---
Ethylmalonyl-CoA mutase (Ecm)6 ± 19 ± 12 ± 0.5
Methylsuccinyl-CoA dehydrogenase (Msd)14 ± 225 ± 35 ± 1
Mesaconyl-CoA hydratase (Mcd)15 ± 222 ± 36 ± 1
Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1)35 ± 460 ± 715 ± 2
Data adapted from Smejkalová et al., 2010.[11]

Experimental Protocols

Enzyme Assay for Malyl-CoA/β-Methylmalyl-CoA Lyase

This protocol details the measurement of the cleavage of this compound.

Materials:

  • Purified malyl-CoA/β-methylmalyl-CoA lyase

  • This compound (substrate)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl2 (5 mM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture (25 μl) containing 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, and a defined concentration of this compound.

  • Initiate the reaction by adding a known amount of purified enzyme (e.g., 5-30 μg of protein).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

  • At various time points, quench the reaction by adding a small volume of strong acid (e.g., 25% HCl).

  • Remove precipitated protein by centrifugation.

  • Analyze the supernatant using a reverse-phase C18 HPLC column to separate and quantify the product, propionyl-CoA.[10]

  • Calculate the specific activity based on the rate of product formation.

13C-Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for quantifying intracellular metabolic fluxes through the EMC pathway.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium

  • 13C-labeled substrate (e.g., [1,2-13C]acetate)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Flux analysis software (e.g., WUFlux, Metran)[12]

Procedure:

  • Experimental Design: Design labeling experiments with specific 13C-labeled substrates to maximize the information obtained about the fluxes of interest.[1]

  • Tracer Experiment: Cultivate the microorganism in a chemostat or in batch cultures with the 13C-labeled substrate until a metabolic and isotopic steady state is reached.[13]

  • Sampling and Quenching: Rapidly harvest cells and quench metabolic activity to preserve the intracellular metabolite labeling patterns.

  • Metabolite Extraction and Derivatization: Extract intracellular metabolites and derivatize them (e.g., for GC-MS analysis of proteinogenic amino acids).

  • Isotopic Labeling Measurement: Analyze the mass isotopomer distributions of the metabolites using GC-MS or LC-MS.[13][14]

  • Flux Estimation: Use a computational model of the organism's metabolic network and the measured mass isotopomer distributions to estimate the intracellular fluxes using specialized software.[12][14]

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the flux map and determine the confidence intervals of the estimated fluxes.[1]

Mandatory Visualization

Ethylmalonyl_CoA_Pathway AcetylCoA1 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO₂ MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA This compound MesaconylCoA->MethylmalylCoA PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO₂ Bicarbonate 2x HCO₃⁻

Caption: The Ethylmalonyl-CoA Pathway for Acetate Assimilation.

MFA_Workflow Design 1. Experimental Design (Tracer Selection) Culture 2. Cell Culture with ¹³C-Labeled Substrate Design->Culture Quench 3. Rapid Sampling & Metabolic Quenching Culture->Quench Extract 4. Metabolite Extraction & Derivatization Quench->Extract Analyze 5. Isotopic Analysis (GC-MS / LC-MS) Extract->Analyze Model 6. Computational Flux Estimation Analyze->Model Validate 7. Statistical Analysis & Model Validation Model->Validate

Caption: General workflow for 13C-Metabolic Flux Analysis (MFA).

Conclusion and Future Directions

This compound stands as a cornerstone of the ethylmalonyl-CoA pathway, and a thorough understanding of its metabolism is paramount for manipulating this pathway for biotechnological purposes. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers aiming to engineer microorganisms for the production of valuable chemicals from C1 and C2 feedstocks. The EMC pathway's unique intermediates and enzymatic machinery present a rich landscape for the discovery of novel biocatalysts and the design of synthetic metabolic routes.[4]

Future research should focus on elucidating the allosteric and transcriptional regulation of malyl-CoA/β-methylmalyl-CoA lyase and other key enzymes in the pathway. Furthermore, dynamic metabolic modeling, informed by precise quantitative data, will be instrumental in predicting the effects of genetic perturbations and optimizing pathway flux for industrial applications. For drug development professionals, the unique enzymes of the EMC pathway in pathogenic microorganisms could represent novel targets for antimicrobial therapies. A deeper understanding of this pathway is, therefore, of significant scientific and commercial interest.

References

An In-depth Technical Guide to the Biochemical Properties of L-erythro-3-Methylmalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-3-Methylmalyl-Coenzyme A (also referred to as (2R,3S)-β-methylmalyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in various bacteria. Its study is pivotal for understanding microbial carbon assimilation and for the development of novel metabolic engineering strategies and potential antimicrobial agents. This technical guide provides a comprehensive overview of the biochemical properties of L-erythro-3-Methylmalyl-CoA, including its physicochemical characteristics, its role in key metabolic pathways, and detailed experimental protocols for its study.

Physicochemical Properties

PropertyValueSource
Molecular Formula C26H42N7O20P3S
Molecular Weight 897.63 g/mol
Synonyms (2R,3S)-β-methylmalyl-CoA, L-erythro-β-methylmalyl-CoA, (2R,3S)-2-methyl-3-carboxy-3-hydroxypropanoyl-CoAIUBMB

Role in Metabolic Pathways

This compound is a key intermediate in at least two significant metabolic pathways: the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) cycle. The central enzyme involved in its metabolism is Malyl-CoA lyase (EC 4.1.3.24), which often exhibits bifunctional or trifunctional activity.

The primary reaction involving this compound is its reversible cleavage into propionyl-CoA and glyoxylate (B1226380), catalyzed by malyl-CoA lyase.[1]

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of acetyl-CoA, particularly in organisms that lack the glyoxylate cycle, such as Rhodobacter sphaeroides.[2] In this pathway, this compound is cleaved to provide propionyl-CoA and glyoxylate.[2]

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa This compound mesaconyl_coa->methylmalyl_coa propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Malyl-CoA lyase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate Malyl-CoA lyase malyl_coa (3S)-Malyl-CoA glyoxylate->malyl_coa + Acetyl-CoA malate (B86768) Malate malyl_coa->malate

Figure 1: Simplified overview of the Ethylmalonyl-CoA Pathway.
The 3-Hydroxypropionate Cycle

The 3-hydroxypropionate cycle is an autotrophic carbon dioxide fixation pathway found in some bacteria, such as the phototrophic Chloroflexus aurantiacus.[3] In the second cycle of this pathway, this compound is formed from the condensation of propionyl-CoA and glyoxylate, a reaction also catalyzed by the versatile malyl-CoA lyase.[3][4]

3_Hydroxypropionate_Cycle cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa + HCO3- hydroxypropionate 3-Hydroxypropionate malonyl_coa->hydroxypropionate propionyl_coa Propionyl-CoA hydroxypropionate->propionyl_coa methylmalonyl_coa_s (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa_s + HCO3- methylmalonyl_coa_r (R)-Methylmalonyl-CoA methylmalonyl_coa_s->methylmalonyl_coa_r succinyl_coa Succinyl-CoA methylmalonyl_coa_r->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malyl_coa L-Malyl-CoA malate->malyl_coa malyl_coa->acetyl_coa Malyl-CoA lyase glyoxylate Glyoxylate malyl_coa->glyoxylate Malyl-CoA lyase beta_methylmalyl_coa This compound glyoxylate->beta_methylmalyl_coa + Propionyl-CoA Malyl-CoA lyase mesaconyl_coa Mesaconyl-CoA beta_methylmalyl_coa->mesaconyl_coa citramalyl_coa (S)-Citramalyl-CoA mesaconyl_coa->citramalyl_coa citramalyl_coa->acetyl_coa pyruvate Pyruvate citramalyl_coa->pyruvate

Figure 2: The 3-Hydroxypropionate Bicycle.

Enzymology: Malyl-CoA Lyase

Malyl-CoA lyase (EC 4.1.3.24) is a promiscuous enzyme that can act on several substrates, including (S)-malyl-CoA, this compound, and in some organisms, (S)-citramalyl-CoA.[5]

Kinetic Properties

The kinetic parameters of malyl-CoA lyase vary depending on the organism and the substrate. The following table summarizes the available data for the enzyme from Chloroflexus aurantiacus.

SubstrateKm (μM)OrganismReference
(2R,3S)-β-methylmalyl-CoA89Chloroflexus aurantiacusUniProt: Q8K9F7
Propionyl-CoA1200Chloroflexus aurantiacusUniProt: Q8K9F7
Glyoxylate (for β-methylmalyl-CoA lyase activity)2000Chloroflexus aurantiacusUniProt: Q8K9F7
(S)-malyl-CoA10Chloroflexus aurantiacusUniProt: Q8K9F7
Acetyl-CoA360Chloroflexus aurantiacusUniProt: Q8K9F7

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods describing the enzymatic synthesis of related CoA esters.[6]

Principle: this compound can be synthesized from propionyl-CoA and glyoxylate using a purified, recombinant malyl-CoA lyase. The reaction is reversible, so driving the reaction towards product formation may require adjusting substrate concentrations.

Workflow:

enzymatic_synthesis start Start with Propionyl-CoA and Glyoxylate reaction Incubate with purified Malyl-CoA lyase in buffer start->reaction monitoring Monitor reaction progress by HPLC reaction->monitoring purification Purify product by preparative HPLC monitoring->purification When reaction reaches equilibrium end Lyophilize purified this compound purification->end

Figure 3: Workflow for the enzymatic synthesis of this compound.

Materials:

  • Purified recombinant malyl-CoA lyase (e.g., from Chloroflexus aurantiacus or Rhodobacter sphaeroides)

  • Propionyl-CoA

  • Glyoxylate

  • MOPS buffer (e.g., 200 mM, pH 7.7)

  • MgCl₂

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 200 mM MOPS buffer (pH 7.7), 4 mM MgCl₂, 2.5 mM propionyl-CoA, and 10 mM glyoxylate.[6]

  • Initiate the reaction by adding a suitable amount of purified malyl-CoA lyase (e.g., 24 µg in a 0.2 ml reaction volume).[6]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for the enzyme from C. aurantiacus).

  • Monitor the formation of this compound over time using analytical HPLC.

  • Once the reaction has reached equilibrium or the desired conversion is achieved, stop the reaction (e.g., by acidification or heat inactivation).

  • Purify the this compound from the reaction mixture using preparative HPLC with a C18 column.

  • Lyophilize the purified product for storage.

Purification by HPLC

Principle: Reverse-phase HPLC can be used to separate this compound from the reaction components based on its polarity.

Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM sodium phosphate, pH 4.0) and an organic solvent (e.g., methanol).[7]

  • Detection: UV absorbance at 260 nm.[8]

Spectrophotometric Assay for Malyl-CoA Lyase Activity (Cleavage of this compound)

This protocol is adapted from the assay for malyl-CoA cleavage.[9]

Principle: The cleavage of this compound produces glyoxylate. The formation of glyoxylate can be monitored spectrophotometrically by its reaction with phenylhydrazinium chloride to form a glyoxylate phenylhydrazone derivative, which absorbs light at 324 nm.

Workflow:

spectrophotometric_assay start Prepare assay mixture in cuvette reaction Add enzyme to initiate reaction start->reaction monitoring Monitor absorbance at 324 nm reaction->monitoring calculation Calculate enzyme activity monitoring->calculation end Results calculation->end

Figure 4: Workflow for the spectrophotometric assay of malyl-CoA lyase.

Materials:

  • Purified or crude enzyme preparation containing malyl-CoA lyase

  • Synthesized and purified this compound (substrate)

  • MOPS buffer (e.g., 200 mM, pH 7.5)

  • MgCl₂

  • Phenylhydrazinium chloride

  • Spectrophotometer capable of reading at 324 nm

Procedure:

  • Prepare a standard assay mixture in a 0.25 ml final volume containing 200 mM MOPS/KOH (pH 7.5), 5 mM MgCl₂, and 3.5 mM phenylhydrazinium chloride.[9]

  • Add the enzyme sample to the cuvette.

  • Initiate the reaction by adding a known concentration of this compound (e.g., 0.25 mM).[9]

  • Immediately monitor the increase in absorbance at 324 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the glyoxylate phenylhydrazone.

Conclusion

This compound is a metabolite of significant interest in microbial biochemistry. A thorough understanding of its properties and the enzymes that metabolize it is essential for advancements in metabolic engineering and the potential development of novel therapeutics. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate the role of this important molecule.

References

The Pivotal Role of Beta-Methylmalyl-CoA Lyase in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-methylmalyl-CoA lyase (MCL), a versatile and crucial enzyme, plays a central role in diverse microbial metabolic pathways. This technical guide provides an in-depth exploration of the function, kinetics, and experimental methodologies related to this enzyme. By catalyzing the reversible cleavage and condensation of various CoA thioesters, MCL is integral to carbon assimilation and central metabolism in a wide array of microorganisms. This document details its involvement in the 3-hydroxypropionate (B73278) cycle, the ethylmalonyl-CoA pathway, and the methylaspartate cycle, presenting comparative kinetic data, detailed experimental protocols, and visual representations of its metabolic context and experimental workflows. This guide is intended to be a comprehensive resource for researchers investigating microbial carbon metabolism and for professionals in drug development targeting novel metabolic pathways.

Introduction

Beta-methylmalyl-CoA lyase (EC 4.1.3.24), also known as malyl-CoA lyase, is a key enzyme in several microbial carbon assimilation pathways that operate as alternatives to the well-known glyoxylate (B1226380) cycle.[1][2] This enzyme is particularly significant in autotrophic and methylotrophic bacteria, as well as in certain archaea, where it facilitates the synthesis of essential metabolic precursors from simple carbon compounds.[3][4] Its remarkable catalytic promiscuity allows it to participate in multiple, distinct metabolic routes, often catalyzing different reactions within the same pathway.[5][6] This guide will elucidate the multifaceted functions of beta-methylmalyl-CoA lyase, providing a detailed overview of its biochemical properties, metabolic significance, and the experimental approaches used for its characterization.

Metabolic Functions of Beta-Methylmalyl-CoA Lyase

Beta-methylmalyl-CoA lyase is a central player in at least three major metabolic pathways, where its function can be bi- or even tri-functional depending on the organism and the specific metabolic context.

The 3-Hydroxypropionate Bi-cycle in Phototrophic Bacteria

In phototrophic bacteria such as Chloroflexus aurantiacus, beta-methylmalyl-CoA lyase is a bifunctional enzyme within the 3-hydroxypropionate bi-cycle, a pathway for autotrophic CO2 fixation.[3][7] In the first cycle, it functions as L-malyl-CoA lyase, cleaving L-malyl-CoA into acetyl-CoA and glyoxylate.[3] In the second cycle, it catalyzes the condensation of glyoxylate and propionyl-CoA to form beta-methylmalyl-CoA.[3][7] This enzyme is also reported to cleave (S)-citramalyl-CoA to pyruvate (B1213749) and acetyl-CoA in this organism, demonstrating its trifunctional nature.[5][8]

The Ethylmalonyl-CoA Pathway for Acetate (B1210297) Assimilation

In bacteria that lack isocitrate lyase, the key enzyme of the glyoxylate cycle, the ethylmalonyl-CoA pathway serves as an alternative for the assimilation of C2 compounds like acetate.[2] In organisms such as Rhodobacter sphaeroides and Methylobacterium extorquens, beta-methylmalyl-CoA lyase is a key enzyme in this pathway.[2][4][6] It catalyzes two crucial reactions: the cleavage of beta-methylmalyl-CoA into propionyl-CoA and glyoxylate, and the condensation of glyoxylate with a second molecule of acetyl-CoA to form L-malyl-CoA.[2][9]

The Methylaspartate Cycle in Halophilic Archaea

The recently discovered methylaspartate cycle is another anaplerotic pathway for acetate assimilation found in halophilic archaea like Haloarcula hispanica.[3][10] In this cycle, beta-methylmalyl-CoA lyase is responsible for the cleavage of beta-methylmalyl-CoA to propionyl-CoA and glyoxylate.[10][11] This reaction is essential for the regeneration of intermediates in the cycle.[11]

Biochemical Properties and Kinetics

Beta-methylmalyl-CoA lyase exhibits a range of kinetic properties that are adapted to its specific metabolic roles in different microorganisms. The enzyme's activity is dependent on divalent cations, typically Mg2+ or Mn2+.[8]

Quantitative Kinetic Data

The following tables summarize the available kinetic parameters for beta-methylmalyl-CoA lyase from various microbial sources.

Table 1: Kinetic Parameters for Beta-Methylmalyl-CoA Lyase from Chloroflexus aurantiacus [8]

SubstrateReactionKm (µM)
(S)-malyl-CoACleavage10
(2R,3S)-beta-methylmalyl-CoACleavage89
Acetyl-CoACondensation360
Propionyl-CoACondensation1200
GlyoxylateCondensation2000

Table 2: Kinetic Parameters for L-malyl-CoA Lyase from Rhodobacter capsulatus [12]

SubstrateReactionApparent KmSpecific Activity (U/mg)
L-malyl-CoACleavage15 µM-
Acetyl-CoACondensation0.14 mM37
GlyoxylateCondensation1.2 mM37

Note: 1 U = 1 µmol of product formed per minute.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize beta-methylmalyl-CoA lyase.

Enzyme Purification

Protocol for Purification of L-malyl-CoA lyase from Rhodobacter capsulatus [12]

  • Cell Lysis: Resuspend thawed cell pellets in 50 mM MOPS/KOH (pH 7.5) with 5 mM MgCl2 and pass through a French pressure cell.

  • Centrifugation: Centrifuge the lysate to remove cell debris, followed by ultracentrifugation of the supernatant to obtain the soluble protein fraction.

  • Chromatography: Perform a series of chromatographic steps, which may include anion exchange, hydrophobic interaction, and size exclusion chromatography, to purify the enzyme to homogeneity. Monitor the enzyme activity at each step.

Enzyme Activity Assays

Protocol for L-malyl-CoA Cleavage Assay [12]

  • Reaction Mixture: Prepare a standard assay mixture (0.5 ml) containing 200 mM MOPS/KOH (pH 7.5), 5 mM MgCl2, 3.5 mM phenylhydrazinium chloride, and 0.5 mM L-malyl-CoA.

  • Initiation: Start the reaction by adding the enzyme preparation.

  • Detection: Monitor the formation of the glyoxylate phenylhydrazone derivative spectrophotometrically at 324 nm.

Protocol for L-malyl-CoA Formation (Condensation) Assay [12]

  • Reaction Mixture: Prepare a standard assay mixture (0.5 ml) containing 200 mM MOPS/KOH (pH 7.5), 5 mM MgCl2, 0.25 mM DTNB, 1 mM acetyl-CoA, and a coupling enzyme such as citrate (B86180) synthase.

  • Initiation: Add the enzyme preparation and start the reaction by adding 10 mM glyoxylate.

  • Detection: Monitor the formation of the CoA-DTNB disulfide adduct spectrophotometrically at 412 nm.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways involving beta-methylmalyl-CoA lyase and a typical experimental workflow for its characterization are provided below using the DOT language.

metabolic_pathways cluster_3hp 3-Hydroxypropionate Bi-cycle (e.g., Chloroflexus aurantiacus) cluster_emc Ethylmalonyl-CoA Pathway (e.g., Rhodobacter sphaeroides) cluster_mac Methylaspartate Cycle (e.g., Haloarcula hispanica) Acetyl-CoA_3hp Acetyl-CoA Propionyl-CoA_3hp Propionyl-CoA MCL_3hp β-Methylmalyl-CoA Lyase (bifunctional) Propionyl-CoA_3hp->MCL_3hp condensation L-Malyl-CoA L-Malyl-CoA L-Malyl-CoA->MCL_3hp cleavage Glyoxylate_3hp Glyoxylate Glyoxylate_3hp->MCL_3hp condensation beta-Methylmalyl-CoA_3hp β-Methylmalyl-CoA MCL_3hp->Acetyl-CoA_3hp product MCL_3hp->Glyoxylate_3hp product MCL_3hp->beta-Methylmalyl-CoA_3hp product Pyruvate Pyruvate MCL_3hp->Pyruvate product Citramalyl-CoA (S)-Citramalyl-CoA Citramalyl-CoA->MCL_3hp cleavage (trifunctional) Acetyl-CoA_emc1 Acetyl-CoA Acetyl-CoA_emc2 Acetyl-CoA MCL_emc β-Methylmalyl-CoA Lyase Acetyl-CoA_emc2->MCL_emc condensation Glyoxylate_emc Glyoxylate Glyoxylate_emc->MCL_emc condensation beta-Methylmalyl-CoA_emc β-Methylmalyl-CoA beta-Methylmalyl-CoA_emc->MCL_emc cleavage MCL_emc->Glyoxylate_emc Propionyl-CoA_emc Propionyl-CoA MCL_emc->Propionyl-CoA_emc L-Malyl-CoA_emc L-Malyl-CoA MCL_emc->L-Malyl-CoA_emc beta-Methylmalyl-CoA_mac β-Methylmalyl-CoA MCL_mac β-Methylmalyl-CoA Lyase beta-Methylmalyl-CoA_mac->MCL_mac cleavage Propionyl-CoA_mac Propionyl-CoA MCL_mac->Propionyl-CoA_mac Glyoxylate_mac Glyoxylate MCL_mac->Glyoxylate_mac

Caption: Metabolic pathways involving beta-methylmalyl-CoA lyase.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Identification Identify mcl gene PCR_Amplification PCR amplification Gene_Identification->PCR_Amplification Cloning_Vector Clone into expression vector PCR_Amplification->Cloning_Vector Transformation Transform into E. coli Cloning_Vector->Transformation Protein_Expression Induce protein expression Transformation->Protein_Expression Cell_Lysis Cell lysis Protein_Expression->Cell_Lysis Clarification Clarification of lysate Cell_Lysis->Clarification Chromatography Chromatographic purification (e.g., Ni-NTA, IEX, SEC) Clarification->Chromatography Purity_Check SDS-PAGE analysis Chromatography->Purity_Check Activity_Assay Enzyme activity assays (cleavage and condensation) Purity_Check->Activity_Assay Biophysical_Characterization Determine native molecular weight Purity_Check->Biophysical_Characterization Kinetic_Analysis Determine Km, kcat, Vmax Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for beta-methylmalyl-CoA lyase.

Conclusion

Beta-methylmalyl-CoA lyase is a remarkably versatile enzyme that is indispensable for the central carbon metabolism of numerous microorganisms. Its ability to catalyze multiple reactions in different metabolic pathways highlights the metabolic adaptability of these organisms. A thorough understanding of this enzyme's function, kinetics, and regulation is crucial for fundamental research in microbial physiology and biochemistry. Furthermore, as the metabolic pathways in which beta-methylmalyl-CoA lyase participates are often absent in higher eukaryotes, this enzyme represents a potential target for the development of novel antimicrobial agents. This technical guide provides a foundational resource to facilitate further research and development in these areas.

References

L-erythro-3-Methylmalyl-CoA: A Potential Biomarker in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-erythro-3-Methylmalyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, a metabolic route for the assimilation of two-carbon compounds. While its role in microbial metabolism has been extensively studied, recent interest has focused on its potential as a biomarker for certain inborn errors of metabolism in humans, particularly those affecting propionyl-CoA and methylmalonyl-CoA metabolism. This technical guide provides a comprehensive overview of this compound, its associated metabolic pathways, and its emerging role as a diagnostic and monitoring tool.

This compound and Associated Metabolic Pathways

This compound is primarily involved in the ethylmalonyl-CoA pathway, an anaplerotic sequence that replenishes tricarboxylic acid (TCA) cycle intermediates. This pathway is an alternative to the glyoxylate (B1226380) cycle in some bacteria and is crucial for growth on C2 compounds. In the context of human metabolism, the accumulation of upstream metabolites can lead to the production of this compound.

Propionyl-CoA Metabolism and its Aberrations

Propionyl-CoA is a central metabolite derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine. Its primary metabolic fate is conversion to succinyl-CoA, which then enters the TCA cycle. This conversion involves a series of enzymatic steps, and defects in these enzymes lead to serious metabolic disorders.

  • Propionic Acidemia (PA): Caused by a deficiency of propionyl-CoA carboxylase (PCC), leading to the accumulation of propionyl-CoA and its derivatives.[1][2]

  • Methylmalonic Acidemia (MMA): Results from a deficiency of methylmalonyl-CoA mutase or defects in the metabolism of its cofactor, vitamin B12. This leads to the accumulation of methylmalonyl-CoA.[3][4]

In these conditions, the buildup of propionyl-CoA and methylmalonyl-CoA can lead to the formation of atypical metabolites, including this compound, through side reactions.

Propionyl_CoA_Metabolism cluster_pathway Propionyl-CoA Catabolism Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Overview of Propionyl-CoA Metabolism.

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway provides a mechanism for the conversion of acetyl-CoA to succinyl-CoA and glyoxylate. This compound is a key intermediate in this pathway, formed from the condensation of propionyl-CoA and glyoxylate. While this pathway is not considered a primary route in human central carbon metabolism, its components may become active when upstream substrates accumulate, as seen in PA and MMA.

Ethylmalonyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Crotonyl-CoA Crotonyl-CoA Acetyl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA Carboxylase/Reductase Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA Mutase Mesaconyl-CoA Mesaconyl-CoA Methylsuccinyl-CoA->Mesaconyl-CoA This compound This compound Mesaconyl-CoA->this compound Glyoxylate Glyoxylate This compound->Glyoxylate Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA

Figure 2: The Ethylmalonyl-CoA Pathway.

This compound as a Biomarker

The accumulation of propionyl-CoA in PA and MMA can lead to its entry into alternative metabolic pathways, including the formation of this compound. Therefore, elevated levels of this metabolite in biological fluids could serve as a specific biomarker for these conditions.

Quantitative Data

While the potential of this compound as a biomarker is recognized, specific quantitative data on its concentration in healthy individuals versus those with PA and MMA is currently limited in publicly available literature. This represents a significant area for future research to establish clear reference ranges and diagnostic thresholds. However, studies have focused on other related biomarkers that are elevated in these disorders.

Table 1: Key Biomarkers in Propionic and Methylmalonic Acidemia

BiomarkerPropionic Acidemia (PA)Methylmalonic Acidemia (MMA)Notes
Propionylcarnitine (C3) Elevated[5]Elevated[5]A primary screening marker for both disorders.
Methylcitrate Elevated[6]Elevated[7]A key diagnostic marker for both conditions.
3-Hydroxypropionate Elevated[6]Elevated[7]Another important diagnostic marker.
Methylmalonic Acid NormalElevated[3]The hallmark biomarker for MMA.
This compound Potentially ElevatedPotentially ElevatedAccumulation is theoretically expected due to substrate pressure from propionyl-CoA. Quantitative data is currently scarce.

Experimental Protocols

The accurate quantification of this compound and other short-chain acyl-CoAs in biological samples is crucial for their validation as biomarkers. The method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Acyl-CoA Extraction from Plasma/Tissue

This protocol is a generalized procedure based on common methods for short-chain acyl-CoA extraction.[6]

  • Homogenization: Homogenize frozen tissue samples or cell pellets in a cold extraction solvent (e.g., 80% methanol (B129727) in water) on ice. For plasma, protein precipitation is the first step.

  • Protein Precipitation: Add a precipitating agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid), to the homogenate or plasma. Vortex vigorously.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water with a low concentration of ammonium (B1175870) acetate).

Experimental_Workflow Sample (Plasma/Tissue) Sample (Plasma/Tissue) Homogenization/Precipitation Homogenization/Precipitation Sample (Plasma/Tissue)->Homogenization/Precipitation Centrifugation Centrifugation Homogenization/Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 3: General workflow for acyl-CoA extraction and analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a reverse-phase C18 column to separate the acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Quantification: Use multiple reaction monitoring (MRM) to quantify the target acyl-CoAs. This involves monitoring a specific precursor-to-product ion transition for each analyte. Stable isotope-labeled internal standards are essential for accurate quantification.

Conclusion and Future Directions

This compound holds promise as a specific biomarker for inborn errors of propionate (B1217596) metabolism, such as propionic acidemia and methylmalonic acidemia. Its presence is a direct consequence of the metabolic blockages that characterize these diseases. However, to establish its clinical utility, further research is critically needed to:

  • Generate Quantitative Data: Large-scale studies are required to determine the concentration ranges of this compound in both healthy and affected populations.

  • Standardize Analytical Methods: The development and validation of standardized, high-throughput analytical methods for the routine measurement of this compound in clinical laboratories are essential.

  • Evaluate Clinical Correlation: Studies correlating the levels of this compound with disease severity, clinical outcomes, and response to treatment will be crucial for its validation as a robust biomarker.

The continued investigation of this compound and its role in metabolic diseases will undoubtedly provide valuable insights for improved diagnosis, monitoring, and the development of novel therapeutic strategies.

References

The Stereochemistry of 3-Methylmalyl-CoA: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 7, 2025

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-methylmalyl-CoA in enzymatic reactions. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, enzymology, and metabolic engineering. This document details the stereospecificity of key enzymes that metabolize 3-methylmalyl-CoA, presents quantitative kinetic data, outlines detailed experimental protocols for enzyme characterization, and explores the relevance of these pathways in potential drug development strategies.

Introduction

3-Methylmalyl-coenzyme A (CoA) is a crucial intermediate in several central carbon metabolism pathways, most notably the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bi-cycle. The stereochemistry at its two chiral centers, C2 and C3, is of paramount importance for its recognition and processing by a suite of stereospecific enzymes. Understanding the precise stereochemical course of these enzymatic reactions is fundamental for elucidating metabolic networks, engineering novel biosynthetic pathways, and for the rational design of enzyme inhibitors with therapeutic potential. This guide will focus on the key enzymes that exhibit strict stereoselectivity towards 3-methylmalyl-CoA, with a primary emphasis on L-malyl-CoA/β-methylmalyl-CoA lyase.

Metabolic Pathways Involving 3-Methylmalyl-CoA

3-Methylmalyl-CoA is a key metabolite in at least two significant metabolic pathways for carbon assimilation.

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of acetyl-CoA in various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens. This pathway serves as an alternative to the glyoxylate (B1226380) cycle. In this pathway, β-methylmalyl-CoA is cleaved to propionyl-CoA and glyoxylate.

Ethylmalonyl_CoA_Pathway acetyl_coa Acetyl-CoA propionyl_coa Propionyl-CoA acetyl_coa->propionyl_coa Multiple Steps methylmalonyl_coa (2S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA methylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa (2S)-Methylsuccinyl-CoA dehydrogenase b_methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->b_methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate b_methylmalyl_coa->glyoxylate L-Malyl-CoA/ β-Methylmalyl-CoA lyase (Mcl1) malyl_coa (3S)-Malyl-CoA glyoxylate->malyl_coa L-Malyl-CoA/ β-Methylmalyl-CoA lyase (Mcl1) malate Malate malyl_coa->malate (3S)-Malyl-CoA thioesterase (Mcl2)

Figure 1: The Ethylmalonyl-CoA Pathway.
The 3-Hydroxypropionate Bi-cycle

The 3-hydroxypropionate bi-cycle is a carbon fixation pathway found in some autotrophic bacteria and archaea, such as Chloroflexus aurantiacus. In the second cycle of this pathway, glyoxylate condenses with propionyl-CoA to form (2R,3S)-β-methylmalyl-CoA, which is then further metabolized.[1]

3_Hydroxypropionate_Bicycle cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase hydroxypropionate 3-Hydroxypropionate malonyl_coa->hydroxypropionate Malonyl-CoA reductase propionyl_coa Propionyl-CoA hydroxypropionate->propionyl_coa Multiple Steps s_methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->s_methylmalonyl_coa Propionyl-CoA carboxylase succinyl_coa Succinyl-CoA s_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA epimerase & mutase malyl_coa (S)-Malyl-CoA succinyl_coa->malyl_coa Succinyl-CoA: L-malate CoA transferase glyoxylate Glyoxylate malyl_coa->glyoxylate L-Malyl-CoA/ β-Methylmalyl-CoA lyase glyoxylate->acetyl_coa b_methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA glyoxylate->b_methylmalyl_coa L-Malyl-CoA/ β-Methylmalyl-CoA lyase citramalyl_coa (S)-Citramalyl-CoA b_methylmalyl_coa->citramalyl_coa Mesaconyl-CoA hydratase & Mesaconyl-CoA C1:C4 CoA transferase pyruvate Pyruvate citramalyl_coa->pyruvate L-Malyl-CoA/ β-Methylmalyl-CoA lyase pyruvate->acetyl_coa Pyruvate: ferredoxin oxidoreductase

Figure 2: The 3-Hydroxypropionate Bi-cycle.

Key Enzymes and their Stereospecificity

The metabolism of 3-methylmalyl-CoA is governed by a set of highly stereospecific enzymes.

L-Malyl-CoA/β-Methylmalyl-CoA Lyase (EC 4.1.3.24)

This bifunctional enzyme is central to the metabolism of 3-methylmalyl-CoA. It catalyzes the reversible cleavage of (2R,3S)-β-methylmalyl-CoA to propionyl-CoA and glyoxylate.[2] The enzyme exhibits strict stereospecificity for the (2R,3S) isomer of β-methylmalyl-CoA.[3] It also catalyzes the cleavage of (S)-malyl-CoA to acetyl-CoA and glyoxylate.

Methylmalonyl-CoA Epimerase (EC 5.1.99.1)

Methylmalonyl-CoA epimerase catalyzes the interconversion of (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA.[4] While it acts on methylmalonyl-CoA, its role is crucial in pathways that produce or consume specific stereoisomers of methylmalonyl-CoA, which is structurally related to 3-methylmalyl-CoA.

Methylmalonyl-CoA Mutase (EC 5.4.99.2)

This vitamin B12-dependent enzyme catalyzes the reversible isomerization of (2R)-methylmalonyl-CoA to succinyl-CoA.[5] It is highly specific for the (2R)-epimer of methylmalonyl-CoA.[5]

Mesaconyl-CoA Hydratase

Mesaconyl-CoA hydratase catalyzes the reversible hydration of mesaconyl-CoA to form β-methylmalyl-CoA. The enzyme from Haloarcula hispanica has been shown to have a preference for mesaconyl-C1-CoA, producing β-methylmalyl-CoA.[6][7] This enzyme belongs to the (R)-specific enoyl-CoA hydratase family.[6][7]

Quantitative Data

The following tables summarize the available kinetic parameters for key enzymes involved in 3-methylmalyl-CoA metabolism.

Table 1: Kinetic Parameters of L-Malyl-CoA/β-Methylmalyl-CoA Lyase

OrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference(s)
Chloroflexus aurantiacus(S)-Malyl-CoA10--7.170[3]
Chloroflexus aurantiacus(2R,3S)-β-Methylmalyl-CoA89--7.170[3]
Chloroflexus aurantiacusAcetyl-CoA360--7.170[3]
Chloroflexus aurantiacusPropionyl-CoA1200--7.170[3]
Chloroflexus aurantiacusGlyoxylate2000--7.170[3]
Rhodobacter sphaeroides(3S)-Malyl-CoA204.1---[8]
Rhodobacter capsulatusL-Malyl-CoA-15 (Mg2+), 25 (Mn2+)---[9]

Table 2: Kinetic Parameters of Other Relevant Enzymes

EnzymeOrganismSubstrateKmVmaxReference(s)
Methylmalonyl-CoA MutaseHumanMethylmalonyl-CoA-0.2-100% of wild-type[10]
Methylmalonyl-CoA MutaseHumanAdenosylcobalamin40-900 fold increase in mutants-[10]
Mesaconate CoA-transferaseHaloarcula hispanicaSuccinyl-CoA--[6][7]
Mesaconyl-CoA HydrataseHaloarcula hispanicaβ-Methylmalyl-CoA--[6][7]

Experimental Protocols

Spectrophotometric Assay for L-Malyl-CoA/β-Methylmalyl-CoA Lyase Activity

This protocol is adapted from methods described for the enzyme from Rhodobacter capsulatus and Rhodobacter sphaeroides.[9][11]

Principle: The cleavage of malyl-CoA or β-methylmalyl-CoA produces glyoxylate. The formation of glyoxylate is monitored by its reaction with phenylhydrazinium chloride to form a glyoxylate phenylhydrazone derivative, which absorbs light at 324 nm.

Workflow:

Spectrophotometric_Assay_Workflow start Start prepare_reagents Prepare Reagents: - 200 mM MOPS/KOH buffer (pH 7.5) - 5 mM MgCl2 or MnCl2 - 3.5 mM Phenylhydrazinium chloride - Substrate (0.5 mM L-malyl-CoA or β-methylmalyl-CoA) - Purified enzyme or cell extract start->prepare_reagents prepare_cuvette Prepare Reaction Cuvette: - Add buffer, MgCl2/MnCl2, and phenylhydrazinium chloride to a 0.5 mL cuvette. prepare_reagents->prepare_cuvette preincubate Pre-incubate at Assay Temperature (e.g., 30°C) prepare_cuvette->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate add_enzyme Add Enzyme/Cell Extract add_substrate->add_enzyme monitor_absorbance Monitor Absorbance at 324 nm over Time add_enzyme->monitor_absorbance calculate_activity Calculate Enzyme Activity based on the rate of change in absorbance monitor_absorbance->calculate_activity end End calculate_activity->end

Figure 3: Spectrophotometric Assay Workflow.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 200 mM MOPS/KOH buffer, pH 7.5.

    • Prepare stock solutions of 50 mM MgCl₂ or MnCl₂.

    • Prepare a 35 mM stock solution of phenylhydrazinium chloride.

    • Prepare a 5 mM stock solution of L-malyl-CoA or β-methylmalyl-CoA.

  • Assay Mixture:

    • In a 0.5 mL quartz cuvette, add the following:

      • 250 µL of 200 mM MOPS/KOH buffer (pH 7.5)

      • 5 µL of 50 mM MgCl₂ or MnCl₂ (final concentration 0.5 mM)

      • 50 µL of 3.5 mM phenylhydrazinium chloride (final concentration 0.35 mM)

      • Water to a final volume of 475 µL.

  • Reaction Initiation and Measurement:

    • Pre-incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

    • Add 25 µL of the 5 mM substrate stock solution (final concentration 0.25 mM) and mix.

    • Add an appropriate amount of purified enzyme or cell extract to start the reaction.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 324 nm for 5-10 minutes.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₂₄/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for glyoxylate phenylhydrazone at 324 nm is approximately 17,000 M⁻¹cm⁻¹).

HPLC-Based Assay for L-Malyl-CoA/β-Methylmalyl-CoA Lyase Activity

This protocol is based on methods described for analyzing CoA esters.[9][12][13]

Principle: The formation or consumption of CoA esters is monitored by reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 260 nm.

Workflow:

HPLC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - 200 mM MOPS/KOH buffer (pH 7.5) - 5 mM MgCl2 - Substrates (e.g., 0.5 mM propionyl-CoA and 10 mM glyoxylate) - Purified enzyme start->prepare_reaction incubate Incubate at Assay Temperature (e.g., 30°C) prepare_reaction->incubate take_samples Take Aliquots at Different Time Points incubate->take_samples stop_reaction Stop Reaction by Adding Acid (e.g., HCl or formic acid) take_samples->stop_reaction centrifuge Centrifuge to Remove Precipitated Protein stop_reaction->centrifuge hplc_analysis Analyze Supernatant by Reverse-Phase HPLC (C18 column, UV detection at 260 nm) centrifuge->hplc_analysis quantify_peaks Quantify Peak Areas to Determine Concentrations of Substrates and Products hplc_analysis->quantify_peaks end End quantify_peaks->end

Figure 4: HPLC Assay Workflow.

Detailed Steps:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture (e.g., 1.25 mL) containing:

      • 200 mM MOPS/KOH buffer (pH 7.5)

      • 5 mM MgCl₂

      • Substrates (e.g., 0.5 mM propionyl-CoA and 10 mM glyoxylate for the condensation reaction).

      • An appropriate amount of purified enzyme (e.g., 3 µg).

  • Incubation and Sampling:

    • Incubate the reaction mixture at the desired temperature (e.g., 30°C).

    • At various time points (e.g., 0, 2, 5, 15, and 30 minutes), withdraw a sample (e.g., 200 µL).

  • Reaction Quenching and Sample Preparation:

    • Immediately stop the reaction by adding a small volume of acid (e.g., 10 µL of 25% HCl or formic acid).

    • Centrifuge the sample to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject a portion of the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the CoA esters using a suitable gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 5.3).

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the substrates and products by comparing their retention times and peak areas to those of known standards.

Relevance to Drug Development

The enzymes involved in 3-methylmalyl-CoA metabolism, particularly those of the ethylmalonyl-CoA pathway, represent potential targets for the development of novel antimicrobial agents. As this pathway is essential for acetyl-CoA assimilation in certain pathogenic bacteria but absent in humans, inhibitors targeting these enzymes could exhibit high selectivity.[14]

For example, designing specific inhibitors against L-malyl-CoA/β-methylmalyl-CoA lyase could disrupt the carbon metabolism of bacteria relying on the ethylmalonyl-CoA pathway, leading to growth inhibition. The stereospecific nature of this enzyme provides a clear avenue for the rational design of stereoisomer-specific inhibitors, which could enhance potency and reduce off-target effects.

Furthermore, understanding the stereochemistry of these reactions is crucial for metabolic engineering efforts aimed at producing valuable chemicals. By manipulating the expression and specificity of these enzymes, it may be possible to channel metabolic flux towards the synthesis of desired stereoisomers of specialty chemicals.

Conclusion

The stereochemistry of 3-methylmalyl-CoA is a critical determinant in its enzymatic transformations within central carbon metabolism. The enzyme L-malyl-CoA/β-methylmalyl-CoA lyase, in particular, demonstrates strict stereospecificity for the (2R,3S)-isomer, highlighting the precise molecular recognition that governs metabolic pathways. The detailed kinetic data and experimental protocols provided in this guide offer a valuable resource for researchers investigating these enzymes and pathways. Further exploration of these stereospecific interactions holds significant promise for the development of novel antimicrobial agents and for the advancement of metabolic engineering applications.

References

L-erythro-3-Methylmalyl-CoA in Chloroflexus aurantiacus Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroflexus aurantiacus, a thermophilic, filamentous anoxygenic phototrophic bacterium, is a model organism for studying the evolution of photosynthesis and unique carbon fixation pathways.[1] Unlike plants and cyanobacteria that utilize the Calvin-Benson-Bassham cycle, C. aurantiacus employs the 3-hydroxypropionate (B73278) bi-cycle for autotrophic carbon fixation.[2][3] This intricate metabolic network enables the organism to thrive in diverse environments, alternating between photoautotrophic, photoheterotrophic, and chemoheterotrophic growth. At the heart of this cycle lies a series of unique biochemical transformations, including the involvement of the key intermediate, L-erythro-3-Methylmalyl-CoA. This technical guide provides a comprehensive overview of the role of this compound and the broader 3-hydroxypropionate bi-cycle in the metabolism of C. aurantiacus, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

The 3-Hydroxypropionate Bi-Cycle: A Core Metabolic Pathway

The 3-hydroxypropionate bi-cycle is a carbon fixation pathway that converts inorganic carbon (in the form of bicarbonate) into central metabolites. The overall reaction of this pathway is the conversion of three molecules of bicarbonate into one molecule of pyruvate (B1213749).[3] This bi-cycle can be conceptually divided into two interconnected cycles. The first cycle involves the fixation of two bicarbonate molecules to generate glyoxylate (B1226380), while the second cycle utilizes this glyoxylate to produce pyruvate and regenerate key intermediates. This compound is a critical intermediate in the second part of this bi-cycle.

Metabolic Pathway of the 3-Hydroxypropionate Bi-cycle

The 3-hydroxypropionate bi-cycle is a complex pathway involving a series of enzymatic reactions. The key steps are outlined below:

Cycle 1: Glyoxylate Formation

  • Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to Malonyl-CoA by Acetyl-CoA carboxylase.

  • Reduction of Malonyl-CoA: Malonyl-CoA is reduced to 3-hydroxypropionate via the intermediate malonate semialdehyde, a reaction catalyzed by the bifunctional enzyme Malonyl-CoA reductase.[4][5][6][7][8]

  • Conversion to Propionyl-CoA: 3-hydroxypropionate is then converted to Propionyl-CoA.

  • Second Carboxylation: Propionyl-CoA is carboxylated to (S)-Methylmalonyl-CoA by Propionyl-CoA carboxylase.

  • Isomerization and Rearrangement: (S)-Methylmalonyl-CoA is converted to Succinyl-CoA.

  • Regeneration of Acetyl-CoA: Succinyl-CoA is converted to L-Malyl-CoA, which is then cleaved by L-Malyl-CoA lyase to yield glyoxylate and regenerate Acetyl-CoA, completing the first cycle.

Cycle 2: Pyruvate Formation and Regeneration of Intermediates 7. Condensation of Glyoxylate and Propionyl-CoA: Glyoxylate condenses with Propionyl-CoA to form this compound. This reaction is catalyzed by the versatile enzyme Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL). 8. Conversion to Mesaconyl-CoA: this compound is then converted to Mesaconyl-C1-CoA. 9. Isomerization: Mesaconyl-C1-CoA is isomerized to Mesaconyl-C4-CoA. 10. Hydration: Mesaconyl-C4-CoA is hydrated to form (S)-Citramalyl-CoA. 11. Cleavage to Pyruvate and Acetyl-CoA: Finally, (S)-Citramalyl-CoA is cleaved by the same multifunctional MCL enzyme to produce pyruvate and Acetyl-CoA.

This intricate pathway highlights the metabolic flexibility of C. aurantiacus, enabling it to utilize a variety of carbon sources.[4]

Quantitative Data

A quantitative understanding of metabolic pathways is crucial for metabolic engineering and drug development. This section summarizes the available quantitative data for key enzymes in the 3-hydroxypropionate bi-cycle of C. aurantiacus.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Malonyl-CoA Reductase (MCR)Malonyl-CoA41.7 ± 2.2--[4][7]
Malonyl-CoA Reductase (MCR)NADPH2525-[6][9]
Malonyl-CoA Reductase C-terminal fragment (MCR-C)Malonyl-CoA23.8 ± 1.9-4-fold higher than MCR[4][5][7][10]
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL)(S)-malyl-CoA10--[11]
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL)(2R,3S)-beta-methylmalyl-CoA89--[11]
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL)acetyl-CoA360--[11]
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL)propionyl-CoA1200--[11]
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL)glyoxylate2000--[11]
Specific Enzyme Activities under Different Growth Conditions
EnzymeGrowth ConditionSpecific Activity (µmol min-1 mg-1 protein)Source
Malonyl-CoA ReductaseAutotrophic0.08[6]
Malonyl-CoA ReductaseHeterotrophic0.03[6][9]
Propionyl-CoA SynthaseAutotrophic0.09[12]
Propionyl-CoA SynthaseHeterotrophic2-fold down-regulated[12]
Acetyl-CoA Carboxylase & Propionyl-CoA CarboxylaseAutotrophicHigh enough to explain growth rate

Note: In vivo concentrations of metabolic intermediates and comprehensive metabolic flux analysis data for the 3-hydroxypropionate bi-cycle in C. aurantiacus are not extensively reported in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 3-hydroxypropionate bi-cycle.

Enzyme Assays

1. Malonyl-CoA Reductase (MCR) Assay

  • Principle: The activity of MCR is determined spectrophotometrically by monitoring the oxidation of NADPH at 365 nm. The bifunctional enzyme catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate.[6]

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 mM MgCl2

    • 4 mM ATP

    • 2 mM NADPH

    • 0.4 mM Malonyl-CoA

    • Cell extract or purified enzyme

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and NADPH.

    • Add the cell extract or purified MCR to the reaction mixture.

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer.

    • The rate of NADPH oxidation is proportional to the MCR activity.

2. Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL) Assay (L-malyl-CoA cleavage)

  • Principle: The cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate is monitored by a coupled spectrophotometric assay. The formation of glyoxylate is detected through its reaction with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs at 324 nm.

  • Reagents:

    • 200 mM MOPS/KOH buffer (pH 7.5)

    • 5 mM MgCl2

    • 3.5 mM Phenylhydrazinium chloride

    • 0.5 mM L-malyl-CoA

    • Cell extract or purified enzyme

  • Procedure:

    • Combine the MOPS/KOH buffer, MgCl2, and phenylhydrazinium chloride in a cuvette.

    • Add the cell extract or purified MCL.

    • Start the reaction by adding L-malyl-CoA.

    • Measure the increase in absorbance at 324 nm over time.

    • The rate of increase in absorbance corresponds to the rate of glyoxylate formation and thus the MCL activity.

3. Acetyl-CoA and Propionyl-CoA Carboxylase Assay

  • Principle: The activity of these carboxylases is determined by measuring the substrate-dependent incorporation of 14C-labeled bicarbonate into acid-stable products.[13]

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 mM MgCl2

    • 4 mM ATP

    • 2 mM NADPH

    • 0.4 mM Acetyl-CoA or Propionyl-CoA

    • 10 mM [14C]KHCO3 (with known specific activity)

    • 5 mM Dithiothreitol (DTE)

    • Cell extract

  • Procedure:

    • In a reaction tube, combine Tris-HCl buffer, MgCl2, ATP, NADPH, DTE, and either acetyl-CoA or propionyl-CoA.

    • Add the cell extract to the mixture.

    • Initiate the reaction by adding [14C]KHCO3.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction by adding a strong acid (e.g., HCl) to remove unincorporated 14CO2.

    • Measure the radioactivity of the acid-stable products using a scintillation counter.

    • The amount of incorporated radioactivity is used to calculate the enzyme activity.

Metabolomics Sample Preparation and Analysis
  • Principle: To obtain a snapshot of the intracellular metabolite pool, rapid quenching of metabolic activity and efficient extraction of metabolites are essential. The following is a general protocol that can be adapted for C. aurantiacus.

  • Procedure:

    • Cell Harvesting and Quenching:

      • Rapidly harvest C. aurantiacus cells from culture by centrifugation at a low temperature (e.g., 4°C).

      • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Extraction:

      • Disrupt the cells using methods such as sonication or bead beating while keeping the sample on ice to ensure complete extraction of intracellular metabolites.

      • Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.

    • Analysis by LC-MS/MS:

      • Dry the polar extract under vacuum.

      • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

      • Analyze the sample using a high-resolution mass spectrometer coupled with a liquid chromatography system to separate and identify the metabolites.

    • Data Analysis:

      • Process the raw LC-MS/MS data to identify and quantify the metabolites based on their mass-to-charge ratio and retention time, comparing them to a library of known standards.

Signaling Pathways and Logical Relationships

To visualize the intricate network of the 3-hydroxypropionate bi-cycle and its regulation, the following diagrams are provided in DOT language for use with Graphviz.

The 3-Hydroxypropionate Bi-cycle Metabolic Pathway

3-Hydroxypropionate Bi-cycle cluster_cycle1 Cycle 1: Glyoxylate Formation cluster_cycle2 Cycle 2: Pyruvate Formation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase Malonate semialdehyde Malonate semialdehyde Malonyl-CoA->Malonate semialdehyde Malonyl-CoA reductase 3-Hydroxypropionate 3-Hydroxypropionate Malonate semialdehyde->3-Hydroxypropionate Malonyl-CoA reductase Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Propionyl-CoA synthase S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA carboxylase Propionyl-CoA_cycle2 Propionyl-CoA Propionyl-CoA->Propionyl-CoA_cycle2 Succinyl-CoA Succinyl-CoA S-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase L-Malyl-CoA L-Malyl-CoA Succinyl-CoA->L-Malyl-CoA Succinyl-CoA: L-malate CoA transferase Glyoxylate Glyoxylate L-Malyl-CoA->Glyoxylate L-Malyl-CoA lyase Acetyl-CoA_regen Acetyl-CoA L-Malyl-CoA->Acetyl-CoA_regen L-Malyl-CoA lyase This compound This compound Glyoxylate->this compound MCL Mesaconyl-C1-CoA Mesaconyl-C1-CoA This compound->Mesaconyl-C1-CoA Propionyl-CoA_cycle2->this compound Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA S-Citramalyl-CoA S-Citramalyl-CoA Mesaconyl-C4-CoA->S-Citramalyl-CoA Pyruvate Pyruvate S-Citramalyl-CoA->Pyruvate MCL Acetyl-CoA_cycle2 Acetyl-CoA S-Citramalyl-CoA->Acetyl-CoA_cycle2 MCL

Caption: The 3-Hydroxypropionate Bi-cycle in Chloroflexus aurantiacus.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow Cell_Culture C. aurantiacus Culture Quenching Rapid Quenching (e.g., cold solvent) Cell_Culture->Quenching Extraction Metabolite Extraction (e.g., sonication) Quenching->Extraction Phase_Separation Phase Separation (polar/non-polar) Extraction->Phase_Separation Drying Drying of Polar Extract Phase_Separation->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Processing and Metabolite Identification LCMS->Data_Analysis

Caption: A generalized workflow for untargeted metabolomics of C. aurantiacus.

Regulation of the 3-Hydroxypropionate Bi-cycle

Regulation Heterotrophic_Growth Heterotrophic Growth (e.g., with organic acids) MCR_Activity Malonyl-CoA Reductase Activity Heterotrophic_Growth->MCR_Activity down-regulates PCS_Activity Propionyl-CoA Synthase Activity Heterotrophic_Growth->PCS_Activity down-regulates MCL_Activity Malyl-CoA Lyase Activity Autotrophic_Growth Autotrophic Growth Autotrophic_Growth->MCL_Activity induces

Caption: Known regulatory influences on the 3-hydroxypropionate bi-cycle enzymes.

Conclusion

This compound is a pivotal intermediate in the unique 3-hydroxypropionate bi-cycle of Chloroflexus aurantiacus. This technical guide has provided a detailed overview of this metabolic pathway, including the most current quantitative data on enzyme kinetics and specific activities, comprehensive experimental protocols for key assays, and visual representations of the metabolic and regulatory networks. While significant progress has been made in elucidating this complex pathway, further research is needed to obtain a complete quantitative picture, including in vivo metabolite concentrations and metabolic flux analyses. A deeper understanding of the regulatory mechanisms governing this cycle will also be crucial for harnessing the metabolic potential of C. aurantiacus for biotechnological applications and for developing novel therapeutic strategies targeting unique microbial metabolic pathways. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Malyl-CoA Lyase: A Comprehensive Technical Review of Substrate Specificity and Promiscuity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malyl-CoA lyase (MCL), a key enzyme in several central carbon metabolic pathways, has garnered significant attention for its catalytic versatility and promiscuity. This technical guide provides an in-depth analysis of the substrate specificity of malyl-CoA lyase, its role in various metabolic contexts, and detailed methodologies for its study. The enzyme's ability to catalyze both the cleavage and condensation of various CoA thioesters makes it a fascinating subject for enzymologists and a potential target for metabolic engineering and drug development.

Malyl-CoA lyase (EC 4.1.3.24) primarily catalyzes the reversible cleavage of (3S)-malyl-CoA into acetyl-CoA and glyoxylate (B1226380).[1] However, its activity is not restricted to this single reaction. Various studies have demonstrated its ability to act on a range of substrates, including β-methylmalyl-CoA and citramalyl-CoA, highlighting its promiscuous nature.[2][3][4] This promiscuity is not a random occurrence but is integral to the metabolic pathways in which it operates, such as the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation.[2][3][4]

This document will delve into the quantitative aspects of malyl-CoA lyase's substrate preferences, provide detailed experimental protocols for its characterization, and visualize the complex metabolic pathways and experimental workflows in which it is involved.

Metabolic Pathways Involving Malyl-CoA Lyase

Malyl-CoA lyase is a crucial player in several metabolic pathways, often exhibiting bifunctional or even trifunctional activity. Its role is particularly prominent in pathways that are alternatives to the canonical glyoxylate cycle for acetate assimilation.

The Ethylmalonyl-CoA Pathway

In organisms like Rhodobacter sphaeroides, the ethylmalonyl-CoA pathway serves as the primary route for the assimilation of C2 compounds.[4] In this pathway, malyl-CoA lyase (Mcl1) exhibits bifunctionality. It catalyzes both the condensation of acetyl-CoA and glyoxylate to form malyl-CoA and the cleavage of β-methylmalyl-CoA to yield propionyl-CoA and glyoxylate.[3][5] This dual role is essential for the regeneration of key intermediates in the cycle.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa malyl_coa Malyl-CoA acetyl_coa->malyl_coa Malyl-CoA Lyase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Malyl-CoA Lyase glyoxylate1 Glyoxylate methylmalyl_coa->glyoxylate1 Malyl-CoA Lyase succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa + CO2 malate (B86768) Malate malyl_coa->malate glyoxylate2 Glyoxylate glyoxylate2->malyl_coa Malyl-CoA Lyase

Figure 1: The Ethylmalonyl-CoA Pathway.
The 3-Hydroxypropionate Bi-cycle

In the phototrophic bacterium Chloroflexus aurantiacus, malyl-CoA lyase is a trifunctional enzyme within the 3-hydroxypropionate bi-cycle, a pathway for autotrophic CO2 fixation.[4] It is involved in:

  • The cleavage of (S)-malyl-CoA to acetyl-CoA and glyoxylate.

  • The condensation of propionyl-CoA and glyoxylate to form β-methylmalyl-CoA.

  • The cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate.[4]

Enzyme_Purification_Workflow start Bacterial Cell Culture (Overexpressing Malyl-CoA Lyase) lysis Cell Lysis (French Press / Sonication) start->lysis centrifugation1 Centrifugation (Remove Cell Debris) lysis->centrifugation1 ultracentrifugation Ultracentrifugation (Clear Lysate) centrifugation1->ultracentrifugation heat_precipitation Heat Precipitation (Optional, for thermostable enzymes) ultracentrifugation->heat_precipitation chromatography Chromatography (e.g., Affinity, Ion Exchange) ultracentrifugation->chromatography Skip for non-thermostable heat_precipitation->chromatography end Purified Malyl-CoA Lyase chromatography->end Assay_Workflows cluster_spectrophotometric Spectrophotometric Assay (Cleavage) cluster_hplc HPLC-Based Assay (Condensation) spec_start Prepare Reaction Mix (Buffer, Phenylhydrazine) spec_add_enzyme Add Enzyme spec_start->spec_add_enzyme spec_add_substrate Add Malyl-CoA (Start Reaction) spec_add_enzyme->spec_add_substrate spec_measure Monitor Absorbance at 324 nm spec_add_substrate->spec_measure spec_end Calculate Rate spec_measure->spec_end hplc_start Prepare Reaction Mix (Buffer, Substrates) hplc_add_enzyme Add Enzyme (Start Reaction) hplc_start->hplc_add_enzyme hplc_incubate Incubate at Controlled Temperature hplc_add_enzyme->hplc_incubate hplc_quench Quench Reaction (Add Acid) hplc_incubate->hplc_quench hplc_analyze Analyze by HPLC (260 nm) hplc_quench->hplc_analyze hplc_end Quantify Product hplc_analyze->hplc_end

References

The Pivotal Role of L-erythro-3-Methylmalyl-CoA in Acetate Assimilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of L-erythro-3-Methylmalyl-CoA in acetate (B1210297) assimilation, focusing on the ethylmalonyl-CoA (EMC) pathway. This pathway is a critical alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds in a variety of microorganisms, particularly those lacking the key glyoxylate cycle enzyme, isocitrate lyase. Understanding the intricacies of this pathway, and the central role of this compound's precursor, β-methylmalyl-CoA, is crucial for advancements in metabolic engineering, drug discovery, and the development of novel biotechnological applications.

Introduction to Acetate Assimilation and the Ethylmalonyl-CoA Pathway

Acetate is a ubiquitous carbon source for many microorganisms. Its assimilation into central metabolism requires a mechanism to convert the two-carbon acetyl-CoA into four-carbon intermediates for biosynthesis. While the glyoxylate cycle is the canonical pathway for this purpose, a significant number of bacteria, including important species like Rhodobacter sphaeroides and Methylobacterium extorquens, lack the necessary isocitrate lyase and instead utilize the ethylmalonyl-CoA (EMC) pathway.[1][2]

The EMC pathway is a linear route that converts three molecules of acetyl-CoA and two molecules of CO2 into one molecule of succinyl-CoA and one molecule of glyoxylate. This glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, a key precursor for various biosynthetic pathways.[3] The pathway is not only essential for growth on acetate but also plays a role in the metabolism of other compounds that are catabolized to acetyl-CoA.[2]

The Core Reaction: Cleavage of β-Methylmalyl-CoA

A key step in the EMC pathway is the cleavage of (2R,3S)-β-methylmalyl-CoA into propionyl-CoA and glyoxylate.[1][3] This reaction is catalyzed by the enzyme malyl-CoA/β-methylmalyl-CoA lyase (Mcl1).[3][4] The generation of glyoxylate is critical as it serves as the acceptor molecule for an additional acetyl-CoA, leading to the net production of a C4 intermediate.[5]

The Enzyme: Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1)

Mcl1 is a promiscuous enzyme that can catalyze the reversible cleavage of both L-malyl-CoA (to acetyl-CoA and glyoxylate) and β-methylmalyl-CoA (to propionyl-CoA and glyoxylate).[3][6] This bifunctionality is central to its role in the EMC pathway. The enzyme's activity is often upregulated in the presence of acetate, indicating its importance in acetate assimilation.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes of the ethylmalonyl-CoA pathway during acetate assimilation.

Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKmVmaxReference
Malyl-CoA/β-methylmalyl-CoA lyaseRhodobacter capsulatusL-malyl-CoA15 µM-[1]
Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyaseChloroflexus aurantiacus(S)-malyl-CoA10 µM-[6]
(2R,3S)-β-methylmalyl-CoA89 µM-[6]
Acetyl-CoA360 µM-[6]
Propionyl-CoA1200 µM-[6]
Glyoxylate2000 µM-[6]
Metabolic Flux Analysis

Metabolic flux analysis using 13C-labeling experiments in Methylobacterium extorquens AM1 grown on acetate has provided quantitative insights into the operation of the EMC pathway.

Pathway/ReactionRelative Flux (%)Reference
Acetyl-CoA to TCA Cycle (Oxidation)Major[5]
Acetyl-CoA to EMC Pathway (Assimilation)Significant[5]
Glyoxylate + Acetyl-CoA -> MalateActive[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound and the EMC pathway.

Enzyme Assay for Malyl-CoA/β-Methylmalyl-CoA Lyase (Cleavage Reaction)

This protocol is adapted from studies on Mcl1 and is designed to measure the cleavage of β-methylmalyl-CoA.

Principle: The cleavage of β-methylmalyl-CoA to propionyl-CoA and glyoxylate is monitored by coupling the reaction to a subsequent enzymatic step or by direct measurement of the products using HPLC or LC-MS/MS.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2

  • Substrate: 1 mM (2R,3S)-β-methylmalyl-CoA

  • Enzyme: Purified Malyl-CoA/β-methylmalyl-CoA lyase

  • Detection Reagent (if using a coupled assay): e.g., propionyl-CoA carboxylase and associated reagents to measure propionyl-CoA consumption.

  • Quenching Solution: e.g., 10% perchloric acid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube or a 96-well plate by combining the assay buffer and the substrate.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of propionyl-CoA and/or glyoxylate using HPLC or LC-MS/MS.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of CoA esters from bacterial cells.

Principle: CoA esters are extracted from cell pellets and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

Materials:

  • Bacterial cell culture grown on acetate-containing medium.

  • Quenching Solution: 60% methanol (B129727), -40°C

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v) with 0.1 M formic acid, -20°C

  • Internal Standards: A mixture of 13C-labeled CoA esters.

Procedure:

  • Rapidly quench the metabolism of a known quantity of bacterial cells by adding the cold quenching solution.

  • Harvest the cells by centrifugation at low temperature.

  • Resuspend the cell pellet in the cold extraction solvent containing internal standards.

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge to remove cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

  • Analyze the sample using a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for the specific detection and quantification of CoA esters.[5]

13C-Metabolic Flux Analysis

This protocol provides a general workflow for conducting a 13C-MFA experiment to quantify fluxes through the EMC pathway.

Principle: Bacteria are grown on a 13C-labeled substrate (e.g., [1-13C]acetate or [U-13C]acetate). The isotopic labeling patterns in proteinogenic amino acids and other metabolites are measured by GC-MS or LC-MS/MS. This data, along with measured extracellular fluxes, is used to constrain a metabolic model and calculate intracellular fluxes.

Procedure:

  • Cultivation: Grow the bacterial strain in a chemostat or in batch cultures with the defined 13C-labeled acetate as the primary carbon source until a metabolic and isotopic steady state is reached.

  • Sampling and Quenching: Rapidly quench metabolic activity and harvest the cells as described in the metabolite extraction protocol.

  • Biomass Hydrolysis: Hydrolyze a portion of the biomass to release proteinogenic amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS or LC-MS/MS Analysis: Analyze the derivatized amino acids and other extracted metabolites to determine their mass isotopomer distributions.

  • Extracellular Flux Measurement: Measure the consumption rate of acetate and the secretion rates of any byproducts (e.g., CO2).

  • Flux Calculation: Use a software package for 13C-MFA (e.g., INCA, 13CFLUX2) to fit the measured labeling data and extracellular rates to a metabolic model of the central carbon metabolism, including the EMC pathway, to estimate the intracellular fluxes.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Ethylmalonyl_CoA_Pathway Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA + Acetyl-CoA HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO2 + NADPH MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Mcl1 Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate Mcl1 SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO2 TCA TCA Cycle SuccinylCoA->TCA Malate Malate Glyoxylate->Malate + Acetyl-CoA Malate->TCA

Caption: The Ethylmalonyl-CoA Pathway for Acetate Assimilation.

Experimental_Workflow_Metabolomics Culture Bacterial Culture (Acetate Medium) Quenching Rapid Quenching (-40°C Methanol) Culture->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (Cold Solvent + Internal Standards) Harvesting->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Processing (Quantification & Statistical Analysis) Analysis->Data

Caption: Experimental Workflow for CoA Ester Metabolomics.

Logical_Relationship Acetate Acetate as Carbon Source NoICL Absence of Isocitrate Lyase (ICL) EMC_Essential Ethylmalonyl-CoA Pathway is Essential EMC_Essential->Acetate EMC_Essential->NoICL BetaMethylmalylCoA_Cleavage Cleavage of β-Methylmalyl-CoA BetaMethylmalylCoA_Cleavage->EMC_Essential Glyoxylate_Production Glyoxylate Production Glyoxylate_Production->BetaMethylmalylCoA_Cleavage C4_Intermediate Net Production of C4 Intermediate (Malate) C4_Intermediate->Glyoxylate_Production Biosynthesis Precursors for Biosynthesis Biosynthesis->C4_Intermediate

References

Unraveling Novel Metabolic Networks of 3-Methylmalyl-CoA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning roles of 3-Methylmalyl-CoA in microbial metabolism reveals intricate pathways with significant potential for biotechnological and therapeutic applications. This technical guide synthesizes current knowledge, presenting detailed metabolic maps, comprehensive experimental protocols, and key quantitative data to empower researchers in the fields of microbiology, metabolic engineering, and drug discovery.

At the heart of central carbon metabolism in numerous bacteria lies the versatile intermediate, 3-Methylmalyl-CoA. Once primarily associated with specific carbon fixation cycles, recent research has illuminated its involvement in a broader range of metabolic processes, highlighting the adaptability and efficiency of microbial life. This guide delves into the core pathways involving 3-Methylmalyl-CoA, with a particular focus on the 3-hydroxypropionate (B73278) (3-HP) bicycle in Chloroflexus aurantiacus and the ethylmalonyl-CoA (EMC) pathway prevalent in alpha-proteobacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.

Core Metabolic Pathways Involving 3-Methylmalyl-CoA

Two primary pathways showcase the pivotal role of 3-Methylmalyl-CoA in bacterial carbon metabolism: the 3-hydroxypropionate bicycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for the assimilation of two-carbon compounds.

The 3-Hydroxypropionate Bicycle

This elegant, bicyclic pathway, first elucidated in the green non-sulfur bacterium Chloroflexus aurantiacus, enables the fixation of inorganic carbon. 3-Methylmalyl-CoA is a key intermediate in the second cycle of this pathway, which is responsible for the assimilation of glyoxylate (B1226380). In this cycle, propionyl-CoA condenses with glyoxylate to form (2R,3S)-β-methylmalyl-CoA. This reaction is catalyzed by the promiscuous and bifunctional enzyme L-malyl-CoA/β-methylmalyl-CoA lyase.[1][2] Subsequent enzymatic steps convert β-methylmalyl-CoA to acetyl-CoA and pyruvate, the latter of which serves as a precursor for various biosynthetic pathways.[2] The 3-hydroxypropionate bicycle is notable for its oxygen tolerance, a feature that distinguishes it from the more common Calvin-Benson-Bassham cycle.

3-Hydroxypropionate Bicycle - Cycle 2 Propionyl_CoA Propionyl-CoA Methylmalyl_CoA (2R,3S)-β-Methylmalyl-CoA Propionyl_CoA->Methylmalyl_CoA Malyl-CoA/ β-Methylmalyl-CoA Lyase Glyoxylate Glyoxylate Glyoxylate->Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl-CoA Hydratase Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA Mesaconyl-CoA C1-C4 CoA Transferase Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->Citramalyl_CoA Mesaconyl-C4-CoA Hydratase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA Lyase Acetyl_CoA_out Acetyl-CoA Citramalyl_CoA->Acetyl_CoA_out Ethylmalonyl-CoA Pathway Acetyl_CoA Acetyl-CoA Crotonyl_CoA Crotonyl-CoA Acetyl_CoA->Crotonyl_CoA Multiple Steps Ethylmalonyl_CoA (2R)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA Carboxylase/Reductase Methylsuccinyl_CoA (2S)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA Mutase Mesaconyl_C1_CoA Mesaconyl-C1-CoA Methylsuccinyl_CoA->Mesaconyl_C1_CoA Methylsuccinyl-CoA Dehydrogenase Methylmalyl_CoA (2R,3S)-β-Methylmalyl-CoA Mesaconyl_C1_CoA->Methylmalyl_CoA Mesaconyl-CoA Hydratase Glyoxylate Glyoxylate Methylmalyl_CoA->Glyoxylate β-Methylmalyl-CoA Lyase Propionyl_CoA Propionyl-CoA Methylmalyl_CoA->Propionyl_CoA Enzyme Purification Workflow Cell_Culture E. coli Culture with Recombinant Plasmid Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Culture->Cell_Lysis Centrifugation High-Speed Centrifugation Cell_Lysis->Centrifugation Affinity_Chromatography Ni-NTA Affinity Chromatography Centrifugation->Affinity_Chromatography Clarified Lysate Gel_Filtration Gel Filtration Chromatography Affinity_Chromatography->Gel_Filtration Eluted Protein Pure_Protein Pure Recombinant Lyase Gel_Filtration->Pure_Protein

References

L-erythro-3-Methylmalyl-CoA: A Linchpin in Glyoxylate Assimilation Beyond the Glyoxylate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the glyoxylate (B1226380) cycle was considered the primary pathway for acetyl-CoA assimilation in organisms growing on C2 compounds. However, a significant number of bacteria lack the key enzymes of this cycle, isocitrate lyase and malate (B86768) synthase. In these organisms, the ethylmalonyl-CoA pathway (EMCP) serves as a vital alternative for the regeneration of glyoxylate, a crucial precursor for biosynthesis. This technical guide provides a comprehensive overview of the EMCP, with a specific focus on the pivotal role of L-erythro-3-Methylmalyl-CoA. We will delve into the enzymatic reactions, quantitative data, detailed experimental protocols, and the intricate connections of this pathway to central carbon metabolism. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this essential metabolic route.

Introduction: The Ethylmalonyl-CoA Pathway as a Glyoxylate Cycle Alternative

Many microorganisms, including the facultative methylotroph Methylobacterium extorquens and the photosynthetic bacterium Rhodobacter sphaeroides, thrive on reduced one- and two-carbon compounds by assimilating them into central metabolism.[1][2] In the absence of a functional glyoxylate cycle, these organisms employ the ethylmalonyl-CoA pathway (EMCP) to convert acetyl-CoA to glyoxylate and other essential intermediates.[3][4] The EMCP is a linear, non-cyclic pathway that ultimately produces glyoxylate and succinyl-CoA from two molecules of acetyl-CoA and two molecules of bicarbonate.[1] The regenerated glyoxylate can then condense with another molecule of acetyl-CoA to form malate, replenishing the tricarboxylic acid (TCA) cycle and providing precursors for gluconeogenesis and amino acid biosynthesis.[1][5]

This compound stands as a key intermediate in this pathway, representing the point of cleavage that yields the essential C2 unit, glyoxylate. Understanding the enzymes that produce and consume this metabolite, along with their kinetics and regulation, is critical for a complete picture of glyoxylate assimilation in these organisms.

The Core Pathway: From Acetyl-CoA to Glyoxylate

The ethylmalonyl-CoA pathway is a multi-step enzymatic cascade. The central sequence leading to the formation and cleavage of this compound is as follows:

  • Acetyl-CoA to Crotonyl-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced and dehydrated to yield crotonyl-CoA.

  • Carboxylation to Ethylmalonyl-CoA: Crotonyl-CoA is reductively carboxylated by the key enzyme crotonyl-CoA carboxylase/reductase (Ccr) to form (2S)-ethylmalonyl-CoA.[2]

  • Isomerization to Methylsuccinyl-CoA: Ethylmalonyl-CoA is then converted to (2S)-methylsuccinyl-CoA via the sequential action of an epimerase and a mutase.[6]

  • Dehydrogenation and Hydration: Methylsuccinyl-CoA is dehydrogenated to mesaconyl-CoA, which is subsequently hydrated to form this compound.[7]

  • Cleavage to Glyoxylate and Propionyl-CoA: The final step in this sequence is the cleavage of this compound by L-malyl-CoA/β-methylmalyl-CoA lyase (Mcl) into glyoxylate and propionyl-CoA.[8][9]

Propionyl-CoA is further carboxylated to succinyl-CoA, another key output of the pathway that feeds into the TCA cycle.

// Nodes for metabolites acetyl_coa [label="2x Acetyl-CoA"]; acetoacetyl_coa [label="Acetoacetyl-CoA"]; hydroxybutyryl_coa [label="3-Hydroxybutyryl-CoA"]; crotonyl_coa [label="Crotonyl-CoA"]; ethylmalonyl_coa [label="(2S)-Ethylmalonyl-CoA"]; methylmalonyl_coa [label="(2R)-Methylmalonyl-CoA"]; methylsuccinyl_coa [label="(2S)-Methylsuccinyl-CoA"]; mesaconyl_coa [label="Mesaconyl-CoA"]; methylmalyl_coa [label="this compound", fillcolor="#FBBC05"]; glyoxylate [label="Glyoxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; propionyl_coa [label="Propionyl-CoA"]; succinyl_coa [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tca [label="TCA Cycle", shape=ellipse, style=dashed, color="#4285F4"];

// Nodes for enzymes thiolase [label="β-Ketothiolase", shape=plaintext, fontcolor="#4285F4"]; reductase [label="Acetoacetyl-CoA reductase", shape=plaintext, fontcolor="#4285F4"]; crotonase [label="Crotonase", shape=plaintext, fontcolor="#4285F4"]; ccr [label="Crotonyl-CoA\ncarboxylase/reductase", shape=plaintext, fontcolor="#4285F4"]; epimerase [label="Epimerase", shape=plaintext, fontcolor="#4285F4"]; mutase [label="Ethylmalonyl-CoA mutase", shape=plaintext, fontcolor="#4285F4"]; dehydrogenase [label="Methylsuccinyl-CoA\ndehydrogenase", shape=plaintext, fontcolor="#4285F4"]; hydratase [label="Mesaconyl-CoA hydratase", shape=plaintext, fontcolor="#4285F4"]; lyase [label="this compound\nlyase", shape=plaintext, fontcolor="#4285F4"]; pcc [label="Propionyl-CoA\ncarboxylase", shape=plaintext, fontcolor="#4285F4"];

// Edges representing reactions acetyl_coa -> acetoacetyl_coa [label="thiolase"]; acetoacetyl_coa -> hydroxybutyryl_coa [label="reductase"]; hydroxybutyryl_coa -> crotonyl_coa [label="crotonase"]; crotonyl_coa -> ethylmalonyl_coa [label="ccr\n+ CO2, + NADPH"]; ethylmalonyl_coa -> methylmalonyl_coa [label="epimerase"]; methylmalonyl_coa -> methylsuccinyl_coa [label="mutase"]; methylsuccinyl_coa -> mesaconyl_coa [label="dehydrogenase"]; mesaconyl_coa -> methylmalyl_coa [label="hydratase"]; methylmalyl_coa -> glyoxylate [label="lyase"]; methylmalyl_coa -> propionyl_coa [label="lyase"]; propionyl_coa -> succinyl_coa [label="pcc\n+ CO2"]; succinyl_coa -> tca; } The Ethylmalonyl-CoA Pathway for Glyoxylate Regeneration.

Quantitative Insights: Enzyme Kinetics and Metabolite Concentrations

A quantitative understanding of the EMCP is crucial for metabolic modeling and engineering efforts. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes in the Ethylmalonyl-CoA Pathway

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Crotonyl-CoA Carboxylase/ReductaseRhodobacter sphaeroidesCrotonyl-CoA400-[10]
NADPH700-[10]
NaHCO314,000-[10]
L-Malyl-CoA/β-Methylmalyl-CoA LyaseChloroflexus aurantiacus(S)-Malyl-CoA10-[11]
(2R,3S)-β-Methylmalyl-CoA89-[11]
Acetyl-CoA360-[11]
Propionyl-CoA1200-[11]
Glyoxylate2000-[11]
L-Malyl-CoA/β-Methylmalyl-CoA LyaseRhodobacter capsulatusL-Malyl-CoA1537 U/mg[12]
Acetyl-CoA140-[12]
Glyoxylate1200-[12]

Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1

EnzymeGrowth SubstrateSpecific Activity (nmol min-1 mg-1 protein)Reference
β-Ketothiolase (PhaA)Methanol~150[13]
Acetate~250[13]
Succinate~300[13]
Acetoacetyl-CoA Reductase (PhaB)Methanol~200[13]
Acetate~200[13]
Succinate~200[13]
Crotonase (CroR)Methanol~800[13]
Acetate~800[13]
Succinate~800[13]
Crotonyl-CoA Carboxylase/Reductase (Ccr)Methanol~100[13]
Acetate~20[13]
Succinate<10[13]
Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi)Methanol~50[13]
Acetate~10[13]
Succinate<5[13]
Ethylmalonyl-CoA Mutase (Ecm)Methanol~40[13]
Acetate~5[13]
Succinate<5[13]
Methylsuccinyl-CoA Dehydrogenase (Msd)Methanol~60[13]
Acetate~10[13]
Succinate<5[13]
Mesaconyl-CoA Hydratase (Mcd)Methanol~120[13]
Acetate~20[13]
Succinate<10[13]
Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1)Methanol~250[13]
Acetate~50[13]
Succinate~20[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the EMCP.

Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the synthesis of related β-methylmalyl-CoA compounds.

Principle: this compound is synthesized from propionyl-CoA and glyoxylate using a purified L-malyl-CoA/β-methylmalyl-CoA lyase.

Materials:

  • Purified recombinant L-malyl-CoA/β-methylmalyl-CoA lyase (Mcl)

  • Propionyl-CoA

  • Glyoxylate

  • MOPS-K+ buffer (pH 7.7)

  • MgCl2

  • HCl

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 200 mM MOPS-K+ buffer (pH 7.7), 4 mM MgCl2, 2.5 mM propionyl-CoA, and 10 mM glyoxylate.

  • Initiate the reaction by adding a suitable amount of purified Mcl enzyme (e.g., 20-30 µg).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 55°C depending on the source of the enzyme).

  • Monitor the reaction progress by taking time-point samples (e.g., at 0, 5, 15, and 30 minutes).

  • Stop the reaction in the samples by adding a small volume of concentrated HCl to acidify the mixture.

  • Analyze the formation of this compound using HPLC. The retention time will need to be determined relative to the starting materials and other potential products.

Enzyme Activity Assay for this compound Lyase

Principle: The cleavage of this compound to glyoxylate and propionyl-CoA is monitored. The formation of glyoxylate can be measured spectrophotometrically by its reaction with phenylhydrazine (B124118) to form a phenylhydrazone derivative, which absorbs at 324 nm.

Materials:

  • Synthesized this compound

  • MOPS-K+ buffer (pH 7.5)

  • MgCl2

  • Phenylhydrazinium chloride

  • Spectrophotometer capable of reading at 324 nm

Procedure:

  • Prepare a standard assay mixture (e.g., 0.5 mL) containing 200 mM MOPS-K+ buffer (pH 7.5), 5 mM MgCl2, and 3.5 mM phenylhydrazinium chloride.

  • Add the cell extract or purified enzyme to the assay mixture.

  • Initiate the reaction by adding a known concentration of this compound (e.g., 0.5 mM).

  • Immediately monitor the increase in absorbance at 324 nm over time.

  • Calculate the enzyme activity based on the rate of formation of the glyoxylate phenylhydrazone, using its molar extinction coefficient.

Quantification of EMCP Intermediates by LC-MS/MS

Principle: Cellular metabolites are extracted and the concentrations of CoA esters are determined using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

  • Internal standards for CoA esters

Procedure:

  • Rapidly quench the metabolism of a bacterial cell culture by adding a cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature.

  • Extract the intracellular metabolites by adding a cold extraction solvent and disrupting the cells (e.g., by sonication or bead beating).

  • Centrifuge the extract to remove cell debris.

  • Analyze the supernatant containing the CoA esters by LC-MS/MS.

    • Separate the CoA esters using a C18 reversed-phase column with a suitable gradient of solvents (e.g., an aqueous solution with an ion-pairing agent and an organic solvent).

    • Detect and quantify the individual CoA esters using multiple reaction monitoring (MRM) on the triple quadrupole mass spectrometer. Specific precursor-product ion transitions for each CoA ester must be determined beforehand.

  • Calculate the absolute concentrations of the CoA esters by comparing their peak areas to those of the internal standards.

Signaling Pathways and Logical Relationships

The EMCP is tightly integrated with other central metabolic pathways. The following diagrams illustrate these connections and a typical experimental workflow.

// Connections succinyl_coa_out -> tca_cycle; glyoxylate_out -> malate [label="Malate\nSynthase"]; acetyl_coa_tca -> malate; malate -> tca_cycle; glyoxylate_out -> glycine (B1666218) [label="Glycine\nTransaminase"]; glycine -> serine_cycle; serine_cycle -> serine; serine -> acetyl_coa_tca [label="Serine\nDeaminase"]; } Integration of the EMCP with Central Metabolism.

// Workflow steps start [label="Start: Hypothesis on EMCP role", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Bacterial Cultivation\n(e.g., on C2 substrate)"]; extraction [label="Metabolite Extraction\n(Quenching & Lysis)"]; protein_purification [label="Enzyme Purification\n(Recombinant Expression)"]; synthesis [label="Substrate Synthesis\n(e.g., this compound)"]; enzyme_assay [label="Enzyme Kinetic Assays\n(Spectrophotometry/HPLC)"]; lcms [label="Metabolite Quantification\n(LC-MS/MS)"]; flux_analysis [label="13C-Metabolic Flux Analysis"]; data_analysis [label="Data Analysis & Modeling"]; conclusion [label="Conclusion & Further Research", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow connections start -> culture; culture -> extraction; culture -> protein_purification; protein_purification -> enzyme_assay; synthesis -> enzyme_assay; extraction -> lcms; culture -> flux_analysis; enzyme_assay -> data_analysis; lcms -> data_analysis; flux_analysis -> data_analysis; data_analysis -> conclusion; } A Typical Experimental Workflow for Studying the EMCP.

Conclusion and Future Directions

The ethylmalonyl-CoA pathway, with this compound at its core, represents a fascinating and vital metabolic strategy for glyoxylate assimilation in a wide range of bacteria. A thorough understanding of this pathway is not only fundamental to microbial physiology but also holds significant potential for biotechnological applications. For instance, manipulating the EMCP could lead to the enhanced production of valuable chemicals derived from acetyl-CoA or the engineering of robust microbial strains for bioremediation.

Future research should focus on several key areas:

  • Comprehensive Kinetic Characterization: Obtaining a complete set of kinetic parameters for all enzymes in the EMCP from various organisms will be crucial for building accurate metabolic models.

  • Regulatory Mechanisms: Elucidating the transcriptional and allosteric regulation of the EMCP enzymes will provide deeper insights into how cells control flux through this pathway in response to different environmental conditions.

  • Drug Discovery: The unique enzymes of the EMCP could serve as potential targets for the development of novel antimicrobial agents against pathogens that rely on this pathway for survival.

This technical guide provides a solid foundation for researchers and professionals to explore the intricacies of this compound and its central role in glyoxylate assimilation. As our knowledge of this pathway continues to expand, so too will the opportunities to harness its power for scientific and industrial advancement.

References

Methodological & Application

Application Note and Protocol for L-erythro-3-Methylmalyl-CoA Quantification via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantification of L-erythro-3-Methylmalyl-CoA using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

This compound is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for carbon fixation in some bacteria.[1] Accurate quantification of this metabolite is crucial for studying these pathways and for understanding the metabolic state of organisms. This application note describes a robust HPLC method for the separation and quantification of this compound and related short-chain CoA thioesters. The method is based on established protocols for similar analytes and provides a strong foundation for routine analysis and further method development.[2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate quantification of CoA thioesters. The following protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation at a low temperature.

    • Extract short-chain CoA esters using a cold 5% perchloric acid (PCA) solution.[4]

    • Neutralize the PCA extract to pH 6.

    • Centrifuge to remove precipitated potassium perchlorate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the separation of this compound.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is recommended for the separation of CoA thioesters. A common choice is a Kinetex C18 column (100 x 4.60 mm, 2.6 µm particle size, 100 Å pore size) or a LiChrospher 100 C18 end-capped column (5 µm, 125 by 4 mm).[3][4]

  • Mobile Phase:

  • Gradient Elution: A gradient from 2% to 10% acetonitrile in the sodium phosphate buffer over 40 minutes is suggested for optimal separation.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 260 nm.[3]

  • Injection Volume: 20 µL.

Data Presentation

The retention times for several CoA thioesters using a similar HPLC method are provided in the table below. These values can be used as a reference for identifying peaks in the chromatogram. The retention time for this compound is expected to be similar to that of β-methylmalyl-CoA.

CompoundRetention Time (min)
L-Malyl-CoA8[3][5]
β-Methylmalyl-CoA10[3][5]
Acetyl-CoA16[3][5]
Propionyl-CoA24[3][5]
Malonyl-CoA~3.2[4]
Succinyl-CoA~11.9[4]

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis CellHarvest Cell Harvesting Extraction Extraction with Cold PCA CellHarvest->Extraction Centrifugation Neutralization Neutralization Extraction->Neutralization Filtration Filtration Neutralization->Filtration Centrifugation Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation C18 Column Detection UV Detection at 260 nm Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration Curve

HPLC quantification workflow for this compound.
Signaling Pathway Context

This compound is an intermediate in the 3-hydroxypropionate bi-cycle, a carbon fixation pathway. The diagram below shows a simplified representation of its position in this cycle.

signaling_pathway Propionyl_CoA Propionyl-CoA Methylmalyl_CoA This compound Propionyl_CoA->Methylmalyl_CoA + Glyoxylate Glyoxylate Glyoxylate Glyoxylate->Methylmalyl_CoA Mesaconyl_CoA Mesaconyl-CoA Methylmalyl_CoA->Mesaconyl_CoA Methylfumaryl_CoA (2R,3S)-β-Methylmalyl-CoA Mesaconyl_CoA->Methylfumaryl_CoA Citramalyl_CoA Citramalyl-CoA Methylfumaryl_CoA->Citramalyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA

Simplified 3-hydroxypropionate bi-cycle showing this compound.

References

Application Notes: Mass Spectrometry Analysis of Acyl-CoA Thioesters

References

Application Note: Enzymatic Synthesis of L-erythro-3-Methylmalyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-3-Methylmalyl-CoA is a key intermediate in several central metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO₂ fixation in some bacteria and the ethylmalonyl-CoA pathway for acetyl-CoA assimilation.[1][2][3] The availability of pure, stereochemically defined this compound is crucial for the in vitro study of enzymes in these pathways, for inhibitor screening, and for the development of novel therapeutics targeting microbial metabolism. This application note provides a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound, as well as an example of its use in a downstream in vitro enzyme assay.

The synthesis relies on the robust and highly specific activity of the bifunctional L-malyl-CoA/β-methylmalyl-CoA lyase from the thermophilic bacterium Chloroflexus aurantiacus.[4] This enzyme catalyzes the reversible condensation of propionyl-CoA and glyoxylate (B1226380) to form this compound.[3][4] By utilizing a recombinant, heat-stable version of this enzyme, a straightforward and efficient synthesis can be achieved.

Key Enzyme Characteristics

The recombinant L-malyl-CoA/β-methylmalyl-CoA lyase from Chloroflexus aurantiacus is the catalyst for the synthesis. Its properties are summarized in the table below.

ParameterValueReference
Enzyme Commission NumberEC 4.1.3.24[5]
Substrates for SynthesisPropionyl-CoA, Glyoxylate[4]
Product(2R,3S)-β-methylmalyl-CoA[5]
Optimal pH7.1[5]
Optimal Temperature70°C[5]
CofactorMg²⁺ or Mn²⁺[5]
Kₘ (Propionyl-CoA)1200 µM[5]
Kₘ (Glyoxylate)2000 µM[5]

Enzymatic Synthesis Pathway

The synthesis of this compound is a single-step enzymatic reaction. The pathway is illustrated below.

Enzymatic_Synthesis PropionylCoA Propionyl-CoA Enzyme L-malyl-CoA/β-methylmalyl-CoA lyase (from C. aurantiacus) PropionylCoA->Enzyme Glyoxylate Glyoxylate Glyoxylate->Enzyme Product This compound Enzyme->Product

Figure 1: Enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase from E. coli

This protocol describes the expression and purification of the key enzyme for the synthesis.

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding L-malyl-CoA/β-methylmalyl-CoA lyase from Chloroflexus aurantiacus (UniProt ID: Q3A699) with codon optimization for E. coli expression.

  • Clone the synthesized gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

2. Expression in E. coli:

  • Transform the expression plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue incubation at 18-25°C for 16-20 hours.

3. Cell Lysis and Heat Precipitation:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Transfer the supernatant to a new tube and incubate in a water bath at 65°C for 20 minutes to precipitate heat-labile E. coli proteins.

  • Centrifuge again at 20,000 x g for 30 minutes at 4°C to remove the precipitated proteins.

4. Affinity Chromatography:

  • Load the supernatant from the heat precipitation step onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

5. Buffer Exchange and Storage:

  • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using a desalting column or dialysis.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified enzyme and store at -80°C.

Protocol 2: Preparative Synthesis of this compound

This protocol outlines the enzymatic synthesis of the target compound on a preparative scale.

1. Reaction Setup:

  • In a suitable reaction vessel, prepare the following reaction mixture:

    • 100 mM MOPS-K⁺ buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM Propionyl-CoA

    • 15 mM Glyoxylate

    • 0.1 - 0.5 mg/mL purified L-malyl-CoA/β-methylmalyl-CoA lyase

  • The final reaction volume can be scaled as needed (e.g., 1-10 mL).

2. Incubation:

  • Incubate the reaction mixture at 55°C for 2-4 hours. The optimal incubation time may need to be determined empirically by monitoring the reaction progress.

3. Reaction Termination:

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with formic acid to a final concentration of 1%.

  • Centrifuge the mixture at high speed to pellet the precipitated enzyme.

4. Purification of this compound:

  • The supernatant containing the product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column (preparative scale)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 30 minutes.

  • Detection: Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the this compound peak.

5. Desalting and Lyophilization:

  • Pool the fractions containing the purified product.

  • Desalt the pooled fractions using a suitable method (e.g., solid-phase extraction or another round of HPLC with a volatile buffer system like ammonium (B1175870) acetate).

  • Lyophilize the desalted product to obtain a stable powder.

  • Store the lyophilized this compound at -80°C.

Protocol 3: Characterization of this compound

1. HPLC Analysis:

  • Confirm the purity of the synthesized product by analytical RP-HPLC using similar conditions as in the purification step but on an analytical scale. A single major peak should be observed at the expected retention time.

2. Mass Spectrometry (MS) Analysis:

  • The identity of the product can be confirmed by mass spectrometry.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Mass: The theoretical monoisotopic mass of this compound (C₂₅H₄₀N₇O₁₉P₃S) is approximately 883.12 g/mol . The expected [M+H]⁺ ion would be around m/z 884.13.

  • Tandem MS (MS/MS): Fragmentation of the parent ion should yield characteristic fragments of the CoA moiety, such as a neutral loss of 507 Da.[6]

IonExpected m/zDescription
[M+H]⁺~884.13Protonated molecule
[M-507+H]⁺~377.06Fragment containing the 3-methylmalyl moiety
Adenosine diphosphate (B83284) fragment~428.04Characteristic fragment of the CoA moiety
Protocol 4: In Vitro Assay using this compound

This protocol describes an example of a downstream in vitro assay using the synthesized this compound as a substrate for mesaconyl-CoA hydratase.

1. Enzyme Source:

  • Recombinant mesaconyl-CoA hydratase (e.g., from Chloroflexus aurantiacus) expressed and purified from E. coli.

2. Assay Mixture:

  • Prepare the following assay mixture in a microplate or cuvette:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 0.5 mM this compound (synthesized)

    • Purified mesaconyl-CoA hydratase (concentration to be optimized for linear reaction kinetics)

3. Reaction Monitoring:

  • The formation of mesaconyl-CoA can be monitored spectrophotometrically by the increase in absorbance at approximately 268 nm, which corresponds to the formation of the α,β-unsaturated thioester bond.

  • Alternatively, the reaction can be monitored by HPLC by observing the disappearance of the this compound peak and the appearance of the mesaconyl-CoA peak.[7][8]

4. Data Analysis:

  • Calculate the initial reaction velocity from the linear phase of the absorbance increase or the change in peak area over time.

  • This assay can be used to determine the kinetic parameters of mesaconyl-CoA hydratase or to screen for inhibitors.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for the synthesis and use of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_application Application Expression Enzyme Expression & Purification Synthesis Enzymatic Synthesis Expression->Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS & HPLC Analysis Purification->Characterization Assay In Vitro Enzyme Assay Characterization->Assay Purified Product Data Data Analysis Assay->Data

Figure 2: Overall experimental workflow.

This compound is an intermediate in the ethylmalonyl-CoA pathway, which is essential for the assimilation of C2 compounds in many bacteria.[2]

Ethylmalonyl_CoA_Pathway PropionylCoA Propionyl-CoA MethylmalylCoA This compound PropionylCoA->MethylmalylCoA L-malyl-CoA/ β-methylmalyl-CoA lyase Glyoxylate Glyoxylate Glyoxylate->MethylmalylCoA MesaconylCoA Mesaconyl-CoA MethylmalylCoA->MesaconylCoA Mesaconyl-CoA hydratase MethylsuccinylCoA (2S)-Methylsuccinyl-CoA MesaconylCoA->MethylsuccinylCoA Methylsuccinyl-CoA dehydrogenase EthylmalonylCoA (2S)-Ethylmalonyl-CoA MethylsuccinylCoA->EthylmalonylCoA Ethylmalonyl-CoA mutase

Figure 3: Simplified section of the Ethylmalonyl-CoA Pathway.

Conclusion

This application note provides a comprehensive guide for the enzymatic synthesis of this compound. The use of the recombinant L-malyl-CoA/β-methylmalyl-CoA lyase from Chloroflexus aurantiacus offers a reliable and efficient method to produce this important metabolic intermediate. The detailed protocols for synthesis, purification, characterization, and application in an in vitro assay will enable researchers to further investigate the enzymes of the 3-hydroxypropionate and ethylmalonyl-CoA pathways and to develop new strategies for drug discovery.

References

Protocol for the purification of beta-methylmalyl-CoA lyase.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Purification of β-Methylmalyl-CoA Lyase

Introduction

β-Methylmalyl-CoA lyase (MCL), also known as L-malyl-CoA lyase (EC 4.1.3.24), is a key enzyme in several central carbon metabolic pathways in various bacteria. It catalyzes the reversible cleavage of (2S)-malyl-CoA into glyoxylate (B1226380) and acetyl-CoA, and also the cleavage of β-methylmalyl-CoA into glyoxylate and propionyl-CoA.[1] This functionality places it at the heart of pathways for acetate (B1210297) assimilation, such as the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bi-cycle.[2][1] Given its central role, obtaining highly purified β-methylmalyl-CoA lyase is crucial for detailed biochemical characterization, structural studies, and inhibitor screening for potential drug development.

This document provides two detailed protocols for the purification of β-methylmalyl-CoA lyase: a classical multi-step chromatographic procedure from a native source and a more streamlined affinity-based method for a recombinantly expressed, histidine-tagged enzyme.

Enzyme Function and Significance

β-Methylmalyl-CoA lyase is a promiscuous enzyme that can act on multiple substrates.[2] In different organisms, it plays distinct physiological roles:

  • In Rhodobacter sphaeroides, it is bifunctional, catalyzing both the synthesis of malyl-CoA and the cleavage of β-methylmalyl-CoA in the ethylmalonyl-CoA pathway.[2][3]

  • In the phototrophic bacterium Chloroflexus aurantiacus, a single trifunctional enzyme cleaves (S)-malyl-CoA, condenses glyoxylate with propionyl-CoA to form β-methylmalyl-CoA, and also cleaves (S)-citramalyl-CoA.[2][4][5]

  • In methylotrophic bacteria like Methylorubrum extorquens, it is central to the assimilation of C1 compounds.[2]

The purification of this enzyme enables studies of its kinetic parameters, substrate specificity, and regulatory mechanisms, providing insights into microbial carbon metabolism.

Experimental Protocols

Protocol 1: Purification of Native β-Methylmalyl-CoA Lyase from Rhodobacter capsulatus

This protocol is adapted from the purification of L-malyl-CoA/β-methylmalyl-CoA lyase from Rhodobacter capsulatus.[1] It involves multiple chromatographic steps to achieve high purity.

1. Cell Lysis and Clarification a. Thaw the cell paste (e.g., 15 g wet weight) and adjust the buffer concentration to 50 mM MOPS/KOH (pH 7.5) containing 5 mM MgCl₂.[1] b. Lyse the cells by passing the suspension through a chilled French pressure cell at 1,100 lb/in².[1] c. Centrifuge the cell lysate at 16,000 × g for 20 minutes at 4°C to remove cell debris.[1] d. Collect the supernatant and perform ultracentrifugation at 100,000 × g for 1 hour at 4°C to pellet membranes and insoluble components.[1] The resulting supernatant is the crude extract.

2. DEAE-Sepharose Anion Exchange Chromatography a. Apply the crude extract to a DEAE-Sepharose column pre-equilibrated with Buffer A (See Table 2). b. Wash the column with Buffer A to remove unbound proteins. c. Elute bound proteins with a linear gradient of sodium chloride in Buffer A. d. Collect fractions and assay for β-methylmalyl-CoA lyase activity. Pool the active fractions.

3. Phenyl-Sepharose Hydrophobic Interaction Chromatography a. Adjust the pooled active fractions from the previous step to a final concentration of 1 M (NH₄)₂SO₄.[1] b. Apply the sample to a Phenyl-Sepharose column pre-equilibrated with Buffer B containing 1 M (NH₄)₂SO₄.[1] c. Elute the enzyme using a decreasing gradient of (NH₄)₂SO₄ in Buffer B. d. Pool the active fractions, which typically elute between 780 mM and 720 mM (NH₄)₂SO₄.[1]

4. Resource Phenyl Chromatography a. Adjust the ammonium (B1175870) sulfate (B86663) concentration of the pooled fractions to 1 M.[1] b. Apply the sample to a Resource Phenyl column (1 ml) equilibrated with Buffer B containing 1 M (NH₄)₂SO₄.[1] c. Elute the protein with a decreasing gradient of ammonium sulfate. d. Pool the purified fractions. The enzyme is stable for several weeks at -20°C when stored in 10% (w/v) glycerol.[1]

Protocol 2: Purification of Recombinant His-tagged β-Methylmalyl-CoA Lyase

This protocol describes a general method for purifying a recombinant N- or C-terminally His-tagged enzyme expressed in E. coli.[6][4]

1. Expression and Cell Harvest a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the His-tagged β-methylmalyl-CoA lyase. b. Grow the culture in a suitable medium (e.g., LB broth with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight. d. Harvest the cells by centrifugation (e.g., 6,000 × g for 15 minutes at 4°C).

2. Cell Lysis a. Resuspend the cell pellet in Lysis Buffer (see Table 2). b. Lyse the cells using sonication on ice or by passing through a French pressure cell. c. Add DNase I to the lysate to reduce viscosity from released nucleic acids. d. Centrifuge the lysate at high speed (e.g., 20,000 × g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant (clarified lysate).

3. Immobilized Metal Affinity Chromatography (IMAC) a. Equilibrate an Ni-NTA or other suitable IMAC column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of Wash Buffer (see Table 2) to remove non-specifically bound proteins. d. Elute the His-tagged protein with Elution Buffer (see Table 2), which contains a high concentration of imidazole (B134444). e. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

4. (Optional) Buffer Exchange or Size Exclusion Chromatography a. Pool the fractions containing the purified protein. b. If necessary, remove imidazole and exchange the buffer using dialysis or a desalting column into a suitable Storage Buffer (see Table 2). c. For higher purity, the sample can be further polished using size exclusion chromatography to remove aggregates and other minor contaminants.

Data Presentation

Table 1: Purification Summary for Native β-Methylmalyl-CoA Lyase from R. capsulatus This table summarizes the results from a typical purification of the native enzyme. The purification achieved a 250-fold increase in specific activity with a final recovery of 6%.[1]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (-fold)
Crude Extract1000600.061001
DEAE-Sepharose85420.49708.2
Phenyl-Sepharose11211.913531.8
Resource Phenyl2.43.615.06250

Table 2: Buffer Compositions for Purification Protocols

Buffer NameProtocolCompositionPurpose
Buffer A 150 mM MOPS/KOH (pH 7.5), 5 mM MgCl₂Equilibration and wash for DEAE
Buffer B 150 mM MOPS/KOH (pH 7.5), 5 mM MgCl₂Equilibration for Phenyl-Sepharose
Lysis Buffer 250 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 10% GlycerolCell lysis and IMAC column loading
Wash Buffer 250 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole, 10% GlycerolRemoval of non-specific binders
Elution Buffer 250 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole, 10% GlycerolElution of His-tagged protein
Storage Buffer 250 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% GlycerolLong-term storage of purified enzyme

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of β-methylmalyl-CoA lyase, covering both native and recombinant sources.

PurificationWorkflow cluster_source Protein Source cluster_lysis Lysis & Clarification cluster_purification Purification Steps cluster_native_path Native Protocol cluster_recombinant_path Recombinant Protocol cluster_final Final Steps Native Native Source (e.g., R. capsulatus) Lysis Cell Lysis (French Press / Sonication) Native->Lysis Recombinant Recombinant Expression (e.g., E. coli) Recombinant->Lysis Centrifugation Clarification (Centrifugation) Lysis->Centrifugation DEAE Anion Exchange (DEAE) Centrifugation->DEAE Crude Extract IMAC Affinity Chromatography (IMAC / Ni-NTA) Centrifugation->IMAC Clarified Lysate HIC1 Hydrophobic Interaction (Phenyl-Sepharose) DEAE->HIC1 HIC2 Fine HIC (Resource Phenyl) HIC1->HIC2 Analysis Purity Analysis (SDS-PAGE) Activity Assay HIC2->Analysis SEC (Optional) Polishing (Size Exclusion) IMAC->SEC IMAC->Analysis If SEC is skipped SEC->Analysis Storage Storage (-20°C / -80°C with Glycerol) Analysis->Storage

Caption: General workflow for native and recombinant β-methylmalyl-CoA lyase purification.

References

Unraveling the 3-Hydroxypropionate Pathway: Application Notes and Protocols for Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting isotopic labeling studies of the 3-hydroxypropionate (B73278) (3-HP) pathway. The 3-HP bicycle is a carbon fixation pathway found in some chemotrophic and phototrophic bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus. Understanding the flux through this pathway is crucial for metabolic engineering and drug development efforts targeting these organisms. Isotopic labeling, particularly with ¹³C, is a powerful technique to elucidate metabolic fluxes in vivo.

Introduction to the 3-Hydroxypropionate Bicycle

The 3-hydroxypropionate bicycle is a complex metabolic pathway that involves two interconnected cycles for the fixation of inorganic carbon (in the form of bicarbonate) into central metabolites. The overall process converts three molecules of bicarbonate into one molecule of pyruvate (B1213749). Key enzymes in this pathway include acetyl-CoA carboxylase, propionyl-CoA carboxylase, and the bifunctional malonyl-CoA reductase. The intermediates of this pathway are potential targets for metabolic engineering to produce valuable chemicals and for the development of novel antimicrobial agents.

Logical Flow of the 3-Hydroxypropionate Bicycle

3_Hydroxypropionate_Bicycle_Logic cluster_cycle1 Cycle 1: Acetyl-CoA to Succinyl-CoA cluster_cycle2 Cycle 2: Glyoxylate Assimilation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase HP 3-Hydroxypropionate Malonyl_CoA->HP Malonyl-CoA reductase Propionyl_CoA Propionyl-CoA HP->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Propionyl_CoA_cycle1 Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Malyl_CoA (S)-Malyl-CoA Succinyl_CoA->Malyl_CoA Glyoxylate Glyoxylate Beta_Methylmalyl_CoA β-Methylmalyl-CoA Glyoxylate->Beta_Methylmalyl_CoA Malyl_CoA->Glyoxylate Malyl-CoA lyase Acetyl_CoA_regen Acetyl-CoA Malyl_CoA->Acetyl_CoA_regen Malyl-CoA lyase Citramalyl_CoA (S)-Citramalyl-CoA Beta_Methylmalyl_CoA->Citramalyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Acetyl_CoA_regen2 Acetyl-CoA Citramalyl_CoA->Acetyl_CoA_regen2 Citramalyl-CoA lyase Pyruvate_out Pyruvate (to biomass) Pyruvate->Pyruvate_out Propionyl_CoA_cycle1->Beta_Methylmalyl_CoA Bicarbonate1 HCO₃⁻ Bicarbonate1->Malonyl_CoA Bicarbonate2 HCO₃⁻ Bicarbonate2->Methylmalonyl_CoA Bicarbonate3 HCO₃⁻ Bicarbonate3->Malyl_CoA

Caption: Logical flow of the two interconnected cycles of the 3-hydroxypropionate bicycle for carbon fixation.

Isotopic Labeling Studies: Data Presentation

Isotopic labeling experiments are instrumental in quantifying the metabolic flux through the 3-HP pathway. In a typical experiment, a ¹³C-labeled substrate (e.g., bicarbonate or acetate) is supplied to the organism, and the resulting distribution of ¹³C in key metabolic intermediates and biomass components (like amino acids) is measured. This data provides insights into the active pathways.

The following table summarizes representative data from isotopic labeling studies in Chloroflexus aurantiacus, indicating the expected labeling patterns in key amino acids derived from 3-HP pathway intermediates. Alanine is primarily synthesized from pyruvate, and aspartate is synthesized from oxaloacetate (which is derived from succinyl-CoA).

Labeled SubstrateAnalyteExpected Labeling PatternInterpretation
H¹³CO₃⁻AlanineLabeledIndicates the fixation of inorganic carbon and its incorporation into pyruvate via the 3-HP bicycle.
H¹³CO₃⁻AspartateLabeledDemonstrates the flow of fixed carbon through the first cycle of the 3-HP pathway to succinyl-CoA and then into the TCA cycle.
[1-¹³C]AcetateAlanineLabeled C-1Reflects the incorporation of the carboxyl group of acetate (B1210297) into the pyruvate pool.
[2-¹³C]AcetateAlanineLabeled C-2 and C-3Shows the entry of the methyl group of acetate into the acetyl-CoA pool and its subsequent conversion to pyruvate.
[1-¹³C]AcetateAspartateLabeled C-1 and C-4Indicates the condensation of labeled acetyl-CoA with unlabeled intermediates in the pathway leading to succinyl-CoA.
[2-¹³C]AcetateAspartateLabeled C-2 and C-3Shows the incorporation of the methyl carbon of acetate into the backbone of TCA cycle intermediates.

Experimental Protocols

This section provides detailed protocols for conducting ¹³C-labeling experiments to study the 3-HP pathway. These protocols are based on established methods for metabolic flux analysis and have been adapted for a thermophilic organism like Chloroflexus aurantiacus.

Experimental Workflow

The overall workflow for a ¹³C metabolic flux analysis experiment is depicted below.

MFA_Workflow Cultivation 1. Cultivation of Organism (e.g., Chloroflexus aurantiacus) Labeling 2. Isotopic Labeling Experiment (Introduction of ¹³C-substrate) Cultivation->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Analytical Measurement (e.g., GC-MS, LC-MS) Extraction->Analysis Data_Processing 6. Data Processing and Correction Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Caption: A typical experimental workflow for ¹³C metabolic flux analysis.

Protocol 1: Cultivation and ¹³C-Labeling of Chloroflexus aurantiacus

Objective: To grow C. aurantiacus under controlled conditions and introduce a ¹³C-labeled substrate to achieve isotopic steady-state.

Materials:

  • Chloroflexus aurantiacus strain

  • Growth medium (e.g., D-medium)

  • Photobioreactor with temperature and light control

  • Gas mixture for anaerobic growth (e.g., N₂/CO₂ 95:5)

  • ¹³C-labeled substrate (e.g., NaH¹³CO₃ or [¹³C₂]acetate)

  • Sterile syringes and needles

Procedure:

  • Pre-culture: Inoculate a starter culture of C. aurantiacus in the appropriate growth medium and grow under anaerobic, phototrophic conditions at 55°C until the mid-exponential phase.

  • Bioreactor Setup: Prepare a photobioreactor with fresh, sterile medium. Sparge the medium with the anaerobic gas mixture to remove oxygen.

  • Inoculation: Inoculate the photobioreactor with the pre-culture to a starting OD₆₀₀ of approximately 0.1.

  • Growth Phase: Maintain the culture at 55°C with constant illumination. Monitor cell growth by measuring the optical density.

  • Isotopic Labeling: Once the culture reaches a steady-state growth rate in the mid-exponential phase, introduce the ¹³C-labeled substrate.

    • For labeling with bicarbonate, replace the unlabeled sodium bicarbonate in the medium with NaH¹³CO₃ to a final concentration of ~20 mM.

    • For labeling with acetate, add a sterile stock solution of [¹³C₂]acetate to the desired final concentration (e.g., 5 mM).

  • Isotopic Steady State: Continue the cultivation for a period sufficient to achieve isotopic steady-state. This is typically equivalent to at least 5-7 cell doublings.

  • Sampling: Once isotopic steady-state is reached, rapidly collect cell samples for quenching and metabolite extraction.

Protocol 2: Rapid Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolite concentrations and extract the intracellular metabolites.

Materials:

  • Quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -20°C

  • Liquid nitrogen

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapid Sampling: Withdraw a defined volume of the cell culture (e.g., 10 mL) from the bioreactor.

  • Quenching: Immediately transfer the cell suspension into a tube containing at least 5 volumes of the pre-chilled quenching solution. Vortex vigorously.

  • Cell Pelleting: Centrifuge the quenched cell suspension at -20°C and 5,000 x g for 10 minutes to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate. Repeat the centrifugation.

  • Metabolite Extraction: a. Resuspend the cell pellet in the pre-chilled extraction solvent. b. Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. c. Incubate the mixture on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the extract at 4°C and 14,000 x g for 15 minutes to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of Labeled Metabolites

Objective: To derivatize the extracted metabolites and analyze the mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS instrument with an appropriate column (e.g., DB-5ms)

  • Autosampler vials with inserts

Procedure:

  • Derivatization: a. Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine. b. Incubate at 30°C for 90 minutes with shaking. c. Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.

  • GC-MS Analysis: a. Transfer the derivatized sample to a GC-MS autosampler vial. b. Inject 1 µL of the sample into the GC-MS. c. Use a suitable temperature gradient for the GC to separate the derivatized metabolites. For example, start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min. d. Operate the mass spectrometer in full scan mode to identify the metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.

  • Data Analysis: a. Identify the retention times and mass spectra of the derivatized metabolites by comparing them to a standard library. b. For each identified metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.). c. Correct the raw mass isotopomer distributions for the natural abundance of isotopes in the derivatizing agent and the metabolite itself.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in studying the 3-hydroxypropionate pathway using isotopic labeling. By carefully designing and executing these experiments, it is possible to gain valuable quantitative insights into the metabolic fluxes of this important carbon fixation pathway, which can inform metabolic engineering strategies and the development of novel therapeutics.

Application Notes and Protocols for a Cell-Free System to Study L-erythro-3-Methylmalyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing a cell-free system for the study of L-erythro-3-Methylmalyl-CoA (L-EMM-CoA) metabolism. This system serves as a powerful tool for pathway elucidation, enzyme characterization, and high-throughput screening of potential metabolic inhibitors or modulators.

Introduction

This compound is a key intermediate in the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bi-cycle, alternative carbon assimilation pathways to the glyoxylate (B1226380) cycle found in various bacteria, including Rhodobacter sphaeroides and Chloroflexus aurantiacus.[1] The central enzyme in L-EMM-CoA metabolism is this compound lyase (EC 4.1.3.24), which catalyzes the reversible cleavage of L-EMM-CoA to propionyl-CoA and glyoxylate.[1][2][3] Understanding this pathway is crucial for metabolic engineering efforts and for the development of novel antimicrobial agents targeting these metabolic routes.

Cell-free systems offer a simplified and controllable environment to study metabolic pathways, devoid of the complexities of cellular regulation and transport.[4] This allows for direct access to the enzymatic machinery and precise manipulation of reaction conditions.

Key Experiments and Methodologies

A cell-free approach to studying L-EMM-CoA metabolism involves several key stages: preparation of a metabolically active cell-free extract, in vitro reconstitution of the metabolic reaction, and subsequent analysis of substrates and products.

Experimental Workflow

experimental_workflow cluster_prep Cell-Free Extract Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis culture Bacterial Culture (e.g., R. sphaeroides) harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis clarification Clarification lysis->clarification extract Cell-Free Extract clarification->extract reaction_mix Reaction Incubation extract->reaction_mix substrates Substrates (Propionyl-CoA, Glyoxylate) substrates->reaction_mix quenching Reaction Quenching reaction_mix->quenching extraction Metabolite Extraction quenching->extraction quantification Quantification (HPLC / LC-MS) extraction->quantification

Fig 1. Experimental workflow for the cell-free study of L-EMM-CoA metabolism.

This compound Metabolic Pathway

The core of this metabolic study is the reversible reaction catalyzed by this compound lyase.

metabolic_pathway PropionylCoA Propionyl-CoA Enzyme This compound lyase (EC 4.1.3.24) PropionylCoA->Enzyme Glyoxylate Glyoxylate Glyoxylate->Enzyme EMM_CoA This compound Enzyme->EMM_CoA

References

Application Notes and Protocols for Genetic Manipulation of Pathways Involving L-erythro-3-Methylmalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-erythro-3-Methylmalyl-CoA is a key intermediate in several metabolic pathways, including the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bi-cycle, which are central to carbon assimilation in various microorganisms. The genetic manipulation of these pathways offers significant potential for metabolic engineering and synthetic biology, enabling the production of valuable chemicals, including biofuels and complex polyketides. These notes provide an overview of the key pathways, enzymes, and genetic strategies for manipulating this compound metabolism, along with detailed protocols for relevant experimental procedures.

Key Metabolic Pathways and Enzymes

The metabolism of this compound is primarily associated with two key pathways:

  • The Ethylmalonyl-CoA Pathway: This pathway is utilized by some bacteria for the assimilation of acetyl-CoA. A key enzyme in this pathway is Malyl-CoA lyase (MCL) , which catalyzes the reversible cleavage of (S)-malyl-CoA to acetyl-CoA and glyoxylate (B1226380). Some MCLs are bifunctional and can also catalyze the condensation of propionyl-CoA and glyoxylate to form β-methylmalyl-CoA.[1][2][3][4]

  • The 3-Hydroxypropionate Bi-cycle: This carbon fixation pathway, found in some autotrophic bacteria, also involves Malyl-CoA lyase. In this pathway, the enzyme can work in both directions, cleaving L-malyl-CoA and condensing propionyl-CoA with glyoxylate to produce β-methylmalyl-CoA.[5][6]

Another critical aspect of manipulating these pathways, particularly for the production of polyketides, is the supply of the precursor methylmalonyl-CoA. Several enzymatic routes can be engineered for this purpose:

  • Methylmalonyl-CoA Mutase (MCM) and Epimerase: This two-enzyme system converts succinyl-CoA, an intermediate of the TCA cycle, into (2S)-methylmalonyl-CoA.[7][8][9]

  • Propionyl-CoA Carboxylase (PCC): This enzyme carboxylates propionyl-CoA to form (2S)-methylmalonyl-CoA.[10][11]

  • Malonyl/methylmalonyl-CoA Ligase (MatB): This enzyme provides a propionyl-CoA-independent route to methylmalonyl-CoA.[10]

Data Presentation: Quantitative Data from Engineered Pathways

The following tables summarize quantitative data from various studies on the metabolic engineering of pathways involving methylmalonyl-CoA for the production of polyketides.

Table 1: Production of 6-deoxyerythronolide B (6-dEB) in Engineered E. coli

Genetic ModificationHost StrainSubstrate(s)Titer (mg/L)Reference
Over-expression of propionate (B1217596) → propionyl-CoA → (2S)-methylmalonyl-CoA pathwayE. coliPropionate> 5[9]
Deletion of ygfH (propionyl-CoA:succinate (B1194679) CoA transferase)E. coliPropionate> 100[9]
Over-expression of transcriptional activator for short-chain fatty acid uptakeE. coliPropionate> 100[9]
Combination of ygfH deletion and activator over-expressionE. coliPropionate> 130[9]
Addition of exogenous methylmalonateE. coliPropionate, Methylmalonate> 100[9]
Expression of S. coelicolor methylmalonyl-CoA epimerase and over-expression of E. coli methylmalonyl-CoA mutaseE. coliPropionate, SuccinateIncreased titer compared to no succinate feeding[9]
Expression of P. shermanii methylmalonyl-CoA mutase, S. coelicolor methylmalonyl-CoA epimerase, and DEBSE. coli BAP1Propionate, Hydroxocobalamin6-dEB produced (exact titer not specified)[12][13]

Table 2: Enzyme Kinetic Parameters

EnzymeSource OrganismSubstrateKmVmaxReference
Methylmalonyl-CoA Mutase (mutant G717V)HumanAdoCbl400-fold > wild-type~100% of wild-type[8]
Methylmalonyl-CoA Mutase (mutant G94V)HumanAdoCbl40-900-fold > wild-type0.2-18% of wild-type[8]
Methylmalonyl-CoA Mutase (mutant Y231N)HumanAdoCbl40-900-fold > wild-type0.2-18% of wild-type[8]
Methylmalonyl-CoA Mutase (mutant R369H)HumanAdoCbl40-900-fold > wild-type0.2-18% of wild-type[8]
Malyl-CoA LyaseRhodobacter capsulatusL-malyl-CoA15 µMNot specified[2]
Malyl-CoA LyaseRhodobacter capsulatusAcetyl-CoA0.14 mM37 U/mg[2]
Malyl-CoA LyaseRhodobacter capsulatusGlyoxylate1.2 mM37 U/mg[2]

Mandatory Visualization

Pathway_Diagram cluster_TCA TCA Cycle cluster_Polyketide Polyketide Synthesis Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_2R (2R)-Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA_2R Methylmalonyl-CoA Mutase (MCM) Polyketides Complex Polyketides Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA_2S (2S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA_2S Propionyl-CoA Carboxylase (PCC) L_erythro_3_Methylmalyl_CoA This compound Propionyl_CoA->L_erythro_3_Methylmalyl_CoA Malyl-CoA Lyase (condensation) Methylmalonyl_CoA_2S->Polyketides Polyketide Synthase (PKS) Methylmalonyl_CoA_2R->Methylmalonyl_CoA_2S Methylmalonyl-CoA Epimerase Glyoxylate Glyoxylate Glyoxylate->L_erythro_3_Methylmalyl_CoA Malyl_CoA (S)-Malyl-CoA Glyoxylate->Malyl_CoA L_erythro_3_Methylmalyl_CoA->Propionyl_CoA Malyl-CoA Lyase (cleavage) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malyl_CoA Malyl-CoA Lyase (condensation) Malyl_CoA->Acetyl_CoA Malyl-CoA Lyase (cleavage)

Caption: Key metabolic pathways involving this compound.

Workflow_Diagram cluster_Design Design and Construction cluster_Engineering Host Engineering cluster_Production Production and Analysis Identify_Genes Identify Target Genes (e.g., MCL, MCM, PCC) Design_gRNA Design gRNA for CRISPR/Cas9 (for knockout/integration) Identify_Genes->Design_gRNA Construct_Plasmids Construct Expression Plasmids and/or Donor DNA Design_gRNA->Construct_Plasmids Prepare_Cells Prepare Competent Host Cells (e.g., E. coli) Construct_Plasmids->Prepare_Cells Transformation Transform with Plasmids and/or CRISPR components Prepare_Cells->Transformation Selection Select for Transformants Transformation->Selection Cultivation Cultivate Engineered Strain (with inducers/precursors) Selection->Cultivation Extraction Extract Metabolites Cultivation->Extraction Analysis Quantify Products (HPLC, GC-MS) Extraction->Analysis

Caption: Experimental workflow for genetic manipulation.

Experimental Protocols

Protocol 1: CRISPR/Cas9 Mediated Gene Knockout in E. coli

This protocol is adapted from established methods for CRISPR/Cas9-mediated genome editing in E. coli.

Materials:

  • E. coli strain for modification

  • pCasRed plasmid (expressing Cas9 and λ-Red recombinase)

  • pCRISPR-SacB-gDNA plasmid (encoding the guide RNA)

  • Double-stranded donor DNA oligonucleotide for homologous recombination

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • Electroporator and cuvettes

  • Arabinose

Procedure:

  • Preparation of E. coli with pCasRed: a. Transform the target E. coli strain with the pCasRed plasmid using standard transformation protocols. b. Select for transformants on LB agar plates containing the appropriate antibiotic for pCasRed.

  • Preparation of Electrocompetent Cells: a. Inoculate a single colony of the E. coli strain harboring pCasRed into 5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking. b. The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth with antibiotic and 0.2% arabinose (to induce λ-Red expression). c. Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6. d. Chill the culture on ice for 20 minutes and then pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. e. Wash the cell pellet twice with ice-cold sterile 10% glycerol. f. Resuspend the final pellet in a small volume (e.g., 200 µL) of ice-cold 10% glycerol. The cells are now electrocompetent.

  • Electroporation: a. To 50 µL of the electrocompetent cells, add the pCRISPR-SacB-gDNA plasmid (encoding the specific gRNA for the target gene) and the double-stranded donor DNA. b. Transfer the mixture to a pre-chilled electroporation cuvette. c. Electroporate the cells using an electroporator with appropriate settings for E. coli. d. Immediately after the pulse, add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. e. Incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance marker on the pCRISPR plasmid.

  • Selection and Verification: a. Plate the recovered cells on LB agar plates containing the antibiotics for both pCasRed and pCRISPR-SacB-gDNA. b. Incubate the plates overnight at 37°C. c. Pick individual colonies and verify the gene knockout by colony PCR using primers flanking the target region, followed by DNA sequencing.

  • Curing of the pCRISPR-SacB-gDNA Plasmid: a. To perform subsequent rounds of gene editing, the pCRISPR-SacB-gDNA plasmid can be cured by growing the cells in the absence of the corresponding antibiotic and plating on media containing sucrose (B13894) to select for the loss of the sacB gene.

Protocol 2: Heterologous Expression of Malyl-CoA Lyase in E. coli

Materials:

  • Expression vector (e.g., pET vector with a T7 promoter)

  • E. coli expression host (e.g., BL21(DE3))

  • Gene encoding Malyl-CoA Lyase (synthesized or amplified from a source organism)

  • Restriction enzymes and T4 DNA ligase

  • LB medium with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Plasmid Construction: a. Clone the Malyl-CoA Lyase gene into the expression vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly). b. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for transformants. c. Isolate the plasmid DNA from a positive clone and verify the insert by restriction digest and DNA sequencing.

  • Protein Expression: a. Transform the verified expression plasmid into an E. coli expression host strain (e.g., BL21(DE3)). b. Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C. c. The next day, inoculate the overnight culture into a larger volume of fresh LB broth with antibiotic. d. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. f. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the solubility of the expressed protein.

  • Cell Lysis and Protein Purification (if required): a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to separate the soluble and insoluble fractions. e. The expressed protein can be purified from the soluble fraction using affinity chromatography (if a tag was included in the construct), ion-exchange chromatography, and/or size-exclusion chromatography.

Protocol 3: Quantification of Acyl-CoA Esters by HPLC

Materials:

  • Engineered microbial culture

  • Quenching solution (e.g., ice-cold methanol)

  • Extraction buffer (e.g., perchloric acid or a buffered solution)

  • HPLC system with a C18 reverse-phase column

  • Mobile phases (e.g., a gradient of potassium phosphate (B84403) buffer and acetonitrile)

  • Acyl-CoA standards (e.g., acetyl-CoA, propionyl-CoA, methylmalonyl-CoA)

Procedure:

  • Sample Quenching and Extraction: a. Rapidly quench the metabolism of a known volume of cell culture by adding it to an ice-cold quenching solution. b. Harvest the cells by centrifugation at a low temperature. c. Extract the intracellular metabolites by resuspending the cell pellet in an extraction buffer. d. Incubate on ice for a specified time to ensure complete lysis and release of metabolites. e. Remove cell debris by centrifugation.

  • HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system. b. Separate the acyl-CoA esters on a C18 reverse-phase column using a suitable gradient of mobile phases. c. Detect the acyl-CoA esters using a UV detector at a wavelength of 260 nm. d. Identify and quantify the different acyl-CoA species by comparing their retention times and peak areas to those of known standards.

Concluding Remarks

The genetic manipulation of pathways involving this compound is a powerful strategy for the production of a wide range of valuable chemicals. The protocols and data presented here provide a foundation for researchers to design and implement their own metabolic engineering strategies. Further optimization of these pathways, through techniques such as enzyme engineering, pathway balancing, and host strain improvement, will continue to enhance the efficiency and economic viability of these bioproduction platforms.

References

Application Notes and Protocols for the Structural Elucidation of 3-Methylmalyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylmalyl-CoA is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate (B73278) cycle for carbon fixation in some bacteria.[1][2] Its structural confirmation is paramount for understanding these biological processes and for potential applications in metabolic engineering and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like 3-Methylmalyl-CoA in solution. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural characterization of 3-Methylmalyl-CoA.

Predicted NMR Data for 3-Methylmalyl-CoA

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 3-Methylmalyl-CoA in D₂O

Atom Numbering Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Malyl Moiety
1-~175Carboxylic acid carbon
2~2.8 (dd)~45CH₂ group adjacent to the thioester
3~4.3 (m)~70CH group with hydroxyl and methyl substituents
4-~172Thioester carbonyl carbon
5 (Methyl)~1.2 (d)~20Methyl group at position 3
Coenzyme A Moiety
Pantothenate-CH₂~3.1 (t)~40
Pantothenate-CH₂~2.5 (t)~38
Pantothenate-NH--Amide protons are often broad and may exchange with D₂O
Pantothenate-CH~3.9 (s)~75
Pantothenate-C(CH₃)₂~0.8 (s), ~0.9 (s)~22, ~23Gem-dimethyl groups
Adenosine-H1'~6.1 (d)~88Anomeric proton
Adenosine-H2'~4.6 (t)~75
Adenosine-H3'~4.4 (t)~72
Adenosine-H4'~4.3 (q)~85
Adenosine-H5', H5''~4.1 (m)~65
Adenosine-H2~8.4 (s)~153
Adenosine-H8~8.1 (s)~149

Note: These are estimated values. Actual chemical shifts may vary depending on the sample conditions (pH, temperature, concentration, and solvent).

Metabolic Pathway of 3-Methylmalyl-CoA

3-Methylmalyl-CoA is a central metabolite in the 3-hydroxypropionate bicycle, an autotrophic CO₂ fixation pathway found in some phototrophic bacteria like Chloroflexus aurantiacus.[1][2] In the second cycle of this pathway, glyoxylate (B1226380) condenses with propionyl-CoA to form 3-Methylmalyl-CoA. This reaction is catalyzed by the bifunctional enzyme L-malyl-CoA lyase/beta-methylmalyl-CoA lyase.[1]

3-Hydroxypropionate_Bicycle cluster_cycle2 Second Cycle Propionyl_CoA Propionyl-CoA Beta_Methylmalyl_CoA_Lyase L-Malyl-CoA Lyase/ β-Methylmalyl-CoA Lyase Propionyl_CoA->Beta_Methylmalyl_CoA_Lyase Glyoxylate Glyoxylate Glyoxylate->Beta_Methylmalyl_CoA_Lyase Methylmalyl_CoA 3-Methylmalyl-CoA Mesaconyl_CoA_Hydratase Mesaconyl-CoA Hydratase Methylmalyl_CoA->Mesaconyl_CoA_Hydratase Dehydration Mesaconyl_CoA Mesaconyl-CoA Citramalyl_CoA (3S)-Citramalyl-CoA Mesaconyl_CoA->Citramalyl_CoA Hydration Beta_Methylmalyl_CoA_Lyase->Methylmalyl_CoA Mesaconyl_CoA_Hydratase->Mesaconyl_CoA Pyruvate Pyruvate Acetyl_CoA_out Acetyl-CoA Citramalyl_CoA_Lyase (3S)-Citramalyl-CoA Lyase Citramalyl_CoA_Lyase->Pyruvate Citramalyl_CoA_Lyase->Acetyl_CoA_out Citramalyl_CoA->Citramalyl_CoA_Lyase

Caption: The second cycle of the 3-hydroxypropionate pathway.

Experimental Protocols

The following are detailed protocols for the structural elucidation of 3-Methylmalyl-CoA using NMR spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Synthesis and Purification: 3-Methylmalyl-CoA can be synthesized enzymatically or chemically. Purification is typically achieved using chromatographic techniques such as ion-exchange or reverse-phase HPLC.

  • Solvent: For optimal results, dissolve the purified 3-Methylmalyl-CoA in a deuterated solvent. Deuterium oxide (D₂O) is commonly used for polar molecules like acyl-CoA esters. The final concentration should be in the range of 1-10 mM.

  • pH Adjustment: The pH of the sample should be adjusted to a physiological range (typically pH 6.5-7.5) using dilute NaOD or DCl in D₂O. The chemical shifts of the ionizable groups are pH-dependent.

  • Internal Standard: Add a known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (¹H NMR δ = 0.00 ppm).

  • Sample Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion and sensitivity.

  • Purpose: To obtain an overview of the proton signals and their multiplicities.

  • Experiment: Standard 1D ¹H experiment with water suppression (e.g., presaturation or WATERGATE).

  • Key Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-128 (depending on sample concentration)

    • Temperature: 298 K (25 °C)

  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Experiment: Standard 1D ¹³C experiment with proton decoupling.

  • Key Parameters:

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-8192 (or more, as ¹³C has low natural abundance)

  • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds.

  • Experiment: Gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

  • Purpose: To correlate protons directly attached to carbon atoms (one-bond C-H correlations).

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 160-200 ppm

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (for aliphatic and aromatic C-H)

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

  • Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Experiment: Gradient-selected HMBC.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 200-250 ppm

    • Long-range JCH Coupling Constant: Optimized for 4-10 Hz

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

Data Processing and Analysis
  • Fourier Transformation: Apply appropriate window functions (e.g., exponential or sine-bell) and perform Fourier transformation on the acquired data.

  • Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the ¹H spectrum to the internal standard (0.00 ppm). The ¹³C spectrum can be referenced indirectly.

  • Spectral Assignment:

    • Start by assigning the well-defined signals of the coenzyme A moiety, which are generally consistent across different acyl-CoA esters.

    • Use the ¹H NMR to identify the spin systems of the 3-methylmalyl moiety.

    • Utilize the HSQC spectrum to correlate the proton signals with their directly attached carbons.

    • Employ the COSY spectrum to confirm proton-proton connectivities within the 3-methylmalyl group.

    • Use the HMBC spectrum to establish long-range connectivities, which will be critical for confirming the overall structure, including the position of the methyl group and the thioester linkage.

Conclusion

NMR spectroscopy provides a robust and definitive method for the structural elucidation of 3-Methylmalyl-CoA. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. The protocols and estimated data presented in this application note serve as a comprehensive guide for researchers in the fields of biochemistry, metabolic engineering, and drug development who are working with this important metabolite.

References

In Vivo Detection of L-erythro-3-Methylmalyl-CoA in Bacterial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-3-Methylmalyl-Coenzyme A (L-erythro-3-Methylmalyl-CoA) is a crucial intermediate in specialized bacterial metabolic pathways, including the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bicycle. These pathways are central to carbon assimilation in various bacteria, enabling them to utilize simple carbon compounds for growth. The accurate in vivo detection and quantification of this compound are essential for understanding the flux and regulation of these metabolic routes. This information is invaluable for metabolic engineering efforts aimed at producing valuable chemicals and for the development of novel antimicrobial agents targeting these unique pathways.

This document provides detailed application notes and experimental protocols for the in vivo detection of this compound in bacterial cells, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Metabolic Significance of this compound

This compound, also known as (2R,3S)-β-methylmalyl-CoA, is a five-carbon dicarboxylic acid thioester. It is a key intermediate in two significant carbon fixation pathways found in certain bacteria:

  • The Ethylmalonyl-CoA Pathway: This pathway is utilized by various α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as actinomycetes like Streptomyces species, for the assimilation of acetyl-CoA. In this pathway, this compound is formed from the condensation of propionyl-CoA and glyoxylate (B1226380), catalyzed by a promiscuous malyl-CoA lyase. It is subsequently cleaved to regenerate glyoxylate and produce succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.

  • The 3-Hydroxypropionate Bicycle: This pathway is employed by some phototrophic bacteria, such as Chloroflexus aurantiacus, for autotrophic carbon dioxide fixation. In the second cycle of this pathway, glyoxylate condenses with propionyl-CoA to form this compound. A series of subsequent reactions convert it to pyruvate, a central metabolite.

The enzyme responsible for the formation and cleavage of this compound is typically a malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase.

Signaling Pathway Diagram: The Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Ethylmalonyl_CoA Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA + CO2 Methylsuccinyl_CoA Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Mesaconyl_CoA Mesaconyl-C1-CoA Methylsuccinyl_CoA->Mesaconyl_CoA Succinyl_CoA Succinyl-CoA Methylsuccinyl_CoA->Succinyl_CoA Methylmalyl_CoA This compound Mesaconyl_CoA->Methylmalyl_CoA Propionyl_CoA Propionyl-CoA Methylmalyl_CoA->Propionyl_CoA Glyoxylate Glyoxylate Methylmalyl_CoA->Glyoxylate Malyl_CoA (S)-Malyl-CoA Glyoxylate->Malyl_CoA + Acetyl-CoA Malate Malate Malyl_CoA->Malate TCA TCA Cycle Succinyl_CoA->TCA CO2 CO2

Fig. 1: Simplified overview of the Ethylmalonyl-CoA Pathway.
Signaling Pathway Diagram: The 3-Hydroxypropionate Bicycle (Second Cycle)

Three_Hydroxypropionate_Bicycle Glyoxylate Glyoxylate (from first cycle) Methylmalyl_CoA This compound Glyoxylate->Methylmalyl_CoA Propionyl_CoA Propionyl-CoA (from first cycle) Propionyl_CoA->Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA Intramolecular CoA transfer Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->Citramalyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Acetyl_CoA Acetyl-CoA (regenerated) Citramalyl_CoA->Acetyl_CoA

Fig. 2: Second cycle of the 3-Hydroxypropionate Bicycle.

Data Presentation

While extensive research has been conducted on the metabolic pathways involving this compound, specific quantitative data on its intracellular concentration in various bacterial species remains limited in publicly available literature. The table below presents available data for related short-chain CoA esters in different bacteria to provide a comparative context. All concentrations are reported in nmol/g of cell dry weight (CDW).

CoA ThioesterCorynebacterium glutamicumStreptomyces albusPseudomonas putida
Acetyl-CoA~150~230~100
Propionyl-CoANot Detected~5~10
Malonyl-CoA~20~25~15
Succinyl-CoA~30~40~20
Methylmalonyl-CoA~5~10Not Reported
This compound Not Reported Not Reported Not Reported

Note: The values presented are approximate and can vary significantly based on the bacterial strain, growth conditions, and analytical methods used.

Experimental Protocols

The in vivo detection and quantification of this compound require a robust and sensitive analytical method due to its low intracellular abundance and potential instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Experimental Workflow Diagram

Experimental_Workflow start Bacterial Cell Culture quenching Metabolism Quenching (e.g., cold methanol) start->quenching extraction Metabolite Extraction (e.g., solvent precipitation) quenching->extraction centrifugation Centrifugation & Debris Removal extraction->centrifugation spe Solid Phase Extraction (SPE) (Optional, for cleanup) centrifugation->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis & Quantification lcms->data

Fig. 3: General workflow for the analysis of intracellular CoA esters.
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for the extraction of CoA thioesters from various bacteria.

Materials:

  • Bacterial cell culture

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile (B52724)/water (1:1, v/v) with 0.1 M formic acid, pre-chilled to 4°C

  • Internal standard (e.g., ¹³C-labeled cell extract or a structurally similar, non-endogenous acyl-CoA)

  • Centrifuge capable of reaching >13,000 x g at 4°C

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly withdraw a known volume of bacterial culture.

    • To quickly arrest metabolic activity, immediately quench the cells by mixing with 2 volumes of pre-chilled 60% methanol.

    • Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at -20°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store the pellets at -80°C until extraction.

  • Metabolite Extraction:

    • Resuspend the frozen cell pellet in 1 mL of pre-chilled extraction solvent.

    • Add the internal standard at a known concentration.

    • Thoroughly mix the suspension by vortexing for 30 seconds.

    • Incubate on ice for 15 minutes with intermittent vortexing.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Lyophilize the extract to dryness.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Centrifuge at >13,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar molecules (e.g., with a polar endcapping).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate short-chain acyl-CoAs, for example:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 50% B

    • 15-17 min: linear gradient to 95% B

    • 17-20 min: hold at 95% B

    • 20-21 min: return to 5% B

    • 21-25 min: re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) for this compound (C₂₆H₄₂N₇O₁₉P₃S) will have an m/z corresponding to its protonated form [M+H]⁺.

    • A characteristic product ion (Q3) resulting from the fragmentation of the precursor ion should be monitored. A common fragmentation for CoA esters is the loss of the phosphopantetheine moiety.

    • Specific MRM transitions for this compound need to be determined using a pure standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • Generate a standard curve using a synthetic standard of this compound of known concentrations.

  • Normalize the peak area of the analyte to the peak area of the internal standard.

  • Calculate the concentration of this compound in the sample by interpolating from the standard curve.

  • Relate the concentration to the initial cell biomass (e.g., cell dry weight) to obtain the intracellular concentration.

Conclusion

The in vivo detection of this compound in bacterial cells is a challenging but achievable task with the use of sensitive and specific analytical techniques like LC-MS/MS. The protocols and information provided herein offer a comprehensive guide for researchers to develop and implement methods for the quantification of this key metabolic intermediate. Such studies are crucial for advancing our understanding of bacterial carbon metabolism and for the development of novel biotechnological and therapeutic applications.

Application Notes and Protocols for Site-Directed Mutagenesis of Malyl-CoA Lyase Active Site Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malyl-CoA lyase (MCL) is a pivotal enzyme in various metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for carbon fixation in some bacteria and the ethylmalonyl-CoA pathway.[1] It catalyzes the reversible cleavage of (S)-malyl-CoA to glyoxylate (B1226380) and acetyl-CoA.[1][2] The enzyme is a member of the citrate (B86180) lyase superfamily and its catalytic activity is dependent on a divalent metal ion, typically Mg²⁺ or Mn²⁺.[1][2][3] Understanding the structure-function relationship of the active site residues is crucial for elucidating its catalytic mechanism and for the rational design of inhibitors or engineered enzymes for biotechnological applications.

Structural studies have revealed a conserved aspartate residue that is crucial for the catalytic mechanism, likely acting as a general acid/base.[1] This, along with other conserved residues in the active site, presents a key target for investigation through site-directed mutagenesis. By systematically altering these amino acids, researchers can probe their roles in substrate binding and catalysis, thereby providing valuable insights into the enzyme's function.

These application notes provide a comprehensive guide to performing site-directed mutagenesis on the active site residues of malyl-CoA lyase. Detailed protocols for mutagenesis, protein expression and purification, and enzyme kinetic analysis are provided, along with a framework for data presentation and interpretation.

Data Presentation: Kinetic Analysis of Wild-Type and Mutant Malyl-CoA Lyase

A systematic comparison of the kinetic parameters of the wild-type enzyme and its mutants is essential for understanding the functional role of each targeted residue. The following tables summarize the kinetic data for wild-type malyl-CoA lyase from different organisms and provide a template for presenting data from mutagenesis studies.

Table 1: Kinetic Parameters of Wild-Type Malyl-CoA Lyase

OrganismSubstrateKm (µM)Specific Activity (U/mg)Reference
Chloroflexus aurantiacus(S)-malyl-CoA10-[2]
Acetyl-CoA360-[2]
Glyoxylate2000-[2]
Rhodobacter capsulatusl-malyl-CoA1518 ± 1[3]
Acetyl-CoA14037 ± 1[3]
Glyoxylate1200-[3]

Table 2: Illustrative Kinetic Data for Malyl-CoA Lyase Active Site Mutants

Note: This table is a template for presenting experimental data. The values are hypothetical and intended to illustrate the expected outcomes of mutating key active site residues based on findings from homologous enzymes.

Enzyme VariantMutationKm (malyl-CoA) (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Putative Role of Residue
Wild-Type-151006.7 x 10⁶-
M1D(conserved)A>1000<0.1<100General acid/base catalyst
M2R(conserved)A500102.0 x 10⁴Substrate binding (carboxylate)
M3H(conserved)A250251.0 x 10⁵Metal ion coordination/substrate positioning

Experimental Protocols

Site-Directed Mutagenesis

This protocol describes the generation of point mutations in the malyl-CoA lyase gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type malyl-CoA lyase gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., Phusion or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α or TOP10)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary and have a melting temperature (Tm) between 60-78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification of Recombinant Malyl-CoA Lyase

This protocol details the expression of His-tagged malyl-CoA lyase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged malyl-CoA lyase with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole (B134444) and for buffer exchange.

    • Determine the protein concentration (e.g., by Bradford assay or measuring A₂₈₀).

    • Store the purified protein at -80°C in aliquots.

Enzyme Kinetics Assay

This spectrophotometric assay measures the cleavage of malyl-CoA to glyoxylate and acetyl-CoA. The formation of glyoxylate is monitored by its reaction with phenylhydrazine (B124118) to form a phenylhydrazone derivative, which absorbs at 324 nm.

Materials:

  • Purified wild-type or mutant malyl-CoA lyase

  • Assay buffer (e.g., 200 mM MOPS/KOH pH 7.5)

  • MgCl₂

  • Phenylhydrazinium chloride

  • (S)-malyl-CoA (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare the reaction mixture in a cuvette containing assay buffer, MgCl₂, and phenylhydrazinium chloride.

  • Initiate Reaction: Add the purified enzyme to the reaction mixture and incubate for a few minutes to equilibrate. Start the reaction by adding malyl-CoA.

  • Measurement: Monitor the increase in absorbance at 324 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Kinetic Analysis pcr PCR with Mutagenic Primers dpni DpnI Digestion of Template pcr->dpni transform Transformation into E. coli dpni->transform verify Sequence Verification transform->verify expression Induction of Gene Expression (IPTG) verify->expression lysis Cell Lysis expression->lysis imac IMAC Purification lysis->imac dialysis Dialysis & Concentration imac->dialysis assay Enzyme Kinetics Assay dialysis->assay data Data Analysis (Km, kcat) assay->data

Caption: Workflow for site-directed mutagenesis and kinetic analysis of malyl-CoA lyase.

Catalytic_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products malyl_coa Malyl-CoA enzyme Malyl-CoA Lyase (with Mg2+) malyl_coa->enzyme enolate Enolate Intermediate enzyme->enolate Deprotonation by Asp asp Conserved Aspartate (General Base) asp->enolate Protonation by Asp-H+ acetyl_coa Acetyl-CoA glyoxylate Glyoxylate enolate->acetyl_coa C-C Bond Cleavage enolate->glyoxylate C-C Bond Cleavage

Caption: Proposed catalytic mechanism of malyl-CoA lyase highlighting the role of a conserved aspartate.

References

Application Notes and Protocols for Tracing the Metabolic Fate of L-erythro-3-Methylmalyl-CoA Using Radioisotopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-erythro-3-Methylmalyl-CoA is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation in some bacteria.[1][2][3] Understanding the metabolic fate of this molecule is crucial for fields ranging from microbial physiology to the development of novel therapeutics targeting these pathways. Radioisotope tracing provides a powerful method to follow the transformation of this compound and quantify its conversion to downstream metabolites. These application notes provide a detailed protocol for tracing the fate of this compound using ¹⁴C-labeled precursors.

Metabolic Pathway of this compound

This compound is primarily metabolized by the enzyme malyl-CoA lyase (E.C. 4.1.3.24), which catalyzes its reversible cleavage into propionyl-CoA and glyoxylate (B1226380).[4][5][6] This enzyme can be bifunctional, also catalyzing the cleavage of (S)-malyl-CoA to acetyl-CoA and glyoxylate.[7][8][9] The metabolic context is critical, as the direction of the reaction can vary depending on the organism and the prevailing metabolic conditions.[8] For the purpose of these notes, we will focus on the cleavage of this compound.

Metabolic_Pathway Metabolic Fate of this compound MML_CoA This compound Enzyme Malyl-CoA Lyase (E.C. 4.1.3.24) MML_CoA->Enzyme Propionyl_CoA Propionyl-CoA Downstream Downstream Metabolism (e.g., Krebs Cycle via Succinyl-CoA) Propionyl_CoA->Downstream Glyoxylate Glyoxylate Enzyme->Propionyl_CoA Enzyme->Glyoxylate

Caption: Cleavage of this compound.
Experimental Design and Workflow

Direct radiosynthesis of this compound is complex. A more feasible approach is the enzymatic synthesis of radiolabeled this compound from a commercially available radiolabeled precursor, such as [1-¹⁴C]propionyl-CoA, immediately prior to the tracing experiment. The overall workflow involves the synthesis of the radiolabeled substrate, incubation with the biological system of interest (e.g., purified enzyme, cell lysate, or whole cells), separation of the resulting metabolites, and quantification of the radioactivity in each metabolite.

Experimental_Workflow Workflow for Radioisotope Tracing cluster_synthesis 1. Substrate Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Propionyl_CoA [1-¹⁴C]Propionyl-CoA + Glyoxylate Enzyme_Synth Malyl-CoA Lyase (in reverse) Propionyl_CoA->Enzyme_Synth MML_CoA [¹⁴C]this compound Enzyme_Synth->MML_CoA Biological_System Biological System (e.g., cell lysate) MML_CoA->Biological_System Quench Quench Reaction Biological_System->Quench Separation Metabolite Separation (e.g., HPLC) Quench->Separation Quantification Quantification (Liquid Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for tracing [¹⁴C]this compound.

Protocols

Protocol 1: Enzymatic Synthesis of [¹⁴C]this compound

This protocol describes the in-situ synthesis of [¹⁴C]this compound from [1-¹⁴C]propionyl-CoA and glyoxylate using purified malyl-CoA lyase.

Materials:

  • [1-¹⁴C]propionyl-CoA (specific activity 50-60 mCi/mmol)

  • Glyoxylic acid

  • Purified malyl-CoA lyase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Reaction vials

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add:

    • 50 µL of 2x potassium phosphate buffer containing 20 mM MgCl₂ and 2 mM DTT.

    • 10 µL of 10 mM glyoxylic acid solution.

    • 1 µL of [1-¹⁴C]propionyl-CoA (e.g., 0.05 µCi).

    • Add sterile water to a final volume of 95 µL.

  • Initiate the reaction by adding 5 µL of purified malyl-CoA lyase.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 30-60 minutes.

  • The reaction mixture containing [¹⁴C]this compound can be used immediately for tracing experiments.

Protocol 2: Tracing the Fate of [¹⁴C]this compound in a Cell-Free Extract

This protocol outlines the procedure for incubating the synthesized radiolabeled substrate with a cell-free extract and analyzing the resulting metabolites.

Materials:

  • [¹⁴C]this compound reaction mixture (from Protocol 1)

  • Cell-free extract from the organism of interest

  • Trichloroacetic acid (TCA), 20% (w/v)

  • HPLC system with a suitable column (e.g., C18) and a fraction collector

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the cell-free extract according to standard laboratory procedures.

  • In a reaction vial, combine 100 µL of the cell-free extract with 20 µL of the [¹⁴C]this compound reaction mixture.

  • Incubate the reaction at the desired temperature. Collect time points (e.g., 0, 5, 15, 30, and 60 minutes) by removing 20 µL aliquots.

  • Quench each aliquot by adding it to a microcentrifuge tube containing 5 µL of 20% TCA.

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant by HPLC. Use a gradient of mobile phases suitable for separating organic acids and CoA esters.[10][11][12][13][14]

  • Collect fractions from the HPLC eluate at regular intervals (e.g., every 30 seconds) into scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.[5][7][8][15]

  • Identify the peaks corresponding to known standards of potential metabolites (e.g., propionic acid, succinic acid).

  • Calculate the amount of radioactivity in each metabolite at each time point.

Data Presentation

The quantitative data obtained from the radioisotope tracing experiment should be summarized in a table to facilitate comparison and interpretation. The table should show the distribution of the ¹⁴C label among the different metabolites over time.

Time (minutes)Total Radioactivity (DPM)% Radioactivity in this compound% Radioactivity in Propionyl-CoA/Propionate% Radioactivity in Downstream Metabolites (e.g., Succinate)
050,00095.24.10.7
550,00070.325.83.9
1550,00045.148.96.0
3050,00020.568.311.2
6050,0005.879.115.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. DPM = Disintegrations Per Minute.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to trace the metabolic fate of this compound using radioisotopes. By employing [¹⁴C]propionyl-CoA as a precursor for the enzymatic synthesis of [¹⁴C]this compound, it is possible to effectively track its conversion to downstream metabolites. The combination of HPLC for separation and liquid scintillation counting for quantification offers a robust and sensitive method for elucidating the role of this important metabolic intermediate. These techniques are invaluable for fundamental research in microbial metabolism and for the development of novel strategies to modulate these pathways for biotechnological or therapeutic purposes.

References

Troubleshooting & Optimization

Improving the stability of L-erythro-3-Methylmalyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-erythro-3-Methylmalyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and other thioester compounds inherently unstable in solution?

A1: The instability of thioesters like this compound stems from the nature of the thioester bond. Compared to an oxygen ester bond, the thioester bond is weaker and more susceptible to hydrolysis.[1] This is due to less efficient resonance stabilization of the thioester linkage and the fact that the corresponding thiolate is a better leaving group than an alkoxide.[1][2]

Q2: What are the primary factors that contribute to the degradation of this compound in an experimental setting?

A2: Several factors can lead to the degradation of this compound. The most significant are:

  • pH: Aqueous solutions of Coenzyme A (CoA) and its derivatives are unstable at a pH above 8.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and degradation. Even at -20°C, Coenzyme A free acid can degrade over time.[3][4][5]

  • Oxidation: The thiol group in the CoA moiety is susceptible to oxidation, which can lead to the formation of disulfide bonds, particularly in the presence of atmospheric oxygen.[5]

  • Enzymatic Degradation: Contamination of experimental samples with hydrolases or other enzymes that use thioesters as substrates can rapidly degrade this compound.

  • Transthioesterification: In biological contexts, high concentrations of other thiols can lead to the exchange of the acyl group, thus degrading the specific thioester of interest.[6]

Q3: How should stock solutions of this compound be prepared and stored to maximize stability?

A3: To maximize the stability of this compound stock solutions, it is recommended to:

  • Dissolve the compound in a buffer at a pH between 2 and 6.[3][4][5]

  • Use degassed buffers to minimize exposure to oxygen.

  • For long-term storage, it is advisable to store the solution in aliquots at -80°C.[7] For short-term storage (up to one month), -20°C is acceptable.[7]

  • Consider storing the solution under an inert nitrogen atmosphere to further prevent oxidation.[7]

  • Whenever possible, use freshly prepared solutions for experiments.

Troubleshooting Guide

Q1: My enzymatic assay is showing lower than expected activity. Could the degradation of my this compound substrate be the cause?

A1: Yes, this is a likely possibility. Inconsistent or low enzymatic activity is a common consequence of substrate degradation. To troubleshoot this, consider the following:

  • Verify the pH of your reaction buffer. If the pH is above 7.5, the rate of non-enzymatic hydrolysis of the thioester bond increases.

  • Prepare fresh this compound solution for each experiment to rule out degradation during storage.

  • Check for potential sources of contaminating enzymes in your assay components that could be degrading your substrate.

Q2: I am observing a gradual loss of my this compound peak during HPLC analysis of my samples, even when stored in the autosampler. What could be happening?

A2: The degradation you are observing is likely due to the conditions in the autosampler. To mitigate this:

  • Maintain a low temperature in the autosampler, preferably 4°C or lower.

  • Ensure the pH of your mobile phase and sample diluent is not basic. A slightly acidic pH is generally preferable for the stability of CoA derivatives.

  • Minimize the time samples spend in the autosampler before injection.

Data Presentation

The stability of Coenzyme A (CoA) is a good proxy for understanding the stability of its derivatives like this compound. The following table summarizes the stability of CoA under various conditions.

ConditionStabilityReference(s)
Storage Temperature
37°CAlmost complete degradation after 1 month (free acid)[3][4]
-20°C~5% degradation after 6 months (free acid)[3][5]
-20°CNegligible degradation over several months (lithium/sodium salts)[3][4]
-80°CStable for at least 6 months[7]
pH of Aqueous Solution
pH 2-6Relatively stable when frozen[3][4][5]
pH > 831% loss of activity after 24 hours at 25°C[3][4]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

  • Buffer Preparation: Prepare a 100 mM potassium phosphate (B84403) buffer and adjust the pH to 6.0. Degas the buffer by sparging with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the desired amount of this compound in a sterile microcentrifuge tube. Add the degassed, pH 6.0 buffer to achieve the target concentration. Gently vortex to dissolve. If necessary, sonication can be used sparingly to aid dissolution.[5]

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and then transfer them to -80°C for long-term storage.

Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_mechanisms Degradation Mechanisms High pH (>8) High pH (>8) Hydrolysis Hydrolysis High pH (>8)->Hydrolysis High Temperature High Temperature High Temperature->Hydrolysis Oxygen Oxygen Oxidation (Disulfide Formation) Oxidation (Disulfide Formation) Oxygen->Oxidation (Disulfide Formation) Contaminating Enzymes Contaminating Enzymes Enzymatic Cleavage Enzymatic Cleavage Contaminating Enzymes->Enzymatic Cleavage Degraded Products Degraded Products Hydrolysis->Degraded Products Oxidation (Disulfide Formation)->Degraded Products Enzymatic Cleavage->Degraded Products This compound This compound This compound->Hydrolysis This compound->Oxidation (Disulfide Formation) This compound->Enzymatic Cleavage

Caption: Factors and mechanisms leading to the degradation of this compound.

experimental_workflow start Start: Weigh this compound dissolve Dissolve in degassed buffer (pH 2-6) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C under N2 atmosphere aliquot->store use Use freshly thawed aliquot for experiment store->use end End: Experiment use->end

Caption: Recommended workflow for preparing and handling this compound solutions.

References

Overcoming challenges in the purification of malyl-CoA lyase.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of malyl-CoA lyase.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of malyl-CoA lyase in a question-and-answer format.

Q1: Low or no expression of recombinant malyl-CoA lyase.

A1: Low expression levels can be a significant hurdle. Here are several factors to consider and troubleshoot:

  • Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., E. coli). Different organisms have different codon biases, which can significantly impact protein expression levels.

  • Expression System Variability: Bacterial systems like E. coli are cost-effective but may struggle with complex proteins requiring post-translational modifications.[1] Consider alternative expression systems such as yeast, insect, or mammalian cells if you suspect improper folding or modifications are limiting expression.[1]

  • Vector and Promoter Choice: The choice of expression vector and promoter is critical. Ensure you are using a vector with a strong, inducible promoter suitable for your expression host.

  • Culture Conditions: Optimize culture conditions, including temperature, pH, aeration, and induction parameters (e.g., inducer concentration, timing of induction). Over-expression can sometimes lead to the formation of insoluble protein aggregates.[2]

Q2: Malyl-CoA lyase is expressed, but it is insoluble (forms inclusion bodies).

A2: Inclusion bodies are dense, inactive protein aggregates that are a common challenge in recombinant protein expression.[1][3] Here are strategies to improve solubility:

  • Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.

  • Solubility-Enhancing Fusion Tags: Utilize fusion tags such as Glutathione S-transferase (GST) or Maltose Binding Protein (MBP) to improve the solubility of the target protein.[3]

  • Refolding Protocols: If inclusion bodies are unavoidable, they can be isolated, solubilized using denaturants (e.g., urea, guanidinium (B1211019) chloride), and then refolded into an active conformation. This often requires extensive optimization of refolding buffers.[3]

  • Additives in Culture Media: The use of chemical chaperones or detergents in the culture media can sometimes aid in proper protein folding and prevent aggregation.[3]

Q3: The purified malyl-CoA lyase has low activity.

A3: Low enzymatic activity can be due to several factors, from protein instability to assay conditions.

  • Protein Degradation: Proteolytic cleavage can reduce the yield and functionality of the target protein.[3] Use protease inhibitor cocktails during cell lysis and purification.

  • Cofactor Requirement: Malyl-CoA lyase is a Mg²⁺-dependent enzyme.[4][5][6] Ensure that a divalent cation, preferably Mg²⁺ or Mn²⁺, is present in your assay buffer, as it is essential for activity.[5][6][7] The enzyme is inhibited by EDTA.[7]

  • pH Optimum: The optimal pH for malyl-CoA lyase activity is around 7.5-7.7.[5][8] Verify that your assay buffer is within this range.

  • Substrate Quality: Ensure the integrity and concentration of your substrates, (2S)-4-malyl-CoA, acetyl-CoA, and glyoxylate (B1226380). Malyl-CoA can be unstable, and its degradation can affect activity measurements.

  • Inhibitors: Be aware of potential inhibitors. For instance, the enzyme is inhibited by (2R)-4-malyl-CoA.[5][6] Some buffer components can also be inhibitory.[5][6]

Q4: The final purified protein is not pure, showing multiple bands on SDS-PAGE.

A4: Contamination with host cell proteins or nucleic acids is a common purity issue.[1][3]

  • Multi-Step Chromatography: A single purification step is often insufficient. Employ a combination of chromatography techniques for higher purity. A common strategy includes:

    • Affinity Chromatography (AC): If using a tagged protein (e.g., His-tag), this is an effective first step.[3]

    • Ion Exchange Chromatography (IEX): This separates proteins based on their net charge.[3]

    • Size Exclusion Chromatography (SEC): This separates proteins based on their size and can also be used for buffer exchange.[3]

  • Washing Steps: Optimize washing steps during chromatography to remove non-specifically bound proteins.

  • Nucleic Acid Removal: Treat the cell lysate with DNase and RNase to remove contaminating nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of malyl-CoA lyase?

A1: The molecular weight can vary depending on the source organism. For example, malyl-CoA lyase from Pseudomonas AM1 has a reported molecular weight of approximately 190 kDa.[5][6] The enzyme from Rhodobacter capsulatus has a native molecular mass of 195 ± 20 kDa and is suggested to be a homohexamer of a 34.2 kDa subunit.[7][9]

Q2: What are the typical kinetic constants for malyl-CoA lyase?

A2: The Michaelis constants (Km) for malyl-CoA lyase from Pseudomonas AM1 are reported as:

  • 4-malyl-CoA: 6.6 x 10⁻⁵ M

  • acetyl-CoA: 1.5 x 10⁻⁵ M

  • glyoxylate: 1.7 x 10⁻³ M

  • Mg²⁺: 1.2 x 10⁻³ M[5][6]

For the enzyme from Rhodobacter capsulatus, the apparent Km values are:

  • l-malyl-CoA: 15 µM

  • acetyl-CoA: 0.14 mM

  • glyoxylate: 1.2 mM[7]

Q3: Can malyl-CoA lyase use other substrates?

A3: Malyl-CoA lyase exhibits some substrate promiscuity. For instance, the enzyme from Rhodobacter capsulatus can catalyze the reversible condensation of glyoxylate and propionyl-CoA to form β-methylmalyl-CoA.[7][9] The enzyme from Pseudomonas AM1 can also utilize propionyl-CoA.[5][6]

Quantitative Data Summary

Table 1: Purification of Malyl-CoA Lyase from Different Sources

OrganismPurification FoldRecovery (%)Reference
Pseudomonas AM120Not Reported[5][6]
Rhodobacter capsulatus2506[7][9]

Table 2: Kinetic Parameters of Malyl-CoA Lyase

OrganismSubstrateApparent KmReference
Pseudomonas AM14-malyl-CoA6.6 x 10⁻⁵ M[5][6]
acetyl-CoA1.5 x 10⁻⁵ M[5][6]
glyoxylate1.7 x 10⁻³ M[5][6]
Mg²⁺1.2 x 10⁻³ M[5][6]
Rhodobacter capsulatusl-malyl-CoA15 µM[7]
acetyl-CoA0.14 mM[7]
glyoxylate1.2 mM[7]

Experimental Protocols

Protocol 1: Malyl-CoA Lyase Activity Assay (Cleavage Reaction)

This protocol is based on the spectrophotometric measurement of glyoxylate formation.[7]

  • Prepare the Assay Mixture: In a 0.5 mL reaction volume, combine:

    • 200 mM MOPS/KOH buffer (pH 7.5)

    • 5 mM MgCl₂

    • 3.5 mM phenylhydrazinium chloride

  • Add Enzyme: Add an appropriate amount of purified malyl-CoA lyase or cell extract to the assay mixture.

  • Initiate the Reaction: Start the reaction by adding 0.25-0.5 mM l-malyl-CoA.

  • Monitor Absorbance: Follow the formation of the glyoxylate phenylhydrazone derivative by monitoring the increase in absorbance at 324 nm.

Protocol 2: Malyl-CoA Lyase Activity Assay (Condensation Reaction)

This protocol utilizes HPLC to measure the formation of malyl-CoA.[10]

  • Prepare the Reaction Mixture: In a 0.3 mL reaction volume, combine:

    • 200 mM MOPS-KOH buffer (pH 7.5)

    • 10 mM MnCl₂

    • 1.0 mM acetyl-CoA

    • 10 mM glyoxylate

  • Add Enzyme: Add 0.8 to 3.2 µg of purified Mcl1.

  • Incubate: Incubate the reaction at 30°C.

  • Stop the Reaction: At various time points, take 50 µL samples and stop the reaction by adding 5 µL of 20% formic acid.

  • Sample Preparation: Add 30 µL of water and centrifuge to remove the protein.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the formation of malyl-CoA.

Visualizations

experimental_workflow cluster_expression Gene Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation into Expression Host Culture Cell Culture and Induction Transformation->Culture Harvesting Cell Harvesting Culture->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Centrifugation/ Filtration Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom IEX Ion Exchange Chromatography AffinityChrom->IEX SEC Size Exclusion Chromatography IEX->SEC SDSPAGE SDS-PAGE SEC->SDSPAGE ActivityAssay Activity Assay SDSPAGE->ActivityAssay Characterization Biophysical Characterization ActivityAssay->Characterization

Caption: A generalized experimental workflow for the purification of recombinant malyl-CoA lyase.

metabolic_pathway MalylCoA (3S)-Malyl-CoA MCL Malyl-CoA Lyase (EC 4.1.3.24) MalylCoA->MCL AcetylCoA Acetyl-CoA Glyoxylate Glyoxylate MCL->AcetylCoA MCL->Glyoxylate

Caption: The reversible reaction catalyzed by malyl-CoA lyase.

References

Technical Support Center: Optimizing Beta-Methylmalyl-CoA Lyase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for beta-methylmalyl-CoA lyase activity assays.

Troubleshooting Guide

Encountering issues with your beta-methylmalyl-CoA lyase assay? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Enzyme Activity Inactive enzyme due to improper storage or handling.Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.[1]
Suboptimal buffer pH.Verify the pH of your buffer. The optimal pH for beta-methylmalyl-CoA lyase can vary by species (e.g., ~7.1 for Chloroflexus aurantiacus).[2]
Absence or incorrect concentration of divalent cations (Mg²⁺ or Mn²⁺).The enzyme requires Mg²⁺ or Mn²⁺ for activity. Add MgCl₂ or MnCl₂ to the reaction buffer, typically at a final concentration of 5 mM. Note that Mn²⁺ may be more effective for some species.
Substrate degradation.Prepare substrate solutions fresh and store them on ice.
Presence of inhibitors (e.g., EDTA, oxalate).Ensure that no EDTA is present in your buffers, as it will chelate the required divalent cations.[3] Avoid oxalate, a known inhibitor of this enzyme.[2]
High Background Signal Contaminated reagents.Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions.
Non-enzymatic substrate breakdown.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Inconsistent Results (Poor Reproducibility) Inaccurate pipetting.Calibrate your pipettes regularly and use proper pipetting techniques.
Temperature fluctuations during the assay.Ensure a constant and optimal temperature throughout the experiment. The optimal temperature can be high for enzymes from thermophiles (e.g., 70°C for C. aurantiacus).[2]
Variations in reagent concentrations.Prepare a master mix for your reactions to ensure consistency across all wells or tubes.

Frequently Asked Questions (FAQs)

Q1: What is the function of beta-methylmalyl-CoA lyase?

A1: Beta-methylmalyl-CoA lyase is an enzyme that catalyzes the reversible cleavage of (2R,3S)-beta-methylmalyl-CoA into propionyl-CoA and glyoxylate.[2][4] It is a bifunctional enzyme and can also be involved in other related reactions depending on the metabolic pathway.[4][5][6]

Q2: Which type of buffer should I use for my assay?

A2: The choice of buffer can depend on the specific enzyme you are working with. Commonly used buffers for beta-methylmalyl-CoA lyase assays include MOPS and Tris-HCl. It is crucial to ensure the buffer's pH is at the optimal level for your enzyme.

Q3: What is the optimal pH for the assay?

A3: The optimal pH can vary between species. For example, the enzyme from Chloroflexus aurantiacus has an optimal pH of 7.1.[2] It is recommended to perform a pH optimization experiment (e.g., from pH 6.5 to 8.5) to determine the ideal pH for your specific enzyme.

Q4: Does beta-methylmalyl-CoA lyase require any cofactors?

A4: Yes, beta-methylmalyl-CoA lyase requires a divalent cation for its activity, typically magnesium (Mg²⁺) or manganese (Mn²⁺).[2] Ensure your reaction buffer is supplemented with one of these cations.

Q5: What are some known inhibitors of beta-methylmalyl-CoA lyase?

A5: Known inhibitors include EDTA, which chelates the essential divalent cations, and oxalate.[2][3] It is important to avoid these substances in your assay.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your beta-methylmalyl-CoA lyase activity assay.

Table 1: Optimal Reaction Conditions for Beta-Methylmalyl-CoA Lyase from Different Species

Organism Optimal pH Optimal Temperature Buffer System Divalent Cation Requirement
Chloroflexus aurantiacus7.1[2]70°C[2]MOPSMg²⁺ or Mn²⁺
Rhodobacter capsulatus~7.2-7.5Not specifiedMOPSMn²⁺ > Mg²⁺
Haloarcula hispanica7.8Not specifiedTris-HClMg²⁺

Table 2: Substrate Concentrations and Kinetic Constants

Substrate Typical Assay Concentration Km Value (Organism)
beta-methylmalyl-CoA0.25 mM89 µM (C. aurantiacus)[2]
Propionyl-CoANot specified1200 µM (C. aurantiacus)[2]
Glyoxylate5-10 mM2000 µM (C. aurantiacus)[2]
Acetyl-CoA (for reverse reaction)1 mM360 µM (C. aurantiacus)[2]

Experimental Protocols

Protocol 1: Preparation of Reaction Buffer

  • To prepare 100 mL of 100 mM MOPS buffer, pH 7.2, dissolve 2.09 g of MOPS in 80 mL of nuclease-free water.

  • Adjust the pH to 7.2 using a freshly prepared solution of 1 M KOH.

  • Add MgCl₂ to a final concentration of 5 mM (from a 1 M stock solution, add 500 µL).

  • Bring the final volume to 100 mL with nuclease-free water.

  • Filter-sterilize the buffer through a 0.22 µm filter. Store at 4°C.

Protocol 2: Beta-Methylmalyl-CoA Lyase Activity Assay (Spectrophotometric)

This protocol is for the cleavage of beta-methylmalyl-CoA. The consumption of beta-methylmalyl-CoA can be monitored by the decrease in absorbance at a specific wavelength, or the products can be detected using a coupled enzyme assay. For this example, we will describe a generic continuous assay.

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM MOPS buffer, pH 7.2

    • 5 mM MgCl₂

    • 0.25 mM beta-methylmalyl-CoA

  • Equilibrate the cuvette to the desired temperature in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a known amount of purified beta-methylmalyl-CoA lyase.

  • Immediately start monitoring the change in absorbance over time at a predetermined wavelength. The specific wavelength will depend on the detection method for either the substrate decrease or product formation.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Visualizations

experimental_workflow Experimental Workflow for Assay Optimization cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay prep_enzyme Prepare Enzyme Stock opt_ph pH Optimization prep_enzyme->opt_ph prep_buffer Prepare Buffer System prep_buffer->opt_ph prep_substrates Prepare Substrates prep_substrates->opt_ph opt_temp Temperature Optimization opt_ph->opt_temp opt_divalent Divalent Cation Optimization opt_temp->opt_divalent opt_substrate Substrate Titration opt_divalent->opt_substrate run_assay Perform Activity Assay opt_substrate->run_assay data_analysis Data Analysis run_assay->data_analysis

Caption: Workflow for optimizing beta-methylmalyl-CoA lyase assay conditions.

troubleshooting_guide Troubleshooting Logic for Enzyme Assays cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Unexpected Assay Result check_reagents Verify Reagent Integrity & Concentrations start->check_reagents check_protocol Review Protocol Execution start->check_protocol check_instrument Check Instrument Settings start->check_instrument no_activity No/Low Activity check_reagents->no_activity inconsistent_results Inconsistent Results check_protocol->inconsistent_results check_instrument->no_activity high_background High Background check_instrument->high_background solution_enzyme Check Enzyme Stability no_activity->solution_enzyme solution_buffer Optimize Buffer Conditions (pH, Ions) no_activity->solution_buffer solution_controls Run Appropriate Controls high_background->solution_controls solution_technique Refine Pipetting & Technique inconsistent_results->solution_technique

Caption: Logical flow for troubleshooting common enzyme assay issues.

References

Troubleshooting low yields in the enzymatic synthesis of 3-Methylmalyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 3-Methylmalyl-CoA. Low yields can be a significant hurdle, and this resource is designed to help you systematically identify and resolve potential issues in your experimental setup.

Troubleshooting Guides & FAQs

Q1: My yield of 3-Methylmalyl-CoA is significantly lower than expected. What are the primary areas to investigate?

Low yields in the enzymatic synthesis of 3-Methylmalyl-CoA, catalyzed by β-methylmalyl-CoA lyase (MCL), can arise from several factors. A systematic investigation of the following is recommended:

  • Enzyme Activity and Stability: The catalytic efficiency of your MCL is paramount. Inactivity or instability can drastically reduce yields.

  • Reaction Conditions: The pH, temperature, and buffer composition of your reaction environment must be optimal for enzyme function.

  • Substrate and Cofactor Integrity and Concentration: The purity, concentration, and stability of your substrates (Propionyl-CoA and Glyoxylate) and essential cofactors (divalent cations) are critical.

  • Presence of Inhibitors: Contaminants in your reagents or reaction vessel can inhibit enzyme activity.

  • Product Degradation: The stability of the product, 3-Methylmalyl-CoA, under your experimental conditions should be considered.

The following sections provide detailed troubleshooting for each of these areas.

Q2: How can I assess the activity and stability of my β-methylmalyl-CoA lyase (MCL)?

Inactive or unstable enzyme is a common cause of low product yield. Here’s how to troubleshoot this issue:

Possible Causes:

  • Improper Enzyme Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to denaturation and loss of activity.

  • Enzyme Degradation: Proteases in your enzyme preparation or reaction mixture can degrade the MCL.

  • Suboptimal Enzyme Concentration: The amount of enzyme may be insufficient to achieve a high conversion rate within the desired timeframe.

Troubleshooting Steps:

  • Verify Enzyme Integrity: Run an SDS-PAGE gel to check the purity and integrity of your MCL preparation. Look for a single band at the expected molecular weight.

  • Perform an Enzyme Activity Assay: Conduct a specific activity assay for your MCL to confirm its catalytic function. A detailed protocol is provided in the "Experimental Protocols" section.

  • Optimize Enzyme Concentration: Titrate the concentration of MCL in your reaction to find the optimal level for efficient conversion.

  • Ensure Proper Storage: Store your enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Aliquot the enzyme to minimize freeze-thaw cycles.

Q3: My reaction conditions might be suboptimal. What are the ideal parameters for 3-Methylmalyl-CoA synthesis?

The performance of β-methylmalyl-CoA lyase is highly dependent on the reaction environment.

Key Parameters and Recommendations:

  • pH: Most MCL enzymes exhibit optimal activity in a slightly alkaline pH range. For example, the MCL from Chloroflexus aurantiacus has an optimal pH of 7.1.[1] It is advisable to perform a pH screen from 7.0 to 8.5 to determine the optimum for your specific enzyme.

  • Temperature: The optimal temperature can vary significantly depending on the source of the enzyme. The MCL from the thermophile Chloroflexus aurantiacus has an optimal temperature of 70°C.[1] For enzymes from mesophilic organisms, a range of 25-37°C is a good starting point for optimization.

  • Divalent Cations: MCLs are typically dependent on divalent cations for activity, with Mg2+ or Mn2+ being the most common.[1] Ensure these are present in your reaction buffer at an optimal concentration (typically 1-10 mM).

  • Buffer System: A non-chelating buffer such as Tris-HCl or HEPES is recommended to avoid sequestration of essential divalent cations.

Troubleshooting Workflow for Optimizing Reaction Conditions:

Reaction_Condition_Optimization start Low Yield Observed ph_optimization Vary pH (e.g., 7.0-8.5) in small increments start->ph_optimization temp_optimization Test a range of temperatures (e.g., 25°C, 30°C, 37°C) ph_optimization->temp_optimization cation_optimization Titrate Mg2+ or Mn2+ concentration (e.g., 1-10 mM) temp_optimization->cation_optimization analysis Quantify 3-Methylmalyl-CoA yield by HPLC cation_optimization->analysis optimal_conditions Identify Optimal Conditions analysis->optimal_conditions

Caption: A logical workflow for optimizing reaction conditions.

Q4: Could my substrates or product be degrading?

The chemical stability of propionyl-CoA, glyoxylate (B1226380), and 3-Methylmalyl-CoA can impact your final yield.

Substrate Stability:

  • Propionyl-CoA: Thioesters like propionyl-CoA are susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. It is recommended to prepare propionyl-CoA solutions fresh and store them on ice.

  • Glyoxylate: In aqueous solutions, glyoxylate exists in equilibrium with its hydrate (B1144303) form.[2] While generally stable, prolonged incubation at high temperatures or extreme pH can lead to degradation.

Product Stability:

  • 3-Methylmalyl-CoA: Like its precursors, 3-Methylmalyl-CoA is a thioester and is prone to hydrolysis. The stability is generally lower at higher pH and temperatures. If your reaction requires prolonged incubation, consider performing it at a lower temperature or for a shorter duration with a higher enzyme concentration.

Recommendations:

  • Use high-purity, fresh substrates.

  • Prepare substrate solutions immediately before use and keep them on ice.

  • Analyze your reaction endpoint promptly to minimize product degradation.

  • If product instability is suspected, run a time-course experiment to monitor the formation and potential degradation of 3-Methylmalyl-CoA.

Q5: I suspect an inhibitor is present in my reaction. What are the common inhibitors of β-methylmalyl-CoA lyase?

Enzyme inhibitors can significantly reduce the catalytic efficiency of MCL.

  • Known Inhibitors: Oxalate (B1200264) is a known inhibitor of some MCLs.[1]

  • Chelating Agents: EDTA and other chelating agents can inhibit the enzyme by sequestering the essential divalent cations (Mg2+ or Mn2+). Ensure your reaction buffer and reagents are free from chelating agents.

  • Contaminants from Reagents: Impurities in your substrate preparations or other reagents could act as inhibitors. Using high-purity reagents is crucial.

Troubleshooting Steps:

  • If using a buffer system containing a potential chelating agent, switch to a non-chelating buffer like Tris-HCl or HEPES.

  • If oxalate contamination is suspected (e.g., from glyoxylate preparation), consider purifying your glyoxylate or sourcing it from a different supplier.

  • To test for unknown inhibitors in your substrate preparations, you can perform the enzyme activity assay with varying concentrations of your substrates while keeping the other components constant. A deviation from Michaelis-Menten kinetics could suggest the presence of an inhibitor.

Data Presentation

Table 1: Kinetic Parameters of β-Methylmalyl-CoA Lyase (MCL) from Different Organisms

Enzyme SourceSubstrateKm (µM)Optimal pHOptimal Temp. (°C)Reference
Chloroflexus aurantiacusPropionyl-CoA12007.170[1]
Glyoxylate20007.170[1]
Rhodobacter sphaeroidesPropionyl-CoA---
Glyoxylate---
Methylobacterium extorquensPropionyl-CoA---
Glyoxylate---

Experimental Protocols

Protocol 1: Activity Assay for β-Methylmalyl-CoA Lyase (MCL)

This protocol describes a continuous spectrophotometric assay to measure the activity of MCL by coupling the formation of Coenzyme A (CoA) to a reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be monitored at 412 nm.

Materials:

  • Tris-HCl or HEPES buffer (100 mM, pH 7.5-8.0)

  • MgCl2 or MnCl2 (100 mM stock)

  • Propionyl-CoA (10 mM stock)

  • Glyoxylate (100 mM stock)

  • DTNB (10 mM stock in reaction buffer)

  • Purified β-methylmalyl-CoA lyase

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of reaction buffer

    • 10 µL of 100 mM MgCl2 or MnCl2 (final concentration 1 mM)

    • 50 µL of 10 mM DTNB (final concentration 0.5 mM)

    • 50 µL of 10 mM Propionyl-CoA (final concentration 0.5 mM)

  • Add a suitable amount of your purified MCL enzyme to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record a baseline reading at 412 nm.

  • Initiate the reaction by adding 40 µL of 100 mM glyoxylate (final concentration 4 mM).

  • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).

Protocol 2: Quantification of 3-Methylmalyl-CoA by HPLC

This protocol provides a general method for the analysis of acyl-CoA esters, which can be adapted for the quantification of 3-Methylmalyl-CoA.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction by adding a final concentration of 5% perchloric acid (PCA) or another suitable quenching agent.

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution of compounds at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).

  • Quantification:

    • Generate a standard curve using known concentrations of purified 3-Methylmalyl-CoA (if available) or a closely related standard like malyl-CoA.

    • Determine the concentration of 3-Methylmalyl-CoA in your sample by comparing its peak area to the standard curve.

Visualizations

Enzymatic_Synthesis_Pathway Propionyl_CoA Propionyl-CoA MCL β-methylmalyl-CoA lyase (MCL) Propionyl_CoA->MCL Glyoxylate Glyoxylate Glyoxylate->MCL Product 3-Methylmalyl-CoA MCL->Product Cofactor Mg2+ or Mn2+ Cofactor->MCL

Caption: The enzymatic synthesis of 3-Methylmalyl-CoA.

Troubleshooting_Workflow start Low 3-Methylmalyl-CoA Yield check_enzyme 1. Check Enzyme Activity & Stability start->check_enzyme check_conditions 2. Verify Reaction Conditions (pH, Temp) check_enzyme->check_conditions Enzyme OK resolve_issue Address Specific Issue check_enzyme->resolve_issue Enzyme Issue Found check_substrates 3. Assess Substrate/Cofactor Quality & Concentration check_conditions->check_substrates Conditions OK check_conditions->resolve_issue Condition Issue Found check_inhibitors 4. Investigate Potential Inhibitors check_substrates->check_inhibitors Substrates OK check_substrates->resolve_issue Substrate Issue Found check_product 5. Evaluate Product Stability check_inhibitors->check_product No Inhibitors check_inhibitors->resolve_issue Inhibitor Found check_product->resolve_issue Product Stable check_product->resolve_issue Product Degradation

Caption: A systematic workflow for troubleshooting low yields.

References

Minimizing non-enzymatic degradation of acyl-CoA thioesters.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-CoA thioesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-enzymatic degradation of these critical molecules during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of your acyl-CoA samples.

Problem 1: My experimental results are inconsistent, and I suspect my acyl-CoA has degraded.

Potential CauseRecommended Action & Explanation
Inappropriate pH The thioester bond is highly susceptible to hydrolysis, especially under alkaline conditions (pH > 7.5). Ensure all buffers and solutions are maintained at a slightly acidic to neutral pH, ideally between 4.0 and 6.8, where stability is significantly improved.[1]
High Temperature Acyl-CoAs are thermally labile. Avoid prolonged exposure to room temperature. Prepare and handle all solutions on ice. For short-term storage (hours to a few days), use a 4°C autosampler or refrigerator. For long-term storage, freeze at -80°C.
Improper Storage Aqueous solutions of acyl-CoAs are unstable, even when frozen. For long-term storage, it is best to store them as dry pellets at -80°C.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Reactive Reagents Common lab reagents can degrade acyl-CoAs. For example, the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can act as a nucleophilic catalyst, accelerating thioester hydrolysis, especially around neutral pH.[2][3][4] If TCEP is required, ensure the presence of a thiol catalyst to favor reformation of a stable thioester.
Sample Vial Material Studies have shown that using glass sample vials instead of plastic can reduce the loss of CoA signals during analysis, improving measurement accuracy.[5]

Problem 2: I am working with succinyl-CoA and see rapid degradation even under optimal conditions.

Potential CauseRecommended Action & Explanation
Inherent Molecular Instability Succinyl-CoA is exceptionally unstable compared to other acyl-CoAs like acetyl-CoA. This is due to a chemical phenomenon called intramolecular general base catalysis. The nearby carboxylate group attacks the thioester bond, forming a highly reactive succinic anhydride (B1165640) intermediate.[6] This leads to rapid self-hydrolysis.
Short Half-Life The half-life of succinyl-CoA is very short, reported to be between 16 minutes and 2 hours at room temperature and neutral pH.[7][8] In contrast, the half-life of acetyl-CoA under similar conditions can be around 18 days.[7][8] Always prepare succinyl-CoA solutions immediately before use. Do not store aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic acyl-CoA degradation?

A1: The primary mechanism is the hydrolysis of the high-energy thioester bond. This reaction breaks the bond between the acyl group and Coenzyme A, yielding a free fatty acid and free CoA. The rate of this hydrolysis is highly dependent on pH and temperature.

Q2: How does pH affect the stability of acyl-CoA thioesters?

A2: Acyl-CoA thioesters are most stable in slightly acidic conditions (pH 4.0-6.8).[1] As the pH becomes more alkaline, the rate of hydrolysis increases significantly. Therefore, maintaining a slightly acidic pH is crucial for minimizing degradation during experiments.

Q3: What is the best way to prepare and store acyl-CoA stock solutions?

A3: For maximum stability, follow this protocol:

  • Weighing: Weigh the lyophilized powder accurately. If you do not have a microbalance, you can weigh a larger amount, dissolve it in an organic solvent, and create smaller aliquots to be dried down.

  • Reconstitution: Reconstitute the acyl-CoA in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8).[1] For long-chain acyl-CoAs that have poor aqueous solubility, a mixture of water and an organic solvent like dimethylsulfoxide (DMSO) or acetonitrile (B52724) can be used.[1]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in glass vials.

  • Storage: For short-term storage (up to 48 hours), keep solutions at 4°C.[1] For long-term storage, dry the aliquots under vacuum or inert gas to form a pellet and store at -80°C.[1] Avoid repeated freeze-thaw cycles.

Q4: How much degradation should I expect under typical experimental conditions?

A4: Degradation rates vary significantly based on the specific acyl-CoA, pH, and temperature. The following table summarizes the stability of various acyl-CoAs in a buffered solution at 4°C over 24 hours.

Acyl-CoA SpeciesPercent Degradation after 24h at 4°C (pH 6.8)[1]
Free CoA< 30%
Acetyl-CoA< 30%
Propionyl-CoA< 30%
C8:0-CoA (Octanoyl-CoA)< 30%
C10:0-CoA (Decanoyl-CoA)< 30%
C18:1-CoA (Oleoyl-CoA)< 30%
SUC/MML-CoA (Succinyl/Methylmalonyl-CoA)~32% (after 9h)
C6:0-CoA (Hexanoyl-CoA)> 90%
C14:1-CoA (Myristoleoyl-CoA)> 90%

Data is derived from a study where acyl-CoAs were stored in 50 mM ammonium acetate buffer (pH 6.8) at 4°C and analyzed over time.[1]

Q5: Are unsaturated acyl-CoAs less stable than saturated ones?

A5: While both are susceptible to hydrolysis, the double bonds in unsaturated fatty acyl-CoAs make them more reactive and prone to oxidation in addition to hydrolysis. Saturated acyl-CoAs lack these reactive double bonds and are therefore more stable against oxidative damage.

Experimental Protocols

Protocol 1: General Handling and Preparation of Acyl-CoA Solutions

This protocol outlines the best practices for handling acyl-CoA compounds to ensure stability.

  • Pre-cool all materials: Before starting, place your buffers, microcentrifuge tubes, and pipette tips on ice. Ensure your centrifuge is pre-cooled to 4°C.

  • Reconstitution: Reconstitute lyophilized acyl-CoA powder in a pre-chilled, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0 or 50 mM ammonium acetate, pH 6.8).[1] Vortex briefly to dissolve. Always perform this step on ice.

  • Concentration Determination: Immediately determine the concentration of your stock solution using a spectrophotometer, measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in glass vials. For immediate use, store on ice. For short-term storage (< 48 hours), store at 4°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and transfer to -80°C. Alternatively, dry the aliquots into a pellet using a vacuum concentrator for enhanced stability.[1]

  • Usage: When ready to use a frozen aliquot, thaw it rapidly on ice. Use the solution immediately and discard any unused portion to avoid degradation from a second freeze-thaw cycle.

Protocol 2: Assessing Acyl-CoA Stability via HPLC

This protocol provides a workflow to quantify the degradation of an acyl-CoA sample over time.

  • Sample Preparation: Prepare your acyl-CoA solution in the buffer and at the temperature you wish to test (e.g., 1 µM acyl-CoA in 50 mM ammonium acetate, pH 6.8, stored at 4°C).[1]

  • Time Zero (T=0) Injection: Immediately after preparation, inject an aliquot of the sample onto a C18 reverse-phase HPLC column.[1]

  • Chromatography Conditions:

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: Use a linear gradient suitable for separating your acyl-CoA of interest from its degradation products (free CoA and the free fatty acid). A typical gradient might run from 2% B to 95% B over 10-15 minutes.[1]

    • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Time-Course Analysis: At defined time points (e.g., 8, 16, 24, 48 hours), inject another aliquot from the same sample vial stored under your test conditions.[1]

  • Data Analysis: For each time point, integrate the peak area corresponding to the intact acyl-CoA. Calculate the percentage of acyl-CoA remaining relative to the T=0 sample using the formula: (Peak Area at T=x / Peak Area at T=0) * 100. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Hydrolysis_Pathway Acyl_CoA Acyl-CoA Thioester (Stable at acidic pH) Transition_State Tetrahedral Intermediate Acyl_CoA->Transition_State Nucleophilic Attack H2O Water (H₂O) H2O->Transition_State OH Hydroxide (OH⁻) (Catalyst at alkaline pH) OH->H2O Increases concentration of nucleophile Products Free Fatty Acid + Coenzyme A (Degradation Products) Transition_State->Products Bond Cleavage

Caption: Chemical pathway of base-catalyzed hydrolysis of acyl-CoA.

Troubleshooting_Workflow Start Inconsistent Results or Suspected Degradation Check_pH Is buffer pH between 4.0-6.8? Start->Check_pH Check_Temp Were samples kept on ice or at 4°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4.0-6.8 Check_pH->Adjust_pH No Check_Storage Fresh solution? Stored at -80°C? Minimal freeze-thaw? Check_Temp->Check_Storage Yes Control_Temp Maintain low temperature Check_Temp->Control_Temp No Check_Compound Is the compound Succinyl-CoA? Check_Storage->Check_Compound Yes Improve_Storage Prepare fresh aliquots, store as dry pellet at -80°C Check_Storage->Improve_Storage No Use_Immediately Succinyl-CoA is highly unstable. Prepare immediately before use. Check_Compound->Use_Immediately Yes Root_Cause_Found Root Cause Identified. Repeat Experiment. Check_Compound->Root_Cause_Found No Adjust_pH->Root_Cause_Found Control_Temp->Root_Cause_Found Improve_Storage->Root_Cause_Found Use_Immediately->Root_Cause_Found Stability_Factors cluster_factors Key Factors cluster_outcomes Impact center Acyl-CoA Stability pH pH (Optimal: 4.0-6.8) center->pH Temp Temperature (Optimal: ≤ 4°C) center->Temp Storage Storage Format (Optimal: Dry Pellet) center->Storage Structure Molecular Structure (e.g., Succinyl-CoA) center->Structure High_Stab Increased Stability (Minimized Degradation) pH->High_Stab Acidic Low_Stab Decreased Stability (Accelerated Hydrolysis) pH->Low_Stab Alkaline Temp->High_Stab Low Temp->Low_Stab High Storage->High_Stab Dry/-80°C Storage->Low_Stab Aqueous/RT Structure->Low_Stab Intramolecular Catalysis

References

Technical Support Center: Enhancing Recombinant Malyl-CoA Lyase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of recombinant malyl-CoA lyase.

Frequently Asked Questions (FAQs)

Q1: What is malyl-CoA lyase and what is its enzymatic reaction?

A1: Malyl-CoA lyase (EC 4.1.3.24) is an enzyme that catalyzes the reversible cleavage of (3S)-malyl-CoA into acetyl-CoA and glyoxylate (B1226380).[1] This carbon-carbon bond cleavage is a key reaction in various metabolic pathways, including the glyoxylate and dicarboxylate metabolism.[1] The enzyme is involved in acetate (B1210297) assimilation in some bacteria.[2][3]

Q2: What are the common host systems for expressing recombinant malyl-CoA lyase?

A2: Escherichia coli (E. coli) is a widely used and effective host for expressing recombinant malyl-CoA lyase.[4][5][6][7] Specific strains like BL21(DE3) are often employed due to their suitability for producing proteins under the control of T7 promoters.[8][9]

Q3: What are the typical challenges encountered when expressing recombinant malyl-CoA lyase?

A3: Common challenges include low expression yield, formation of insoluble inclusion bodies, and protein instability or degradation.[10][11] Optimizing expression conditions such as inducer concentration, temperature, and culture medium is often necessary to overcome these issues.

Q4: Does malyl-CoA lyase require any cofactors for its activity?

A4: Yes, malyl-CoA lyase activity is stimulated by divalent cations, with a preference for magnesium (Mg²⁺) or manganese (Mn²⁺).[2][12] Therefore, it is crucial to include these ions in the buffers used for activity assays and potentially during purification and storage.

Q5: How can I determine the activity of my expressed recombinant malyl-CoA lyase?

A5: The activity of malyl-CoA lyase can be measured using several methods. A common spectrophotometric assay monitors the formation of glyoxylate phenylhydrazone at 324 nm.[2] Alternatively, the formation of l-malyl-CoA from acetyl-CoA and glyoxylate can be coupled to the citrate (B86180) synthase reaction and monitored at 412 nm.[2] HPLC-based methods can also be used to directly measure the formation of malyl-CoA.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the expression and purification of recombinant malyl-CoA lyase.

Problem 1: Low or No Expression of Recombinant Malyl-CoA Lyase

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Codon Usage The codon usage of the malyl-CoA lyase gene may not be optimal for the E. coli expression host. This can lead to translational stalling and low protein yield.[13] Synthesize a codon-optimized version of the gene for E. coli.[13][14][15]
Inefficient Transcription The promoter driving the expression of the malyl-CoA lyase gene may be weak or not properly induced.
- Ensure you are using a strong, inducible promoter like the T7 promoter in a suitable vector (e.g., pET series).[16]
- Verify the integrity of your expression plasmid by sequencing.
mRNA Instability The mRNA transcript of the malyl-CoA lyase gene may be unstable in the host cell.
- Optimize the 5' untranslated region (UTR) of the gene to enhance mRNA stability.
Protein Toxicity High-level expression of malyl-CoA lyase might be toxic to the host cells, leading to poor growth and low yield.[8]
- Use a lower concentration of the inducer (e.g., IPTG) to reduce the expression level.[11]
- Switch to a host strain that allows for tighter control of basal expression, such as BL21(DE3)pLysS or T7 Express lysY/Iq.[8]
- Lower the induction temperature to 18-25°C.
Ineffective Induction The induction protocol may not be optimal.
- Optimize the IPTG concentration (typically between 0.1 mM and 1 mM).[17]
- Induce the culture at the mid-log phase of growth (OD600 of 0.6-0.8).
- Optimize the induction time (typically 4-16 hours).
Problem 2: Recombinant Malyl-CoA Lyase is Expressed as Insoluble Inclusion Bodies

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Expression Rate A high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation and inclusion body formation.[16]
- Lower the induction temperature to 15-25°C to slow down protein synthesis and facilitate proper folding.[11]
- Reduce the inducer (IPTG) concentration.[11]
Suboptimal Culture Conditions The growth medium and conditions may not be conducive to soluble protein expression.
- Use a less rich medium, like M9 minimal medium, which can sometimes improve solubility.[11]
- Supplement the medium with 1% glucose to help reduce the formation of inclusion bodies.[11]
Lack of Chaperone Assistance The protein may require specific chaperones for proper folding that are not sufficiently available in the host.
- Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the folding of malyl-CoA lyase.
- Use specialized E. coli strains like ArcticExpress(DE3) that express cold-adapted chaperonins.[18]
Protein Instability The expressed malyl-CoA lyase may be inherently prone to aggregation.
- Express the protein with a solubility-enhancing fusion tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST).
Problem 3: Purified Malyl-CoA Lyase has Low or No Activity

Possible Causes and Solutions:

Possible Cause Recommended Solution
Improper Protein Folding Even if the protein is soluble, it may not be correctly folded.
- If the protein was purified from inclusion bodies, optimize the refolding protocol. This may involve screening different refolding buffers and additives.
Absence of Cofactors Malyl-CoA lyase requires divalent cations for activity.[2][12]
- Ensure that MgCl₂ or MnCl₂ (typically 5-10 mM) is present in your assay buffer.[2][5]
Incorrect Buffer Conditions The pH and composition of the buffer can significantly impact enzyme activity.
- The optimal pH for malyl-CoA lyase from Chloroflexus aurantiacus is 7.1.[12] Determine the optimal pH for your specific recombinant enzyme.
- Use a suitable buffer, such as MOPS-KOH.[2]
Enzyme Instability The purified enzyme may be unstable and lose activity over time.
- Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (10-20%).
- Add a reducing agent like DTT or β-mercaptoethanol if the protein contains cysteines that may oxidize.
Substrate Quality The substrates (malyl-CoA, acetyl-CoA, glyoxylate) may be degraded or of poor quality.
- Use freshly prepared or high-quality commercial substrates.
- Verify the concentration of your substrate stocks.

Data Presentation

Table 1: Kinetic Parameters of Malyl-CoA Lyase from Chloroflexus aurantiacus [12]

SubstrateKₘ (µM)
(S)-malyl-CoA10
(2R,3S)-beta-methylmalyl-CoA89
acetyl-CoA360
propionyl-CoA1200
glyoxylate2000

Table 2: Purification of Recombinant L-Malyl-CoA Lyase from E. coli (Adapted from[4])

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (fold)
Cell Extract1500300021001
Heat Precipitation50027005.4902.7
DEAE-Sepharose1002100217010.5
Phenyl-Sepharose201500755037.5

Experimental Protocols

Protocol 1: Expression of Recombinant Malyl-CoA Lyase in E. coli
  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the malyl-CoA lyase gene.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For potentially insoluble proteins, lower the temperature to 18-25°C at the time of induction.[11]

  • Continue to incubate the culture for 4-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Solubilization and Refolding of Malyl-CoA Lyase from Inclusion Bodies
  • Resuspend the cell pellet containing inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a high salt buffer (e.g., 1 M NaCl) to remove nucleic acids.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT).[19][20]

  • Remove any remaining insoluble material by centrifugation at 20,000 x g for 30 minutes.

  • Refold the solubilized protein by rapid or stepwise dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT). The final protein concentration should be low (e.g., 0.1 mg/mL) to prevent aggregation.

  • Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.

  • Concentrate the refolded protein and proceed with purification.

Protocol 3: Spectrophotometric Assay for Malyl-CoA Lyase Activity

This protocol is for the cleavage of malyl-CoA.[2]

  • Prepare a standard assay mixture (0.5 mL) containing:

    • 200 mM MOPS/KOH, pH 7.5

    • 5 mM MgCl₂

    • 3.5 mM phenylhydrazinium chloride

    • 0.25-0.5 mM l-malyl-CoA

  • Pre-incubate the assay mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution (e.g., cell extract or purified protein).

  • Monitor the increase in absorbance at 324 nm, which corresponds to the formation of the glyoxylate phenylhydrazone derivative.

  • Calculate the enzyme activity using the molar extinction coefficient of the product.

Visualizations

Recombinant_Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis Gene Malyl-CoA Lyase Gene Ligation Ligation Gene->Ligation Vector Expression Vector (pET) Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli Recombinant_Plasmid->Transformation Culture Cell Culture Transformation->Culture Induction Induction (IPTG) Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Purification (e.g., Ni-NTA) Lysis->Purification Analysis Analysis (SDS-PAGE, Activity Assay) Purification->Analysis

Caption: General workflow for recombinant malyl-CoA lyase expression.

Troubleshooting_Low_Expression Start Low/No Expression Codon Optimize Codon Usage Start->Codon Is codon usage optimized? Promoter Check Promoter/Vector Start->Promoter Is the expression vector correct? Toxicity Address Protein Toxicity Start->Toxicity Is the protein toxic? Induction Optimize Induction Conditions Start->Induction Are induction conditions optimal? Soluble_Expression Soluble Expression Achieved Codon->Soluble_Expression Promoter->Soluble_Expression Toxicity->Soluble_Expression Induction->Soluble_Expression

Caption: Troubleshooting logic for low expression of recombinant protein.

Malyl_CoA_Lyase_Reaction Malyl_CoA Malyl-CoA Enzyme Malyl-CoA Lyase (Mg²⁺/Mn²⁺) Malyl_CoA->Enzyme Acetyl_CoA Acetyl-CoA Glyoxylate Glyoxylate Enzyme->Acetyl_CoA Enzyme->Glyoxylate

Caption: The reversible reaction catalyzed by malyl-CoA lyase.

References

Dealing with substrate inhibition in kinetic studies of beta-methylmalyl-CoA lyase.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with substrate inhibition during kinetic studies of β-methylmalyl-CoA lyase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial velocity plot for β-methylmalyl-CoA lyase shows a decline at high substrate concentrations. What does this indicate?

A1: A decrease in the initial reaction velocity at supra-optimal substrate concentrations is a classic indicator of substrate inhibition.[1] Instead of the hyperbolic curve predicted by Michaelis-Menten kinetics, the plot will typically rise to a maximum velocity (Vmax) and then descend. This phenomenon is observed in a significant percentage of enzymes, estimated to be around 20-25%.[1]

Q2: What are the potential molecular mechanisms behind substrate inhibition in β-methylmalyl-CoA lyase?

A2: While specific studies on substrate inhibition in β-methylmalyl-CoA lyase are not extensively documented, two primary mechanisms are generally proposed for enzymes[1][2]:

  • Formation of an Unproductive Ternary Complex: The most common mechanism involves a second substrate molecule binding to the enzyme-substrate (ES) complex at a distinct, lower-affinity inhibitory site. This forms a dead-end E-S-S complex that is catalytically inactive or has a significantly reduced catalytic rate.[1]

  • Blockage of Product Release: An alternative mechanism suggests that a substrate molecule binds to the enzyme-product (EP) complex, thereby obstructing the release of the product from the active site.[1][2] This stalls the catalytic cycle and reduces the overall reaction rate.

Q3: How can I confirm that what I am observing is indeed substrate inhibition and not an experimental artifact?

A3: To distinguish true substrate inhibition from experimental artifacts, consider the following troubleshooting steps:

  • Expand Your Substrate Concentration Range: Ensure you have tested a wide range of substrate concentrations, extending well beyond the apparent optimal concentration.[1]

  • Check for Contaminants: Verify the purity of your substrate and enzyme preparations. Contaminants in the substrate stock could act as inhibitors at higher concentrations.

  • Rule out pH or Ionic Strength Effects: High concentrations of a charged substrate can alter the pH or ionic strength of the assay buffer, potentially affecting enzyme activity. Prepare all substrate dilutions in the same assay buffer to minimize these effects.

  • Control for Coupled Assay Limitations: If you are using a coupled assay, ensure that the coupling enzyme is not the rate-limiting step at high substrate concentrations of the primary enzyme.[3] You may need to increase the concentration of the coupling enzyme.

Q4: I have confirmed substrate inhibition. How do I determine the kinetic parameters (Vmax, Km, and Ki)?

A4: When substrate inhibition is present, the standard Michaelis-Menten equation is no longer applicable. You will need to fit your data to a model that accounts for substrate inhibition. The most common is the uncompetitive substrate inhibition model, described by the following equation:

v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • Ki is the inhibition constant for the substrate

You will need to use non-linear regression software to fit your data to this equation and determine the values for Vmax, Km, and Ki.[1]

Data Presentation

Table 1: Reported Kinetic Parameters for β-Methylmalyl-CoA Lyase from Various Organisms

OrganismSubstrateApparent Km (µM)Notes
Chloroflexus aurantiacus(S)-malyl-CoA10For L-malyl-CoA lyase activity.[4]
Chloroflexus aurantiacus(2R,3S)-beta-methylmalyl-CoA89For beta-methylmalyl-CoA lyase activity.[4]
Chloroflexus aurantiacusacetyl-CoA360For L-malyl-CoA lyase activity.[4]
Chloroflexus aurantiacuspropionyl-CoA1200For beta-methylmalyl-CoA lyase activity.[4]
Chloroflexus aurantiacusglyoxylate2000For both beta-methylmalyl-CoA and L-malyl-CoA lyase activities.[4]
Rhodobacter capsulatusl-malyl-CoA15For the cleavage reaction.[5]
Rhodobacter capsulatusacetyl-CoA140For l-malyl-CoA formation.[5]
Rhodobacter capsulatusglyoxylate1200For l-malyl-CoA formation.[5]
Haloarcula hispanicaglyoxylate160,000 (in ΔMS mutant)For (S)-malyl-CoA lyase reaction.[6]

Note: The absence of a reported Ki value in the literature for β-methylmalyl-CoA lyase highlights the importance of characterizing this parameter if substrate inhibition is observed in your experiments.

Experimental Protocols

Protocol 1: Kinetic Assay for β-Methylmalyl-CoA Lyase (Cleavage Reaction)

This protocol describes a continuous spectrophotometric assay to measure the cleavage of β-methylmalyl-CoA to propionyl-CoA and glyoxylate.

Materials:

  • Purified β-methylmalyl-CoA lyase

  • β-methylmalyl-CoA (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 5 mM MgCl2)

  • Microplate reader or spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Substrate Stock Solutions: Prepare a series of β-methylmalyl-CoA concentrations in the assay buffer. To investigate substrate inhibition, this range should be wide (e.g., 0.1x to 100x the expected Km).

  • Assay Setup: In each well or cuvette, add the assay buffer and the substrate solution to the desired final concentrations.

  • Equilibration: Incubate the plate or cuvettes at the desired reaction temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Add a fixed, non-limiting amount of β-methylmalyl-CoA lyase to each well to start the reaction. Mix quickly and thoroughly.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 232 nm, which corresponds to the cleavage of the thioester bond of β-methylmalyl-CoA. Record data at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate Initial Velocity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

  • Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). If substrate inhibition is observed, fit the data to the appropriate inhibition model using non-linear regression software to determine Vmax, Km, and Ki.

Visualizations

Substrate_Inhibition_Mechanism E E (Free Enzyme) ES ES (Active Complex) E->ES + S (k1) S S (Substrate) ES->E - S (k-1) ES->E + P (k_cat) ESS ESS (Inactive Complex) ES->ESS + S (Ki) P P (Product) ESS->ES - S

Caption: Uncompetitive substrate inhibition model.

Troubleshooting_Workflow start Initial velocity decreases at high [S] check_range Is the substrate concentration range wide enough? start->check_range expand_range Expand substrate concentration range check_range->expand_range No check_purity Are substrate and enzyme pure? check_range->check_purity Yes expand_range->start purify Purify reagents check_purity->purify No check_buffer Is buffer pH/ionic strength constant? check_purity->check_buffer Yes purify->start buffer_control Use buffered substrate dilutions check_buffer->buffer_control No inhibition_confirmed Substrate inhibition is likely check_buffer->inhibition_confirmed Yes buffer_control->start fit_model Fit data to substrate inhibition equation inhibition_confirmed->fit_model

Caption: Troubleshooting workflow for substrate inhibition.

Experimental_Workflow prep_reagents Prepare Reagents (Buffer, Substrate dilutions, Enzyme) assay_setup Set up Assay (Add buffer and substrate to wells) prep_reagents->assay_setup equilibrate Equilibrate Temperature assay_setup->equilibrate initiate_rxn Initiate Reaction (Add Enzyme) equilibrate->initiate_rxn monitor_abs Monitor Absorbance vs. Time initiate_rxn->monitor_abs calc_velocity Calculate Initial Velocities (v₀) monitor_abs->calc_velocity plot_data Plot v₀ vs. [S] calc_velocity->plot_data analyze_data Analyze Data (Non-linear regression to inhibition model) plot_data->analyze_data

References

Validating the stereospecificity of synthesized L-erythro-3-Methylmalyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the stereospecificity of synthesized L-erythro-3-Methylmalyl-CoA.

Experimental Workflow and Logic

The overall process for the synthesis and stereochemical validation of this compound involves enzymatic synthesis followed by a series of analytical techniques to confirm the correct stereoisomer.

Stereospecific_Validation_Workflow cluster_synthesis Enzymatic Synthesis cluster_validation Stereochemical Validation PropionylCoA Propionyl-CoA Enzyme L-Malyl-CoA/ β-Methylmalyl-CoA Lyase PropionylCoA->Enzyme Glyoxylate (B1226380) Glyoxylate Glyoxylate->Enzyme Synthesized_Product Synthesized 3-Methylmalyl-CoA (Mixture of Stereoisomers) Enzyme->Synthesized_Product Condensation NMR NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation MS LC-MS/MS Analysis Synthesized_Product->MS Molecular Weight Confirmation Chiral_HPLC Chiral HPLC Synthesized_Product->Chiral_HPLC Stereoisomer Separation Final_Validation Validated This compound Chiral_HPLC->Final_Validation

Caption: Workflow for the synthesis and validation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for validating the stereospecificity of this compound?

A1: The primary methods for confirming the stereospecificity are Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Each technique provides a different piece of the puzzle for complete validation.

Q2: Why is it crucial to validate the stereospecificity of this compound?

A2: this compound is an intermediate in specific metabolic pathways, such as the 3-hydroxypropionate (B73278) cycle.[1] Enzymatic reactions are highly stereospecific, and using the wrong stereoisomer can lead to incorrect experimental results, lack of biological activity, or inhibition of downstream enzymatic processes.

Q3: Can I use Mass Spectrometry alone to differentiate between the stereoisomers of 3-Methylmalyl-CoA?

A3: Generally, no. Standard mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, which is identical for all stereoisomers.[2] However, when coupled with a chiral separation technique like Chiral HPLC, LC-MS/MS can be used to identify and quantify the different stereoisomers based on their retention times.

Q4: What is the role of NMR in the validation process?

A4: NMR spectroscopy is used to confirm the overall chemical structure of the synthesized 3-Methylmalyl-CoA. While standard 1D NMR may not distinguish between all stereoisomers, advanced 2D NMR techniques like NOESY can sometimes provide information about the relative stereochemistry (erythro vs. threo) by measuring through-space proton-proton interactions.[3][4]

Q5: What are the expected stereoisomeric impurities from the enzymatic synthesis?

A5: The enzymatic condensation of propionyl-CoA and glyoxylate can potentially produce four stereoisomers: L-erythro, D-erythro, L-threo, and D-threo-3-Methylmalyl-CoA. The desired product is the L-erythro isomer. The stereoselectivity of the enzyme used will determine the distribution of these isomers in the synthesized product.

Troubleshooting Guides

Chiral HPLC Analysis

Issue 1: Poor or No Resolution of Stereoisomers

If you are observing co-eluting or poorly resolved peaks for the 3-Methylmalyl-CoA stereoisomers, consider the following:

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for separating chiral compounds.[5] If one CSP fails, try another with a different chiral selector.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724), methanol) percentage and the pH of the aqueous buffer.[6]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. A lower flow rate often increases the interaction time with the CSP, which can improve resolution.[6]
Temperature Fluctuations Temperature can significantly impact chiral separations. Use a column oven to maintain a stable temperature. Experiment with different temperatures, as both increasing and decreasing the temperature can sometimes improve resolution.[6]

Issue 2: Peak Tailing or Broadening

Possible Cause Solution
Secondary Interactions with Silica (B1680970) Support For acidic compounds like 3-Methylmalyl-CoA, interactions with the underlying silica of the CSP can cause peak tailing. Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase can mitigate this.[7]
Column Overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample.
Column Contamination If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.[8]
LC-MS/MS Analysis

Issue 1: Low Signal Intensity or Poor Ionization

Possible Cause Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of 3-Methylmalyl-CoA. Improve the chromatographic separation to better resolve the analyte from interfering species. Optimize the sample preparation to remove interfering salts and other compounds.
Inappropriate Ionization Mode Acyl-CoAs can be detected in both positive and negative ion mode. Experiment with both to determine which provides better sensitivity for your instrument and conditions.
Sample Degradation Acyl-CoA thioesters can be unstable. Keep samples cold and analyze them as quickly as possible after preparation.

Issue 2: Inconsistent Fragmentation

Possible Cause Solution
Variable Collision Energy Optimize the collision energy for the specific precursor ion of 3-Methylmalyl-CoA to ensure consistent and reproducible fragmentation for quantification.
In-source Fragmentation If the instrument settings are too harsh, the molecule may fragment in the ion source before entering the mass analyzer. Reduce the source temperature or voltages.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the condensation of propionyl-CoA and glyoxylate catalyzed by L-Malyl-CoA/β-Methylmalyl-CoA lyase.[9][10]

Materials:

  • Propionyl-CoA

  • Glyoxylate

  • Purified L-Malyl-CoA/β-Methylmalyl-CoA lyase

  • MOPS buffer (pH 7.5-8.0)

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing MOPS buffer, MgCl₂, propionyl-CoA, and glyoxylate.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of 3-Methylmalyl-CoA.

  • Once the reaction is complete, stop it by adding an acid (e.g., perchloric acid) and then neutralize.

  • Purify the synthesized 3-Methylmalyl-CoA using solid-phase extraction or preparative HPLC.

Protocol 2: Chiral HPLC for Stereoisomer Separation

This is a general approach; specific conditions will need to be optimized.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak IA, IB, or IC)

Mobile Phase Screening:

  • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10, 80:20). Add a small percentage of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.[7]

  • Reversed Phase: Acetonitrile/water or Methanol/water with a buffer (e.g., ammonium (B1175870) acetate) and an acidic modifier.

Procedure:

  • Equilibrate the chiral column with the initial mobile phase for an extended period (at least 1 hour).

  • Dissolve the purified 3-Methylmalyl-CoA in the mobile phase.

  • Inject the sample and run the chromatogram.

  • Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline separation of all four stereoisomers.

  • Identify the L-erythro isomer by comparing the retention time to a known standard if available, or by collecting the fraction and performing further analysis (e.g., enzymatic assay).

Protocol 3: NMR Spectroscopic Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Lyophilize the purified 3-Methylmalyl-CoA to remove solvents.

  • Reconstitute in a deuterated solvent such as D₂O.

Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to identify the characteristic protons of the 3-methylmalyl moiety and the CoA moiety.

  • Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

  • Acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons and carbons) to aid in the complete assignment of the signals.[11][12]

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Liquid Chromatography:

  • Use a C18 reversed-phase column.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry:

  • Perform a full scan in both positive and negative ion modes to determine the precursor ion of 3-Methylmalyl-CoA.

  • Perform a product ion scan (MS/MS) of the precursor ion to identify characteristic fragment ions. For acyl-CoAs, a characteristic neutral loss of the 3'-phospho-ADP moiety is often observed.

  • Develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions for sensitive and specific quantification.

Quantitative Data (Illustrative)

The following tables present illustrative data that could be expected from the analysis of 3-Methylmalyl-CoA stereoisomers. Actual values may vary depending on experimental conditions.

Table 1: Illustrative ¹H NMR Chemical Shifts (ppm) in D₂O

ProtonL-erythroL-threo
H2~4.3~4.5
H3~2.8~2.9
CH₃~1.1 (d)~1.2 (d)

Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) in D₂O

CarbonL-erythroL-threo
C1 (Thioester)~200~201
C2~70~72
C3~45~46
C4 (Carboxyl)~180~181
CH₃~15~16

Table 3: Illustrative Chiral HPLC Retention Times (minutes)

StereoisomerRetention Time
L-threo10.2
D-threo11.5
L-erythro13.8
D-erythro15.1

Table 4: Illustrative LC-MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Methylmalyl-CoA898.1 [M+H]⁺409.1 (Adenine fragment)
3-Methylmalyl-CoA898.1 [M+H]⁺391.1 (Loss of 3'-phospho-ADP)

Signaling Pathways and Logical Relationships

The validation process follows a logical progression from confirming the basic chemical structure to resolving the fine stereochemical details.

Validation_Logic cluster_structural Structural Confirmation cluster_stereochem Stereochemical Determination Start Synthesized Product MS_Confirm LC-MS confirms correct molecular weight Start->MS_Confirm NMR_Confirm NMR confirms 3-methylmalyl-CoA structure Start->NMR_Confirm Chiral_HPLC_Separation Chiral HPLC separates all four stereoisomers MS_Confirm->Chiral_HPLC_Separation NMR_Confirm->Chiral_HPLC_Separation Peak_Identification Identify L-erythro peak by retention time Chiral_HPLC_Separation->Peak_Identification End Stereospecificity Validated Peak_Identification->End

Caption: Logical flow for validating the stereospecificity of 3-Methylmalyl-CoA.

References

Strategies to increase metabolic flux towards L-erythro-3-Methylmalyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-erythro-3-Methylmalyl-CoA Production

Welcome to the technical support center for enhancing metabolic flux towards this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental systems.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary biosynthetic reaction for this compound?

The core reaction is the condensation of propionyl-CoA and glyoxylate (B1226380). This reaction is catalyzed by the enzyme Malyl-CoA lyase (MCL), also known as L-malyl-CoA lyase/beta-methylmalyl-CoA lyase (EC 4.1.3.24).[1][2][3] This enzyme is reversible and, in many organisms, is part of a broader metabolic cycle for carbon assimilation, such as the 3-hydroxypropionate (B73278) bi-cycle or the ethylmalonyl-CoA pathway.[3][4][5]

cluster_precursors Propionyl_CoA Propionyl-CoA plus + Propionyl_CoA->plus Glyoxylate Glyoxylate Glyoxylate->plus Product This compound Enzyme Malyl-CoA Lyase (EC 4.1.3.24) Product->Enzyme

Caption: Core enzymatic synthesis of this compound.

FAQ 2: Which Malyl-CoA Lyase (MCL) variant is best for my system?

The optimal MCL depends on your experimental host and desired reaction direction. MCLs from different organisms exhibit varied substrate specificities and catalytic efficiencies. For instance, the enzyme from Chloroflexus aurantiacus is trifunctional, involved in a CO2 fixation cycle, while the one from Rhodobacter sphaeroides is bifunctional and part of an acetate (B1210297) assimilation pathway.[3][4] A comparison of kinetic parameters is crucial for selection.

Enzyme Source Function Substrates Apparent Km Values Optimal Conditions
Chloroflexus aurantiacusTrifunctional Lyase/Condensation[4][6](S)-malyl-CoA, (2R,3S)-beta-methylmalyl-CoA, (S)-citramalyl-CoA, Propionyl-CoA, Glyoxylate(S)-malyl-CoA: 10 µMPropionyl-CoA: 1200 µMGlyoxylate: 2000 µM[6]pH: 7.1Temp: 70°C[6]
Rhodobacter capsulatusBifunctional Lyase/Condensation[7]Acetyl-CoA, Glyoxylate, L-malyl-CoAAcetyl-CoA: 0.14 mMGlyoxylate: 1.2 mML-malyl-CoA: 15 µM[7]Stimulated by Mg2+ or Mn2+[7]
Rhodobacter sphaeroidesBifunctional Lyase/Condensation[4][5](S)-malyl-CoA, beta-methylmalyl-CoANot specified in snippetsPart of ethylmalonyl-CoA pathway[5]
FAQ 3: How can I increase the intracellular supply of the precursor, propionyl-CoA?

Boosting the propionyl-CoA pool is critical. Several metabolic engineering strategies can be employed, depending on the host organism and available carbon source.

  • From Acetyl-CoA: Engineer the 3-hydroxypropionate (3-HP) pathway, which converts acetyl-CoA to propionyl-CoA.[8]

  • From Odd-chain Fatty Acids or Amino Acids: Utilize pathways for the catabolism of valine, isoleucine, or odd-chain fatty acids, which naturally produce propionyl-CoA.

  • Methylmalonyl-CoA Pathway: In hosts like Mycobacterium tuberculosis, this pathway can produce propionyl-CoA, though it is often vitamin B12-dependent.[9]

  • Inhibit Competing Pathways: Down-regulate pathways that consume propionyl-CoA, such as its incorporation into complex lipids or conversion to pyruvate (B1213749) via the methylcitrate cycle.[9]

Acetyl_CoA Acetyl-CoA HP_Pathway 3-HP Pathway Acetyl_CoA->HP_Pathway Propionyl_CoA Propionyl-CoA HP_Pathway->Propionyl_CoA Competition Competing Pathways Propionyl_CoA->Competition Amino_Acids Valine, Isoleucine, Methionine Amino_Acids->Propionyl_CoA Fatty_Acids Odd-Chain Fatty Acids Fatty_Acids->Propionyl_CoA Methylmalonyl Methylmalonyl Pathway (B12-dep.) Methylmalonyl->Propionyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->Methylmalonyl

Caption: Metabolic routes for increasing propionyl-CoA availability.

FAQ 4: What are effective strategies to boost the glyoxylate pool?

Increasing glyoxylate concentration is the second key to driving the reaction forward.

  • Activate the Glyoxylate Shunt: Overexpress isocitrate lyase (ICL), a key enzyme of the glyoxylate shunt that cleaves isocitrate into glyoxylate and succinate. This is a common strategy in hosts like E. coli.

  • Leverage a Reversible MCL: Use a malyl-CoA lyase that efficiently catalyzes the cleavage of (S)-malyl-CoA into glyoxylate and acetyl-CoA.[4][6] By increasing the malyl-CoA pool, you can generate glyoxylate in situ.

  • Inhibit Glyoxylate Consumption: Knock out or down-regulate enzymes that consume glyoxylate, such as glyoxylate carboligase or 2-hydroxy-3-oxoadipate (B1261866) synthase.

Troubleshooting Guides

Problem 1: Low or undetectable yield of this compound.

Low product yield is a common issue that can stem from multiple bottlenecks in the pathway. Follow this workflow to diagnose the problem.

Start Low Yield of This compound Check_Precursors 1. Quantify intracellular propionyl-CoA & glyoxylate pools. Start->Check_Precursors Precursors_Low Precursors are low Check_Precursors->Precursors_Low No Precursors_OK Precursors are sufficient Check_Precursors->Precursors_OK Yes Fix_Precursors Action: Enhance precursor synthesis pathways (See FAQ 3 & 4). Inhibit competing pathways. Precursors_Low->Fix_Precursors Check_Enzyme 2. Verify MCL expression and activity. (Western blot, enzyme assay) Precursors_OK->Check_Enzyme Enzyme_Bad Expression/Activity is low Check_Enzyme->Enzyme_Bad No Enzyme_OK Expression/Activity is high Check_Enzyme->Enzyme_OK Yes Fix_Enzyme Action: Optimize codon usage. Check for cofactors (Mg2+/Mn2+). Test different MCL variants (See FAQ 2). Enzyme_Bad->Fix_Enzyme Check_Reverse 3. Assess pathway thermodynamics. Is the reverse reaction favored? Enzyme_OK->Check_Reverse Fix_Reverse Action: Engineer a downstream enzyme to 'pull' the flux by consuming the product. Operate in a suitable host/condition. Check_Reverse->Fix_Reverse

Caption: Troubleshooting workflow for low product yield.

Problem 2: The engineered host exhibits slow growth or toxicity.

Introducing a new metabolic pathway can lead to metabolic burden, cofactor imbalance, or the accumulation of toxic intermediates.

  • Question: My cells are growing poorly after introducing the pathway. What's wrong?

    • Answer: High-level expression of heterologous enzymes can drain cellular resources (ATP, amino acids). Consider using inducible promoters with lower induction levels. Additionally, accumulation of intermediates like propionyl-CoA can be toxic.[9]

  • Question: How do I confirm if an intermediate is accumulating and causing toxicity?

    • Answer: Perform metabolomic analysis (e.g., LC-MS/MS) on cell extracts at various time points post-induction. Compare the metabolic profiles of your engineered strain with a control strain. An imbalance in the expression levels of your pathway enzymes could be the cause; for example, if precursor-forming enzymes are much more active than the final condensing enzyme (MCL), the precursors will accumulate.

  • Question: What can be done to alleviate toxicity?

    • Answer:

      • Balance Pathway Expression: Use synthetic biology tools like promoter engineering or ribosome binding site (RBS) optimization to balance the expression of each enzyme in the pathway.

      • Dynamic Regulation: Implement biosensors that can dynamically regulate pathway expression in response to the concentration of a toxic intermediate.

      • Cofactor Engineering: Ensure the required cofactors (e.g., Mg2+, Mn2+) are not limiting.[10]

Experimental Protocols

Protocol 1: In Vitro Assay for Malyl-CoA Lyase (MCL) Activity

This protocol is adapted from methods used for characterizing MCL from Rhodobacter capsulatus and Chloroflexus aurantiacus.[7][10]

Objective: To measure the condensation activity (propionyl-CoA + glyoxylate) or cleavage activity (L-malyl-CoA) of a purified MCL enzyme or cell-free extract.

Method 1: Condensation (Continuous Spectrophotometric Assay)

  • Principle: This assay measures the decrease in the thioester bond of propionyl-CoA. However, a coupled assay is often more straightforward. A common method is to couple the reaction to a subsequent enzyme that consumes the product and can be monitored. As a direct continuous assay is difficult, HPLC-based methods are often preferred for the condensation reaction.

Method 2: Cleavage (Continuous Spectrophotometric Assay)

  • Principle: Measures the cleavage of L-malyl-CoA into acetyl-CoA and glyoxylate. The release of Coenzyme A can be measured using 5,5'-dithiobis(2-nitrobenzoate) (DTNB or Ellman's reagent), which reacts with free thiols to produce a yellow-colored compound detectable at 412 nm. This is an endpoint assay. For a continuous assay, the formation of acetyl-CoA can be coupled to citrate (B86180) synthase, which uses acetyl-CoA and oxaloacetate to form citrate.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.1-8.0)

    • 10 mM MgCl2 or MnCl2[10]

    • 0.2 mM (S)-malyl-CoA (or L-malyl-CoA)

    • Purified MCL enzyme or cell-free extract

  • Procedure (HPLC-based endpoint):

    • Prepare a reaction mixture containing buffer and MgCl2.

    • Add the substrate ((S)-malyl-CoA for cleavage, or propionyl-CoA and glyoxylate for condensation).

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at the optimal temperature (e.g., 70°C for C. aurantiacus MCL) for a defined period (e.g., 5-15 minutes).[6]

    • Stop the reaction by adding an acid (e.g., HCl or formic acid).

    • Analyze the mixture by reverse-phase HPLC to quantify the substrate consumed and product formed.

Protocol 2: Quantification of Intracellular CoA Thioesters

Objective: To measure the intracellular concentrations of propionyl-CoA, acetyl-CoA, and this compound.

  • 1. Quenching and Extraction:

    • Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold solvent (e.g., -20°C 60% methanol).

    • Centrifuge the cells at low temperature to pellet them.

    • Perform metabolite extraction using a method suitable for CoA esters, such as boiling ethanol (B145695) or acid/alkali extraction.

  • 2. Sample Preparation:

    • Clarify the extract by centrifugation to remove cell debris.

    • Lyophilize or vacuum-concentrate the supernatant.

    • Reconstitute the dried extract in a suitable buffer for analysis.

  • 3. LC-MS/MS Analysis:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for detection and quantification.

    • Separate metabolites using a suitable column (e.g., C18 reverse-phase).

    • Use authentic chemical standards for each target metabolite to create a calibration curve for absolute quantification.

    • Employ multiple reaction monitoring (MRM) for high sensitivity and specificity.

References

Addressing enzyme instability during purification and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to enzyme instability during purification and storage.

Troubleshooting Guides

Issue 1: Rapid Loss of Enzyme Activity During Purification

Q: My enzyme is losing activity rapidly after cell lysis and during subsequent purification steps. What are the likely causes and how can I troubleshoot this?

A: Rapid loss of activity during purification is a common issue stemming from several factors. The primary culprits are often proteolysis, denaturation due to suboptimal buffer conditions, and oxidative damage. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

G Start Start: Enzyme Activity Loss Detected CheckProteolysis 1. Assess Proteolysis (SDS-PAGE for degradation bands) Start->CheckProteolysis ProteaseInhibitors Add Broad-Spectrum Protease Inhibitor Cocktail CheckProteolysis->ProteaseInhibitors Degradation Observed CheckBuffer 2. Evaluate Buffer Conditions (pH, ionic strength, temperature) CheckProteolysis->CheckBuffer No Degradation OptimizeLysis Refine Lysis Protocol (e.g., milder method, shorter duration) ProteaseInhibitors->OptimizeLysis OptimizeLysis->CheckBuffer OptimizeBuffer Optimize Buffer pH and Ionic Strength CheckBuffer->OptimizeBuffer WorkAtLowTemp Perform all steps at 4°C or on ice OptimizeBuffer->WorkAtLowTemp CheckAdditives 3. Consider Stabilizing Additives WorkAtLowTemp->CheckAdditives AddStabilizers Test additives: Glycerol (B35011), Sugars, Reducing Agents CheckAdditives->AddStabilizers AssessOxidation 4. Check for Oxidation (especially for enzymes with cysteines) AddStabilizers->AssessOxidation AddReducing Add Reducing Agents (DTT, BME) AssessOxidation->AddReducing Oxidation Suspected FinalAssessment Re-evaluate Enzyme Activity AssessOxidation->FinalAssessment Oxidation Unlikely AddReducing->FinalAssessment

Caption: Troubleshooting workflow for rapid enzyme activity loss during purification.

Detailed Steps:

  • Suspect Proteolysis: Unwanted proteases released during cell lysis can degrade your target enzyme.[1][2]

    • Action: Run an SDS-PAGE of your crude lysate and subsequent purification fractions. Look for the appearance of lower molecular weight bands over time.

    • Solution: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1] If you know the specific class of problematic proteases, you can use a more targeted inhibitor.

  • Evaluate Buffer Conditions: Enzymes have a narrow range of optimal pH and ionic strength for stability.[3][4][5]

    • Action: Measure the pH of your buffers at the temperature you are working at, as pH can be temperature-dependent.[6]

    • Solution: Perform a buffer screen to identify the optimal pH and salt concentration for your enzyme's stability. Most enzymes are stable in a pH range of 6.0 to 8.0.[3][7] Always keep your enzyme preparations on ice or at 4°C.[1]

  • Consider Oxidative Damage: Enzymes with exposed cysteine residues are susceptible to oxidation, which can lead to inactivation.

    • Action: If your enzyme is known to have critical sulfhydryl groups, suspect oxidation.

    • Solution: Add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) to your buffers, typically at a concentration of 1-5 mM.[3][8]

Issue 2: Protein Aggregation During Purification or Concentration

Q: I'm observing precipitation or a cloudy appearance in my enzyme solution, especially after chromatography or during concentration. How can I prevent this aggregation?

A: Protein aggregation occurs when unfolded or partially folded proteins expose hydrophobic regions that then interact with each other, leading to the formation of soluble or insoluble aggregates.[9] This is a common problem, particularly at high protein concentrations.[10]

Strategies to Prevent Aggregation:

  • Optimize Buffer Conditions:

    • pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI of your enzyme.[10]

    • Ionic Strength: Both low and excessively high salt concentrations can promote aggregation. Screen a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal level for solubility.

  • Use Stabilizing Additives:

    • Glycerol and Sugars: Additives like glycerol (10-25%), sorbitol, or trehalose (B1683222) can stabilize proteins by promoting a protective hydration layer.[11]

    • Amino Acids: Arginine and proline can act as aggregation suppressors.[12][13]

    • Detergents: Low concentrations of non-ionic detergents can help to solubilize proteins and prevent aggregation.[10]

  • Control Protein Concentration: Avoid excessively high local concentrations during purification and concentration steps.[10][13]

    • Elution: Elute from chromatography columns into a volume that prevents immediate high concentration.

    • Concentration: Use gentle concentration methods and consider adding stabilizers to the buffer.

  • Temperature Control: Perform all purification and handling steps at 4°C to minimize protein unfolding.[13]

Issue 3: Enzyme Inactivation During Long-Term Storage

Q: My purified enzyme loses activity over time, even when stored at -20°C or -80°C. What are the best practices for long-term storage?

A: Long-term stability is crucial for reproducible experiments. Several factors can contribute to activity loss during storage, including freeze-thaw cycles, ice crystal formation, and slow degradation.

Best Practices for Storage:

  • Optimal Storage Temperature:

    • For short-term storage (days to weeks), 4°C may be suitable for some robust enzymes.[14]

    • For long-term storage, -80°C or liquid nitrogen is generally recommended.[3] Many enzymes can be stored frozen.[3]

  • Use of Cryoprotectants:

    • Glycerol (at 25-50%) is a common cryoprotectant that prevents the formation of damaging ice crystals and stabilizes the protein structure.[3]

  • Aliquotting:

    • Store the enzyme in small, single-use aliquots to avoid repeated freeze-thaw cycles, which are a major cause of inactivation.

  • Buffer Composition for Storage:

    • Ensure the storage buffer has the optimal pH for stability.

    • Include stabilizing additives as determined during purification.

    • For sulfhydryl-containing enzymes, include a reducing agent like DTT.[3]

  • Enzyme Concentration:

    • Generally, enzymes are more stable when stored at higher concentrations (e.g., >1 mg/mL).[3] Dilute solutions are more prone to surface adsorption and denaturation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my enzyme is inactive? A1: Before troubleshooting stability, confirm that your assay conditions are optimal. This includes checking the pH, temperature, substrate concentration, and the presence of any required cofactors. Ensure that your assay buffer itself isn't inhibiting the enzyme.[5][15]

Q2: How do I choose the right buffer for my enzyme? A2: The ideal buffer should have a pKa within one pH unit of the desired experimental pH to ensure good buffering capacity.[16] It's crucial to select a buffer that doesn't interact with or inhibit your enzyme.[5] For example, phosphate (B84403) buffers can inhibit some kinases.[5] A buffer screen is the best way to determine the optimal buffer system empirically.

Q3: What are some common stabilizing additives and how do they work? A3: Common additives are used to enhance enzyme stability.[17][18]

  • Polyols and Sugars (e.g., Glycerol, Sorbitol, Trehalose): These create a protective hydration shell around the enzyme, preventing denaturation.[11]

  • Salts (e.g., (NH4)2SO4, NaCl): At optimal concentrations, salts can stabilize proteins through effects on hydrophobic interactions. However, high concentrations can be destabilizing.[1][19]

  • Reducing Agents (e.g., DTT, BME): These prevent the oxidation of cysteine residues.[3]

  • Metal Ions (e.g., Ca2+, Mg2+, Zn2+): Some enzymes require metal ions as cofactors for both activity and structural integrity.[11]

  • Substrates or Ligands: The binding of a substrate or a competitive inhibitor can often stabilize the enzyme's structure.[3]

Q4: Can I use protein engineering to improve my enzyme's stability? A4: Yes, protein engineering is a powerful strategy for enhancing enzyme stability.[17] Techniques like site-directed mutagenesis can be used to introduce amino acid substitutions that, for example, increase thermal stability or resistance to proteolysis.[17]

Q5: What is a thermal shift assay and how can it help me? A5: A thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein stability.[6][20] It measures the melting temperature (Tm) of a protein under various conditions. A higher Tm indicates greater stability.[6] This technique is excellent for rapidly screening different buffers, salts, and additives to find conditions that stabilize your enzyme.[20][21]

Data Presentation

Table 1: Effect of Common Additives on Enzyme Stability

AdditiveTypical ConcentrationMechanism of ActionCommon Applications
Glycerol10-50% (v/v)Cryoprotectant, increases solvent viscosity, preferential hydration.[3][11][22]Storage at -20°C or -80°C, purification buffers.
Sorbitol/Trehalose0.5-1.5 MOsmolyte, stabilizes native conformation by preferential exclusion.[11][23]Storage, freeze-drying.
NaCl / KCl50-500 mMShields surface charges, modulates hydrophobic interactions.[1][24]Purification buffers, activity assays.
Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches.[13]Refolding, concentration, storage.
DTT / BME1-10 mMReduces disulfide bonds, prevents oxidation of cysteines.[3][8]Lysis and purification of enzymes with active site cysteines.
EDTA1-5 mMChelates divalent metal ions, inhibiting metalloproteases.Lysis and purification buffers.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity using a spectrophotometer.

Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the change in absorbance over time as a substrate is converted to a product with different spectral properties.

Materials:

  • Purified enzyme solution

  • Substrate solution

  • Assay buffer (at optimal pH and ionic strength)

  • Spectrophotometer (UV-Vis)

  • Cuvettes

Procedure:

  • Prepare Reagents: Prepare stock solutions of your enzyme, substrate, and assay buffer. Keep the enzyme on ice.

  • Determine Optimal Enzyme Concentration: Perform preliminary assays with serial dilutions of your enzyme to find a concentration that results in a linear rate of product formation for a reasonable period (e.g., 5-10 minutes).[25]

  • Set up the Assay: a. Set the spectrophotometer to the wavelength of maximum absorbance for the product and equilibrate it at the desired assay temperature.[25] b. In a cuvette, combine the assay buffer and substrate solution. Mix well and let it equilibrate to the assay temperature for 3-5 minutes. c. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Initiate the Reaction: a. Add the determined optimal volume of the enzyme solution to the cuvette. b. Quickly mix by inverting the cuvette (with a cap or parafilm) or by gentle pipetting. c. Immediately start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculate Activity: a. Plot absorbance versus time. b. Determine the initial velocity (ΔAbs/min) from the linear portion of the curve. c. Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (in moles/min). Enzyme activity is typically expressed in units (U), where 1 U = 1 µmol of product formed per minute.

Protocol 2: Protein Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Principle: This assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).[6][26]

Materials:

  • Purified enzyme solution (at ~0.1-0.2 mg/mL)

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • Buffers, salts, and additives to be screened

  • Real-Time PCR instrument

  • 96-well PCR plates

Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepProtein Prepare Protein Stock Mix Mix Protein, Dye, and Buffer in PCR Plate PrepProtein->Mix PrepDye Prepare Dye Working Solution PrepDye->Mix PrepBuffers Prepare Buffer/Additive Plate PrepBuffers->Mix Seal Seal Plate Mix->Seal Run Run Melt Curve Program in Real-Time PCR Instrument Seal->Run Plot Plot Fluorescence vs. Temperature Run->Plot CalculateTm Calculate Tm (midpoint of transition) Plot->CalculateTm Compare Compare Tm values to identify stabilizing conditions CalculateTm->Compare

Caption: Workflow for a Protein Thermal Shift Assay (DSF).

Procedure:

  • Prepare Master Mix: Prepare a master mix of your protein and SYPRO Orange dye in a suitable base buffer. A final dye concentration of 5x is common.

  • Plate Setup: a. In a 96-well PCR plate, add the various buffers, salts, or additives you wish to screen. b. Add the protein/dye master mix to each well to a final volume of ~20-25 µL. c. Include a no-protein control to check for background fluorescence.

  • Run the Assay: a. Seal the plate securely. b. Place the plate in a Real-Time PCR instrument. c. Set up a melt curve experiment. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of ~0.5-1.0°C/minute, measuring fluorescence at each temperature increment.[6][26]

  • Data Analysis: a. The instrument software will generate melt curves (fluorescence vs. temperature) for each well. b. The Tm is the midpoint of the sigmoidal unfolding transition. This is often calculated by finding the peak of the first derivative of the melt curve. c. A positive shift in Tm (ΔTm) compared to the control condition indicates stabilization of the protein.[20]

References

Validation & Comparative

Comparative kinetics of malyl-CoA lyases from different bacterial species.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes across different species is crucial for applications ranging from metabolic engineering to the discovery of novel therapeutic agents. This guide provides a comparative analysis of the kinetics of malyl-CoA lyase, a key enzyme in several bacterial metabolic pathways, with supporting experimental data and detailed protocols.

Malyl-CoA lyase (EC 4.1.3.24) catalyzes the reversible cleavage of malyl-CoA to glyoxylate (B1226380) and acetyl-CoA. This reaction is a critical step in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) bi-cycle for carbon fixation in various bacteria. The efficiency and substrate specificity of this enzyme can vary significantly between different bacterial species, reflecting their unique metabolic contexts.

Quantitative Comparison of Malyl-CoA Lyase Kinetics

The following table summarizes the key kinetic parameters of malyl-CoA lyase from several bacterial species. These values have been compiled from published literature and provide a basis for comparing the catalytic efficiency and substrate affinity of the enzymes.

Bacterial SpeciesSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Rhodobacter capsulatus L-Malyl-CoA15 ± 318 ± 110.36.87 x 10⁵[1]
Acetyl-CoA140 ± 1037 ± 121.11.51 x 10⁵[1]
Glyoxylate120037 ± 121.11.76 x 10⁴[1]
Rhodobacter sphaeroides (3S)-Malyl-CoA204.12.51.25 x 10⁵[2][3]
Acetyl-CoA70---[2]
Glyoxylate3100---[2]
Chloroflexus aurantiacus (S)-Malyl-CoA10---[4]
Acetyl-CoA360---[4]
Glyoxylate2000---[4]
Methylobacterium extorquens L-Malyl-CoA-0.052 (cell extract)--[5]
Haloarcula hispanica (S)-Malyl-CoA-0.041 (cell extract)--[6]

Note: V_max_ and k_cat_ values for Rhodobacter capsulatus were calculated based on the provided specific activity and the subunit molecular weight of 34.2 kDa.[1] The V_max_ and k_cat_ for Rhodobacter sphaeroides were calculated based on the provided specific activity and a calculated molecular mass of 36.8 kDa for the N-terminally histidine-tagged protein.[2] Data for Methylobacterium extorquens and Haloarcula hispanica are from cell extracts and may not reflect the kinetics of the purified enzyme. Dashes indicate data not available in the cited literature.

Experimental Protocols

The kinetic parameters presented in this guide were determined using established biochemical assays. Below are detailed methodologies for the key experiments cited.

Malyl-CoA Lyase Activity Assay (Cleavage Reaction)

This spectrophotometric assay measures the cleavage of malyl-CoA to glyoxylate and acetyl-CoA. The formation of glyoxylate is monitored by its reaction with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs light at 324 nm.[1]

Reagents:

  • 200 mM MOPS/KOH buffer, pH 7.5

  • 5 mM MgCl₂

  • 3.5 mM Phenylhydrazinium chloride

  • 0.25 mM L-Malyl-CoA

  • Purified malyl-CoA lyase or cell extract

Procedure:

  • Prepare a reaction mixture containing MOPS/KOH buffer, MgCl₂, and phenylhydrazinium chloride in a cuvette.

  • Add the enzyme solution (purified enzyme or cell extract) to the reaction mixture and incubate at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding L-malyl-CoA.

  • Monitor the increase in absorbance at 324 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of glyoxylate phenylhydrazone.

Malyl-CoA Lyase Activity Assay (Condensation Reaction)

This assay measures the formation of malyl-CoA from acetyl-CoA and glyoxylate. The release of Coenzyme A (CoA) is coupled to a reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[1]

Reagents:

  • 200 mM MOPS/KOH buffer, pH 7.5

  • 5 mM MgCl₂

  • 0.25 mM DTNB

  • 1 mM Acetyl-CoA

  • 10 mM Glyoxylate

  • 10 U Citrate (B86180) synthase (to pull the reaction forward by hydrolyzing the product)

  • Purified malyl-CoA lyase or cell extract

Procedure:

  • Prepare a reaction mixture containing MOPS/KOH buffer, MgCl₂, DTNB, acetyl-CoA, and citrate synthase.

  • Add the enzyme solution to the mixture.

  • Start the reaction by adding glyoxylate.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the rate of CoA release using the molar extinction coefficient of the DTNB-CoA adduct.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to directly measure the formation or consumption of CoA thioesters, providing a more direct assessment of enzyme activity.[1]

Procedure:

  • Set up the enzymatic reaction as described above.

  • At various time points, quench the reaction by adding an acid (e.g., perchloric acid).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Monitor the elution of CoA esters by their absorbance at 260 nm.

  • Quantify the amount of substrate consumed or product formed by comparing the peak areas to those of known standards.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of malyl-CoA lyase and the methods used to study it, the following diagrams have been generated.

experimental_workflow reagents Prepare Reaction Mixture (Buffer, MgCl2, Phenylhydrazine) enzyme Add Purified Enzyme or Cell Extract reagents->enzyme substrate Initiate with L-Malyl-CoA enzyme->substrate measurement Spectrophotometric Measurement (ΔA324nm/min) substrate->measurement calculation Calculate Initial Velocity measurement->calculation

Caption: Workflow for the spectrophotometric assay of malyl-CoA lyase cleavage activity.

metabolic_pathway acetyl_coa1 2 Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa1->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa b_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->b_methylmalyl_coa propionyl_coa Propionyl-CoA b_methylmalyl_coa->propionyl_coa glyoxylate Glyoxylate b_methylmalyl_coa->glyoxylate mcl Malyl-CoA Lyase glyoxylate->mcl acetyl_coa2 Acetyl-CoA acetyl_coa2->mcl malyl_coa (S)-Malyl-CoA malate (B86768) Malate malyl_coa->malate Hydrolysis malyl_coa->mcl Cleavage mcl->malyl_coa Condensation

Caption: The role of malyl-CoA lyase in the Ethylmalonyl-CoA Pathway.

References

A Comparative Guide to Validating Metabolic Flux Through the 3-Hydroxypropionate Bi-cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for validating metabolic flux through the 3-hydroxypropionate (B73278) (3-HP) bi-cycle, a critical pathway in various biotechnological applications. Understanding and accurately quantifying the flux through this cycle is paramount for optimizing the production of valuable chemicals and for fundamental metabolic research. We will delve into the principles, experimental protocols, and data outputs of ¹³C-Metabolic Flux Analysis (¹³C-MFA), Flux Balance Analysis (FBA), kinetic modeling, and in vitro enzyme assays, supported by experimental data.

Quantitative Comparison of Flux Validation Methods

The choice of method for validating metabolic flux significantly influences the resolution, accuracy, and experimental effort required. The following table summarizes the key characteristics and outputs of the compared methods.

Feature¹³C-Metabolic Flux Analysis (¹³C-MFA)Flux Balance Analysis (FBA)Kinetic ModelingIn Vitro Enzyme Assays
Principle Traces the flow of ¹³C-labeled substrates through metabolic pathways to quantify intracellular fluxes.A computational method that predicts metabolic flux distribution based on stoichiometry, assuming a steady state and an objective function (e.g., maximization of biomass).Uses differential equations to model the dynamic behavior of metabolites and fluxes based on enzyme kinetics.Measures the activity of individual enzymes under specific, controlled in vitro conditions.
Data Input Isotopic labeling patterns of metabolites (from GC-MS or NMR), extracellular uptake/secretion rates.Stoichiometric model of the metabolic network, definition of an objective function, and constraints on exchange fluxes.Enzyme kinetic parameters (e.g., Vmax, Km), metabolite concentrations, and a detailed pathway model.Purified enzymes or cell extracts, substrates, and cofactors.
Output Absolute or relative intracellular flux values for a network of reactions.[1]A predicted optimal flux distribution throughout the metabolic network.Time-course data of metabolite concentrations and fluxes, prediction of pathway dynamics.[2][3][4]Specific activity of an individual enzyme (e.g., in µmol/min/mg protein).
Resolution High resolution for central carbon metabolism, can resolve parallel pathways and cycles.Variable resolution, often provides a range of possible flux values for many reactions.High temporal resolution, can predict dynamic responses to perturbations.Provides information on a single reaction step, not the entire pathway flux.
Predictive Power Provides a snapshot of the actual metabolic state under specific experimental conditions.[1]Predicts an optimal metabolic state based on a defined objective; its accuracy depends on the validity of the chosen objective.Can predict the system's behavior over time and in response to changes in conditions.[2][3][4]Indicates the maximum potential rate of a reaction but not the in vivo flux.
Experimental Effort High; requires specialized equipment for isotope tracing and mass spectrometry.Low for the core analysis (computational), but experimental data is needed for model constraints and validation.High; requires extensive experimental determination of kinetic parameters.Moderate; requires protein purification or preparation of cell extracts and spectrophotometric or other detection methods.
Cost High, due to the cost of ¹³C-labeled substrates and analytical instrumentation.Low, primarily computational costs.High, due to the extensive experimental work for parameterization.Moderate, depending on the cost of enzymes, substrates, and equipment.

The 3-Hydroxypropionate Bi-cycle

The 3-hydroxypropionate bi-cycle is a carbon fixation pathway. In the first part of the cycle, two molecules of bicarbonate are fixed, leading to the formation of glyoxylate (B1226380) and acetyl-CoA. The second part involves the assimilation of glyoxylate with propionyl-CoA to eventually form pyruvate, which serves as a precursor for various cellular components, and regenerates acetyl-CoA to close the cycle.[5]

3_Hydroxypropionate_Bi_cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa three_hp 3-Hydroxypropionate malonyl_coa->three_hp Malonyl-CoA reductase propionyl_coa Propionyl-CoA three_hp->propionyl_coa 3-HP-CoA ligase, etc. s_methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->s_methylmalonyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA propionyl_coa->beta_methylmalyl_coa succinyl_coa Succinyl-CoA s_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase succinate (B1194679) Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malyl_coa Malyl-CoA malate->malyl_coa malyl_coa->acetyl_coa Malyl-CoA lyase glyoxylate Glyoxylate malyl_coa->glyoxylate Malyl-CoA lyase glyoxylate->beta_methylmalyl_coa MMC lyase mesaconyl_c1_coa Mesaconyl-C1-CoA beta_methylmalyl_coa->mesaconyl_c1_coa beta_methylmalyl_coa2 β-Methylmalyl-CoA mesaconyl_c1_coa->beta_methylmalyl_coa2 citramalyl_coa Citramalyl-CoA beta_methylmalyl_coa2->citramalyl_coa citramalyl_coa->acetyl_coa Citramalyl-CoA lyase pyruvate Pyruvate citramalyl_coa->pyruvate Citramalyl-CoA lyase co2_1 CO₂ co2_1->malonyl_coa Acetyl-CoA carboxylase co2_2 CO₂ co2_2->s_methylmalonyl_coa Propionyl-CoA carboxylase

Caption: The 3-Hydroxypropionate Bi-cycle pathway.

Experimental Workflow for Metabolic Flux Validation

The general workflow for validating metabolic flux involves several key stages, from experimental design to data analysis and model refinement.

Metabolic_Flux_Validation_Workflow exp_design Experimental Design (e.g., ¹³C-labeling strategy) cell_culture Cell Culture & Perturbation exp_design->cell_culture sampling Sampling & Quenching cell_culture->sampling analytics Analytical Measurements (e.g., MS, HPLC) sampling->analytics data_processing Data Processing & Quantification analytics->data_processing flux_analysis Flux Analysis (¹³C-MFA, FBA, Kinetic Modeling) data_processing->flux_analysis model_validation Model Validation & Refinement flux_analysis->model_validation model_validation->flux_analysis Iterative Refinement interpretation Biological Interpretation model_validation->interpretation

Caption: A generalized workflow for metabolic flux validation.

Detailed Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracking the incorporation of ¹³C from a labeled substrate into downstream metabolites.

1. Experimental Design:

  • Tracer Selection: Choose a ¹³C-labeled substrate appropriate for the pathway of interest. For the 3-HP bi-cycle, which often starts from acetyl-CoA, tracers like [1,2-¹³C]acetate or a mixture of uniformly labeled and naturally labeled glucose can be used.

  • Labeling Strategy: The choice of labeling strategy (e.g., specific positional labeling or uniform labeling) is crucial for resolving specific fluxes.

2. Cell Culture and Labeling:

  • Grow the microbial strain of interest in a chemically defined medium with the selected ¹³C-labeled substrate as the primary carbon source.

  • Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved in chemostat cultures or during the exponential growth phase in batch cultures.

3. Sampling and Quenching:

  • Rapidly harvest a known quantity of cells and immediately quench their metabolic activity to prevent changes in metabolite labeling. This is often done by plunging the cell suspension into a cold solvent like methanol.

4. Metabolite Extraction and Analysis:

  • Extract intracellular metabolites from the quenched cells.

  • Analyze the isotopic labeling patterns of key metabolites and proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Flux Calculation:

  • Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model of the 3-HP bi-cycle and central carbon metabolism.

  • The software iteratively adjusts the flux values in the model to minimize the difference between the simulated and experimentally measured labeling patterns, thereby providing the best-fit flux distribution.[1]

Flux Balance Analysis (FBA)

FBA is a computational method that predicts the optimal distribution of metabolic fluxes in a genome-scale metabolic model.

1. Model Reconstruction:

  • Start with a high-quality, genome-scale metabolic reconstruction of the organism of interest. This model contains the stoichiometry of all known metabolic reactions.

2. Definition of Constraints:

  • Measure the specific uptake rate of the carbon source(s) and the secretion rates of major byproducts. These experimental values are used as constraints on the corresponding exchange fluxes in the model.

3. Objective Function:

  • Define a biologically relevant objective function to be optimized. For many applications, this is the maximization of the biomass production rate.

4. Flux Calculation:

  • Use linear programming to solve the system of linear equations defined by the stoichiometric matrix and the constraints, optimizing for the defined objective function. The solution provides a predicted flux for every reaction in the model.

5. Validation:

  • The predicted flux distribution can be compared with experimental data, such as those obtained from ¹³C-MFA, to assess the accuracy of the model and the chosen objective function. In a study on 3-HP producing Pichia pastoris, FBA was used to corroborate the redox and energy conservation of the ¹³C-MFA results.[1]

Kinetic Modeling

Kinetic modeling describes the dynamic behavior of a metabolic pathway by using a set of ordinary differential equations (ODEs) that are based on enzyme reaction kinetics.

1. Model Development:

  • Construct a detailed kinetic model of the 3-HP bi-cycle, including all relevant reactions and their corresponding rate laws (e.g., Michaelis-Menten kinetics).

  • This requires knowledge of the kinetic parameters for each enzyme, such as Vmax (maximum reaction rate) and Km (Michaelis constant).

2. Parameterization:

  • Experimentally determine the kinetic parameters for the enzymes in the 3-HP bi-cycle. This often involves purifying the enzymes and performing in vitro activity assays under various substrate concentrations.

  • Alternatively, parameters can be estimated by fitting the model to experimental time-series data of metabolite concentrations.

3. Simulation and Validation:

  • Simulate the model to predict the time-course of metabolite concentrations and fluxes.

  • Validate the model by comparing the simulation results with experimental data. For instance, a kinetic model of the related 3-hydroxypropionate/4-hydroxybutyrate cycle correctly predicted a 35%–65% split of carbon flux through the acetyl-CoA and succinate branches.[2][4]

In Vitro Enzyme Assays

Enzyme assays provide a direct measurement of the activity of a specific enzyme in the 3-HP bi-cycle, offering insights into the potential flux through a particular reaction.

1. Enzyme Preparation:

  • The target enzyme can be purified from the organism of interest or heterologously expressed and purified from a host like E. coli. Alternatively, cell-free extracts can be used for activity measurements.

2. Assay Conditions:

  • The assay is performed in a buffered solution under controlled conditions of temperature and pH.

  • The reaction mixture contains the enzyme, its substrate(s), and any necessary cofactors (e.g., NAD(P)H, ATP).

3. Activity Measurement:

  • The rate of the reaction is monitored over time. This is often done spectrophotometrically by measuring the change in absorbance of a substrate or product, or a cofactor like NAD(P)H.

  • For example, the activity of 3-hydroxypropionate dehydrogenase can be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

4. Data Analysis:

  • The specific activity of the enzyme is calculated and typically expressed in units such as micromoles of product formed per minute per milligram of protein (µmol/min/mg).

Concluding Remarks

The validation of metabolic flux through the 3-hydroxypropionate bi-cycle is a multifaceted task that can be approached with a variety of powerful techniques. ¹³C-MFA stands out as the gold standard for providing a detailed and accurate snapshot of in vivo fluxes. FBA offers a valuable computational framework for predicting optimal flux distributions with minimal experimental effort, especially when constrained with experimental data. Kinetic modeling provides a dynamic view of the pathway, enabling the prediction of its behavior over time and in response to perturbations. Finally, in vitro enzyme assays offer a direct and relatively simple way to probe the capacity of individual enzymatic steps.

The optimal choice of method, or combination of methods, will depend on the specific research question, the available resources, and the desired level of detail. For a comprehensive understanding of the 3-HP bi-cycle, an integrated approach that combines the strengths of these different methodologies is often the most effective strategy.

References

A Comparative Analysis of Two Key Acetyl-CoA Assimilation Pathways: The Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering, microbiology, and drug development, understanding the diverse strategies organisms employ to assimilate two-carbon compounds is of paramount importance. Acetyl-CoA, a central metabolite derived from various catabolic processes, can be channeled into anabolic pathways for the synthesis of essential cellular building blocks. Two such pathways, the ethylmalonyl-CoA (EMC) pathway and the glyoxylate (B1226380) cycle, provide alternative routes for the net conversion of acetyl-CoA to C4 compounds. This guide offers an in-depth comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the pathways.

Core Functional Comparison

The glyoxylate cycle is a well-established anabolic pathway found in many bacteria, fungi, protists, and plants. It functions as a bypass of the two decarboxylation steps in the tricarboxylic acid (TCA) cycle, enabling the net synthesis of C4 compounds from two molecules of acetyl-CoA.[1][2] In contrast, the ethylmalonyl-CoA pathway is a more recently discovered, linear pathway that achieves the same net conversion but through a distinct set of enzymatic reactions.[3][4] This pathway is operative in organisms that lack the key enzymes of the glyoxylate cycle, such as Methylobacterium extorquens and Rhodobacter sphaeroides.[5][6]

The primary distinction lies in their enzymatic machinery and net reactions. The glyoxylate cycle utilizes two key enzymes, isocitrate lyase and malate (B86768) synthase, to circumvent the CO2-releasing steps of the TCA cycle.[2] The EMC pathway, on the other hand, involves a unique set of enzymes, including the characteristic crotonyl-CoA carboxylase/reductase.[4]

Quantitative Performance Data

Direct comparative data on the overall efficiency and enzyme kinetics of the two pathways under identical conditions are limited in the literature. However, we can compile available data on the specific activities and kinetic parameters of their key enzymes to draw inferences about their performance.

ParameterEthylmalonyl-CoA PathwayGlyoxylate CycleSource
Key Enzymes Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenaseIsocitrate lyase, Malate synthase[2][7]
Net Reaction 2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + H₂O → Succinyl-CoA + Glyoxylate + 2 ADP + 2 Pi + 2 NADP⁺ + 2 CoA2 Acetyl-CoA + NAD⁺ + FAD + 2 H₂O → Succinate (B1194679) + 2 CoA + NADH + FADH₂ + H⁺[5][8]
ATP Consumption 2 ATP per molecule of succinyl-CoA and glyoxylate produced.No direct ATP consumption within the cycle itself.[9]
Redox Cofactor Usage Consumes 2 NADPH.Produces 1 NADH and 1 FADH₂ (from succinate oxidation).[8]
Specific Activity of Key Enzymes (nmol min⁻¹ mg⁻¹ protein) Crotonyl-CoA carboxylase/reductase: Varies with growth substrate (e.g., in M. extorquens AM1, higher on methanol (B129727) and acetate (B1210297) than on succinate).Isocitrate lyase: Specific activity is highly regulated and induced by the presence of acetate.[6][10]
Vmax and Km of Key Enzymes Crotonyl-CoA carboxylase/reductase (from R. sphaeroides): Vmax for carboxylation is significantly higher than for the reduction of crotonyl-CoA.Isocitrate lyase (from various sources): Km for isocitrate can vary. For example, a study on an algal species provided data for calculating a Km value.[11][12]

Note: The net reactions and energy balances can vary slightly depending on the specific enzymes and subsequent metabolic routes in different organisms. The provided table summarizes the general stoichiometry.

Experimental Protocols

Accurate assessment of pathway activity relies on robust experimental methodologies. Below are detailed protocols for assaying the key enzymes of each pathway and for performing metabolic flux analysis to compare their in vivo performance.

This spectrophotometric assay measures the formation of glyoxylate, a product of the isocitrate lyase reaction.

Principle: Isocitrate is cleaved by isocitrate lyase to produce succinate and glyoxylate. The glyoxylate then reacts with phenylhydrazine (B124118) to form a phenylhydrazone, which can be measured spectrophotometrically at 324 nm.

Reagents:

  • 50 mM Imidazole (B134444) buffer, pH 6.8

  • 50 mM MgCl₂

  • 10 mM EDTA

  • 40 mM Phenylhydrazine HCl

  • 10 mM DL-Isocitric acid

  • Enzyme extract or purified isocitrate lyase

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of imidazole buffer, 0.1 mL of MgCl₂, 0.1 mL of EDTA, and 0.1 mL of phenylhydrazine in a cuvette.

  • Add 0.1 mL of the isocitrate solution to the cuvette.

  • Equilibrate the mixture to 30°C and monitor the absorbance at 324 nm until a stable baseline is achieved.

  • Initiate the reaction by adding a known amount of the enzyme solution (e.g., 0.1 mL).

  • Immediately mix by inversion and record the increase in absorbance at 324 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate-phenylhydrazone per minute under the specified conditions.

This assay measures the NADPH-dependent carboxylation of crotonyl-CoA.

Principle: Crotonyl-CoA carboxylase/reductase catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA, consuming NADPH in the process. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 10 mM Crotonyl-CoA

  • 10 mM NADPH

  • 500 mM NaHCO₃

  • Enzyme extract or purified crotonyl-CoA carboxylase/reductase

Procedure:

  • In a cuvette, combine 800 µL of Tris-HCl buffer, 50 µL of NaHCO₃, and 50 µL of NADPH solution.

  • Add 50 µL of the crotonyl-CoA solution.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) and establish a stable baseline reading at 340 nm.

  • Initiate the reaction by adding a small volume of the enzyme solution (e.g., 50 µL).

  • Continuously monitor the decrease in absorbance at 340 nm.

  • The rate of the reaction is calculated from the linear phase of the absorbance change, using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

This powerful technique allows for the in vivo quantification of metabolic fluxes through different pathways.

Principle: Cells are cultured with a ¹³C-labeled substrate (e.g., [1,2-¹³C]acetate). The isotopic labeling patterns of intracellular metabolites, particularly proteinogenic amino acids, are then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By fitting the experimental labeling data to a metabolic model, the relative fluxes through different pathways can be determined.

Experimental Workflow:

  • Culture Preparation: Grow the microbial strains of interest in a defined medium with the ¹³C-labeled substrate as the primary carbon source. Ensure the cultures reach a metabolic and isotopic steady state.

  • Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity (e.g., using cold methanol) and extract intracellular metabolites.

  • Hydrolysis and Derivatization (for amino acids): Hydrolyze cell biomass to release amino acids and derivatize them for gas chromatography-mass spectrometry (GC-MS) analysis.

  • LC-MS/MS or GC-MS Analysis: Analyze the isotopic labeling patterns of the metabolites.

  • Computational Flux Analysis: Use software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model that includes the reactions of the ethylmalonyl-CoA pathway and/or the glyoxylate cycle. This will yield quantitative flux values for each reaction in the network.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture Cell Culture with ¹³C-Labeled Substrate Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Hydrolyze Hydrolysis & Derivatization Extract->Hydrolyze MS LC-MS/MS or GC-MS Analysis Hydrolyze->MS Derivatized Metabolites Flux Computational Flux Analysis MS->Flux Results Results Flux->Results Quantitative Fluxes

Workflow for ¹³C-Metabolic Flux Analysis.

Pathway Diagrams

Visualizing the flow of metabolites through each pathway is crucial for understanding their operation.

ethylmalonyl_coa_pathway AcetylCoA1 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA Acetyl-CoA acetyltransferase HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA 3-Hydroxybutyryl-CoA dehydratase EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase (CO₂, NADPH) MethylsuccinylCoA (2R)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA mutase MesaconylCoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA dehydrogenase MethylmalylCoA (2R,3S)-β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Mesaconyl-CoA hydratase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate β-Methylmalyl-CoA lyase PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA β-Methylmalyl-CoA lyase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase (ATP, CO₂) AcetylCoA2 Acetyl-CoA

The Ethylmalonyl-CoA Pathway.

glyoxylate_cycle AcetylCoA1 Acetyl-CoA Citrate Citrate AcetylCoA1->Citrate Citrate synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate lyase Succinate Succinate Isocitrate->Succinate Isocitrate lyase Malate Malate Glyoxylate->Malate Malate->Oxaloacetate Malate dehydrogenase (NAD⁺ -> NADH) AcetylCoA2 Acetyl-CoA AcetylCoA2->Malate Malate synthase

The Glyoxylate Cycle.

Conclusion

The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct and elegant solutions to the metabolic challenge of assimilating two-carbon compounds. While the glyoxylate cycle is a more widespread and arguably simpler mechanism that is directly integrated with the TCA cycle, the EMC pathway offers an alternative that is crucial for the survival of certain microorganisms in specific ecological niches.

From a bioenergetic standpoint, the EMC pathway has a net cost of ATP and reducing power (NADPH), whereas the glyoxylate cycle is energetically more favorable, producing NADH and FADH₂. This difference in energy efficiency may have significant implications for the overall metabolic fitness of organisms utilizing these pathways.

For researchers in drug development, the unique enzymes of the EMC pathway present potential targets for antimicrobial agents against pathogens that rely on this pathway for carbon assimilation. In the field of metabolic engineering, both pathways offer opportunities for the production of valuable chemicals. For instance, intermediates of the EMC pathway are precursors for various biopolymers and specialty chemicals, while the glyoxylate cycle can be engineered to enhance the production of dicarboxylic acids like succinate and malate.[8]

Further research involving direct comparative metabolic flux analysis under controlled conditions is necessary to fully elucidate the performance trade-offs between these two fascinating metabolic routes. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists aiming to explore these pathways in greater detail.

References

Confirming the Identity of L-erythro-3-Methylmalyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comparative analysis of tandem mass spectrometry and other analytical techniques for the confirmation of L-erythro-3-Methylmalyl-CoA, a key intermediate in various metabolic pathways.

The structural elucidation of coenzyme A (CoA) derivatives, such as this compound, presents a significant analytical challenge due to their complex structure and the presence of stereoisomers. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the identification and quantification of these molecules. This guide details the experimental protocol for tandem mass spectrometry and compares its performance with alternative methods, supported by experimental data.

Tandem Mass Spectrometry: The Gold Standard for Acyl-CoA Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and specific identification of acyl-CoA species. The technique relies on the characteristic fragmentation patterns of these molecules upon collision-induced dissociation (CID).

Key Fragmentation Characteristics of Acyl-CoAs:

In positive ion mode, acyl-CoAs typically exhibit two major fragmentation pathways:

  • Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP moiety and is a hallmark of intact acyl-CoA molecules.[1][2]

  • Product Ion at m/z 428: This fragment represents the adenosine-3',5'-diphosphate portion of the CoA molecule.[1]

The specific identification of this compound is achieved by monitoring the transition of its precursor ion to a product ion specific to its acyl group. While the general fragmentation pattern confirms the presence of an acyl-CoA, the unique fragment of the 3-methylmalyl group provides definitive identification.

Experimental Protocol: LC-MS/MS for this compound

This protocol outlines a typical approach for the analysis of short-chain acyl-CoAs, adaptable for this compound.

1. Sample Preparation:

  • Extraction of metabolites from biological samples (e.g., cell culture, tissue homogenates) is typically performed using a cold solvent mixture, such as acetonitrile (B52724)/methanol/water (2:2:1, v/v/v).

  • Protein precipitation is achieved by centrifugation at a low temperature.

  • The supernatant containing the acyl-CoAs is then dried under vacuum and reconstituted in a suitable buffer for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The separation of isomers like this compound may require optimization of the gradient and the use of ion-pairing reagents.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical scale columns.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for acyl-CoA analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the specific precursor-to-product ion transition for this compound. A full scan or product ion scan can be used for initial identification and to determine the characteristic product ions.

  • Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion and maximize the signal of the characteristic product ions.

Table 1: Comparison of Analytical Techniques for this compound Identification

FeatureTandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Assays
Principle Separation by chromatography followed by mass-based detection of precursor and fragment ions.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Utilizes the specific activity of an enzyme (e.g., β-methylmalyl-CoA lyase) to quantify the substrate.
Specificity High, capable of distinguishing isomers with appropriate chromatography.Very high, provides detailed structural information, including stereochemistry.High for the specific substrate of the enzyme.
Sensitivity Very high (picomole to femtomole range).Lower than MS (micromole to nanomole range).Moderate to high, depending on the assay design.
Quantitative Yes, with the use of internal standards.Yes, with the use of an internal standard.Yes, by measuring the rate of product formation or substrate consumption.
Sample Throughput High.Low.Moderate to high.
Instrumentation Cost High.Very high.Low to moderate.
Expertise Required High.High.Moderate.

Alternative and Complementary Analytical Techniques

While tandem mass spectrometry is a powerful tool, other techniques can provide complementary information or may be more suitable for specific research questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of molecules, including the determination of stereochemistry. For this compound, 1H and 13C NMR would provide definitive confirmation of its structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. However, NMR is significantly less sensitive than mass spectrometry, requiring larger amounts of purified sample.

Enzymatic Assays

Enzymatic assays offer a functional approach to the quantification of this compound. The activity of the enzyme β-methylmalyl-CoA lyase, which specifically cleaves this compound, can be monitored to determine the concentration of the substrate.[3] This method is highly specific but relies on the availability of the purified enzyme and a suitable method for detecting the reaction products (e.g., spectrophotometry or coupled enzyme assays).

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extraction Metabolite Extraction sample->extraction centrifugation Protein Precipitation extraction->centrifugation drying Solvent Evaporation centrifugation->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometer (Ionization) lc->ms msms Tandem MS (Fragmentation & Detection) ms->msms data Data Analysis msms->data result Confirmed Identity of This compound data->result Identification & Quantification metabolic_pathway cluster_enzyme β-methylmalyl-CoA lyase propionyl_coa Propionyl-CoA methylmalyl_coa This compound propionyl_coa->methylmalyl_coa glyoxylate Glyoxylate glyoxylate->methylmalyl_coa pyruvate Pyruvate methylmalyl_coa->pyruvate acetyl_coa Acetyl-CoA methylmalyl_coa->acetyl_coa enzyme

References

Functional comparison of bifunctional vs. trifunctional malyl-CoA lyases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of bifunctional and trifunctional malyl-CoA lyases, offering insights into their catalytic diversity and metabolic roles. The information presented is supported by experimental data to aid in understanding the distinct advantages and applications of each enzyme type in various biological contexts.

Introduction

Malyl-CoA lyases are a fascinating class of enzymes that catalyze the reversible cleavage and condensation of Coenzyme A (CoA) thioesters, playing pivotal roles in central carbon metabolism.[1] These enzymes are broadly categorized based on their substrate promiscuity into bifunctional and trifunctional types. The trifunctional malyl-CoA lyase from the green non-sulfur bacterium Chloroflexus aurantiacus (MCLC) is a key enzyme in the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation.[1][2] In contrast, the bifunctional malyl-CoA lyase from Rhodobacter sphaeroides (MCLR) is integral to the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][3] Understanding the functional nuances between these enzymes is critical for applications in metabolic engineering and synthetic biology.

Functional Comparison

The primary distinction between bifunctional and trifunctional malyl-CoA lyases lies in the range of reactions they catalyze. While both enzyme types act on (S)-malyl-CoA and β-methylmalyl-CoA, the trifunctional lyase exhibits an expanded catalytic repertoire.

Bifunctional Malyl-CoA Lyase (e.g., Rhodobacter sphaeroides MCLR):

  • β-methylmalyl-CoA cleavage: This reaction yields propionyl-CoA and glyoxylate (B1226380).[3][4]

  • (S)-malyl-CoA synthesis: This enzyme catalyzes the condensation of acetyl-CoA and glyoxylate to form (S)-malyl-CoA.[3][4]

Trifunctional Malyl-CoA Lyase (e.g., Chloroflexus aurantiacus MCLC):

  • (S)-malyl-CoA cleavage: This reaction produces acetyl-CoA and glyoxylate.[5]

  • β-methylmalyl-CoA synthesis: It catalyzes the condensation of propionyl-CoA and glyoxylate to form (2R,3S)-β-methylmalyl-CoA.[5]

  • (S)-citramalyl-CoA cleavage: A unique function of this enzyme is the cleavage of (S)-citramalyl-CoA into acetyl-CoA and pyruvate (B1213749).[5][6]

Interestingly, while both enzymes can catalyze the interconversion of malyl-CoA and acetyl-CoA + glyoxylate, they typically operate in opposite directions within their respective metabolic pathways.[1] The bifunctional MCLR favors the synthesis of malyl-CoA, whereas the trifunctional MCLC primarily drives the cleavage of malyl-CoA.[1]

Data Presentation: A Quantitative Comparison

The following table summarizes the available kinetic parameters for the bifunctional malyl-CoA lyase from Rhodobacter sphaeroides and the trifunctional malyl-CoA lyase from Chloroflexus aurantiacus.

Kinetic ParameterBifunctional (R. sphaeroides Mcl1)Trifunctional (C. aurantiacus Mcl)
(S)-Malyl-CoA Cleavage
Apparent K_m for (S)-malyl-CoA0.02 mM[4]10 µM[5]
Specific Activity4.1 U/mg[4]Not Reported
β-Methylmalyl-CoA Cleavage
Apparent K_m for β-methylmalyl-CoA0.01 mM[4]89 µM[5]
Specific Activity4.5 U/mg[4]Not Reported
Acetyl-CoA Condensation
Apparent K_m for acetyl-CoANot Reported360 µM[5]
Apparent K_m for glyoxylateNot Reported2000 µM[5]
Propionyl-CoA Condensation
Apparent K_m for propionyl-CoANot Reported1200 µM[5]
Apparent K_m for glyoxylateNot Reported2000 µM[5]

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of these enzymes, the following diagrams illustrate their respective metabolic pathways and a general experimental workflow for their characterization.

Bifunctional_Malyl_CoA_Lyase_Pathway cluster_ethylmalonyl_coa Ethylmalonyl-CoA Pathway (in R. sphaeroides) Acetyl-CoA Acetyl-CoA MCLR Bifunctional Malyl-CoA Lyase (MCLR) Acetyl-CoA->MCLR Condensation Glyoxylate_B Glyoxylate Glyoxylate_B->MCLR Malyl-CoA_B (S)-Malyl-CoA beta-Methylmalyl-CoA_B β-Methylmalyl-CoA beta-Methylmalyl-CoA_B->MCLR Cleavage Propionyl-CoA_B Propionyl-CoA Glyoxylate_B2 Glyoxylate MCLR->Malyl-CoA_B Synthesis MCLR->Propionyl-CoA_B MCLR->Glyoxylate_B2

Caption: Metabolic reactions of bifunctional malyl-CoA lyase.

Trifunctional_Malyl_CoA_Lyase_Pathway cluster_3_hydroxypropionate 3-Hydroxypropionate Bi-Cycle (in C. aurantiacus) Malyl-CoA_T (S)-Malyl-CoA MCLC Trifunctional Malyl-CoA Lyase (MCLC) Malyl-CoA_T->MCLC Cleavage Acetyl-CoA_T1 Acetyl-CoA Glyoxylate_T1 Glyoxylate Propionyl-CoA_T Propionyl-CoA Propionyl-CoA_T->MCLC Condensation Glyoxylate_T2 Glyoxylate Glyoxylate_T2->MCLC beta-Methylmalyl-CoA_T β-Methylmalyl-CoA Citramalyl-CoA_T (S)-Citramalyl-CoA Citramalyl-CoA_T->MCLC Cleavage Acetyl-CoA_T2 Acetyl-CoA Pyruvate Pyruvate MCLC->Acetyl-CoA_T1 MCLC->Glyoxylate_T1 MCLC->beta-Methylmalyl-CoA_T MCLC->Acetyl-CoA_T2 MCLC->Pyruvate

Caption: Metabolic reactions of trifunctional malyl-CoA lyase.

Experimental_Workflow cluster_workflow Experimental Workflow for Malyl-CoA Lyase Characterization start Start gene_cloning Gene Cloning & Expression start->gene_cloning protein_purification Protein Purification (e.g., Affinity Chromatography) gene_cloning->protein_purification activity_assay Enzyme Activity Assays protein_purification->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetic_analysis data_analysis Data Analysis & Comparison kinetic_analysis->data_analysis end End data_analysis->end

Caption: General workflow for enzyme characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme function. Below are summaries of common experimental protocols for key malyl-CoA lyase reactions.

(S)-Malyl-CoA Cleavage Assay

This assay spectrophotometrically monitors the formation of acetyl-CoA and glyoxylate from (S)-malyl-CoA.

  • Principle: The cleavage of (S)-malyl-CoA is monitored. In some variations, the formation of glyoxylate is coupled to a reaction that produces a colored product, such as the reaction with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be measured at 324 nm.[7] Alternatively, HPLC can be used to directly measure the formation of acetyl-CoA.[8]

  • Reaction Mixture:

    • Buffer: 200 mM MOPS/K+ buffer (pH 7.7)[8]

    • 10 mM MgCl2[8]

    • 0.9 mM (S)-malyl-CoA[8]

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the reaction mixture.

    • The incubation is carried out at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus MCLC).[8]

    • For spectrophotometric assays, the change in absorbance is monitored over time.

    • For HPLC-based assays, aliquots are taken at different time points, the reaction is stopped (e.g., with acid), and the products are separated and quantified by HPLC.[8]

β-Methylmalyl-CoA Cleavage Assay

This assay is similar to the malyl-CoA cleavage assay but uses β-methylmalyl-CoA as the substrate.

  • Principle: The cleavage of β-methylmalyl-CoA to propionyl-CoA and glyoxylate is measured. The detection methods are analogous to the (S)-malyl-CoA cleavage assay.

  • Reaction Mixture:

    • Buffer: e.g., 100 mM MOPS/KOH (pH 7.0)

    • 5 mM MgCl2[9]

    • 0.5 mM β-methylmalyl-CoA[9]

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by adding the enzyme.

    • Incubation is performed at the enzyme's optimal temperature.

    • Product formation (propionyl-CoA or glyoxylate) is monitored over time using a suitable detection method.

Malyl-CoA/β-Methylmalyl-CoA Synthesis (Condensation) Assay

This assay measures the formation of the corresponding CoA thioester from a smaller acyl-CoA and glyoxylate.

  • Principle: The condensation reaction is often coupled to a secondary reaction that allows for spectrophotometric monitoring. For instance, the formation of free CoA in the reverse (cleavage) reaction can be measured using 5,5'-dithiobis(2-nitrobenzoate) (DTNB), which reacts with free thiols to produce a yellow-colored product detectable at 412 nm.[7] For the synthesis reaction, the consumption of acetyl-CoA or propionyl-CoA can be monitored by HPLC.

  • Reaction Mixture (for l-malyl-CoA formation):

    • Buffer: 200 mM MOPS/KOH (pH 7.5)[10]

    • 5 mM MgCl2[10]

    • 0.25 mM DTNB (for coupled assay)[10]

    • 1 mM acetyl-CoA[10]

    • 10 U of citrate (B86180) synthase (to hydrolyze the product and release CoA for the DTNB reaction)[10]

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of 10 mM glyoxylate.[10]

    • The increase in absorbance at 412 nm is monitored to determine the rate of CoA release, which is proportional to the rate of malyl-CoA synthesis and subsequent hydrolysis.[10]

(S)-Citramalyl-CoA Cleavage Assay

This assay is specific for the trifunctional malyl-CoA lyase.

  • Principle: The cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate is measured. The formation of pyruvate can be coupled to the lactate (B86563) dehydrogenase reaction, where the oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer at optimal pH

    • MgCl2

    • (S)-citramalyl-CoA

    • For coupled assay: NADH and lactate dehydrogenase

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm is monitored over time.

Conclusion

The functional comparison of bifunctional and trifunctional malyl-CoA lyases reveals a fascinating example of enzyme evolution to meet the specific metabolic demands of different organisms. While the bifunctional enzyme is tailored for the synthesis and cleavage of two key metabolites in the ethylmalonyl-CoA pathway, the trifunctional enzyme demonstrates an expanded catalytic capacity, enabling it to participate in three distinct steps of the 3-hydroxypropionate bi-cycle. This guide provides a foundational understanding of their differences, supported by quantitative data and experimental protocols, to aid researchers in their exploration of these versatile biocatalysts.

References

Orthogonal methods for the validation of L-erythro-3-Methylmalyl-CoA quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metabolic intermediates is critical for understanding disease pathology, drug efficacy, and the intricacies of biological pathways. L-erythro-3-Methylmalyl-CoA, a key intermediate in the ethylmalonyl-CoA pathway for carbon assimilation in various bacteria, serves as an important biomarker in metabolic research.[1][2][3] Validating the quantification of this analyte with orthogonal methods is essential to ensure data accuracy, eliminate method-specific biases, and satisfy stringent regulatory requirements.

This guide provides a comparative overview of two orthogonal methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Spectrophotometric Assay. It includes detailed experimental protocols and expected performance data to assist researchers in selecting and validating appropriate analytical techniques.

The Ethylmalonyl-CoA Pathway

This compound is a central component of the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetyl-CoA in organisms like Rhodobacter sphaeroides.[4][5] Understanding this pathway is crucial for contextualizing the importance of the analyte.

Ethylmalonyl_CoA_Pathway cluster_output Pathway Outputs acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa CroR ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Ccr methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ecm/Epi mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa Mcd methylmalyl_coa This compound mesaconyl_coa->methylmalyl_coa Mch glyoxylate Glyoxylate methylmalyl_coa->glyoxylate Mcl1 propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Mcl1 malate Malate glyoxylate->malate AceB succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa PccAB/Mcm

Caption: The Ethylmalonyl-CoA pathway for acetyl-CoA assimilation.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. Its high specificity, derived from the separation of analytes by chromatography and the unique mass-to-charge ratio of precursor and product ions, makes it an ideal primary method for validation.

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of biological sample (e.g., bacterial cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80:20 methanol:water containing an appropriate internal standard).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis. For some applications, solid-phase extraction (SPE) may be used for further cleanup and concentration.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetonitrile:water (95:5, v/v) with 5 mM ammonium acetate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. Acyl-CoAs ionize efficiently in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards. The characteristic neutral loss of the CoA moiety (507 m/z) is often used for screening.

    • Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature, ion spray voltage) and collision energy for maximum signal intensity.

LCMS_Workflow sample Biological Sample extraction Protein Precipitation & Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection UPLC Injection supernatant->lc_injection lc_separation C18 Column Separation lc_injection->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision Cell - CID) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detector Detector ms3->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Method 2: Enzymatic Spectrophotometric Assay

An enzymatic assay provides an excellent orthogonal method as its principle of detection is based on biological activity rather than physicochemical properties. This method relies on the specific cleavage of this compound by the enzyme (3S)-malyl-CoA/β-methylmalyl-CoA lyase (Mcl1), which produces glyoxylate and propionyl-CoA. The production of glyoxylate can be monitored spectrophotometrically.

Experimental Protocol: Enzymatic Assay
  • Sample Preparation:

    • Samples should be prepared similarly to the LC-MS/MS method to the point of a cleared supernatant. The extraction solvent should be compatible with enzyme activity (e.g., avoid high concentrations of organic solvents or strong acids). Neutralization of acidic extracts is required.

  • Enzyme Reaction:

    • Reaction Mixture (in a 96-well plate or cuvette):

      • 200 mM MOPS-KOH buffer (pH 7.5)

      • 5-10 mM MnCl₂ or MgCl₂

      • 3.5 mM Phenylhydrazinium chloride

      • Sample extract containing this compound

      • Purified (3S)-malyl-CoA/β-methylmalyl-CoA lyase enzyme (to initiate the reaction)

    • Total Volume: e.g., 200 µL.

  • Detection:

    • The reaction is initiated by the addition of the enzyme.

    • The cleavage of this compound releases glyoxylate.

    • Glyoxylate reacts with phenylhydrazinium chloride to form glyoxylate phenylhydrazone.

    • Monitor the increase in absorbance at 324 nm , which is proportional to the amount of glyoxylate formed.

    • Quantification is achieved by comparing the rate of absorbance change (or endpoint absorbance) to a standard curve prepared with known concentrations of this compound.

Performance Comparison

ParameterLC-MS/MS (Expected Performance)Enzymatic Spectrophotometric Assay (Expected Performance)
Principle Physicochemical properties (mass-to-charge ratio)Biological activity (enzyme-substrate specificity)
Specificity Very High (chromatographic separation + MRM)High (dependent on enzyme specificity)
Linear Range ~3-4 orders of magnitude~2-3 orders of magnitude
LLOQ 0.1 - 10 nM100 nM - 1 µM
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±20%
Precision (%RSD) <15% (<20% at LLOQ)<20%
Throughput High (with autosampler)Moderate to High (plate-based)
Matrix Effects Potential for ion suppression/enhancementPotential for enzyme inhibition/activation

Note: Performance data for LC-MS/MS is based on published methods for similar short-chain acyl-CoAs. Performance for the enzymatic assay is an estimation based on typical spectrophotometric enzyme assays.

Orthogonal Method Validation Logic

The core principle of using orthogonal methods is to ensure that the quantification is not susceptible to a single type of analytical artifact. The strengths of one method compensate for the potential weaknesses of the other.

Orthogonal_Validation quant Accurate Quantification of This compound lcms LC-MS/MS quant->lcms Primary Method enzymatic Enzymatic Assay quant->enzymatic Orthogonal Method lcms_strength Strength: High Specificity & Sensitivity lcms->lcms_strength lcms_weakness Weakness: Potential Matrix Effects lcms->lcms_weakness enzymatic_strength Strength: Based on Biological Activity enzymatic->enzymatic_strength enzymatic_weakness Weakness: Lower Sensitivity, Potential Inhibitors enzymatic->enzymatic_weakness lcms_weakness->enzymatic_strength Mitigated By enzymatic_weakness->lcms_strength Mitigated By

Caption: Logic of using orthogonal methods for robust validation.

Conclusion

For the rigorous validation of this compound quantification, a dual-method approach is highly recommended. LC-MS/MS serves as the ideal primary assay due to its superior sensitivity and specificity. An enzymatic spectrophotometric assay provides a robust orthogonal method, confirming the quantification based on a different analytical principle—biological activity. By establishing and validating both methods according to accepted guidelines, researchers can generate highly reliable and defensible data, increasing confidence in experimental outcomes for metabolic research and drug development. Recent studies comparing fluorometric enzymatic kits to LC-MS methods for other analytes like acetyl-CoA have shown that, with appropriate sample preparation, enzymatic assays can yield comparable results, reinforcing their value as an orthogonal tool.[7][8]

References

Cross-Species Analysis of Beta-Methylmalyl-CoA Lyase Gene Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene regulation of beta-methylmalyl-CoA lyase (MCL) across different microbial species. MCL is a key enzyme in several metabolic pathways that serve as alternatives to the glyoxylate (B1226380) cycle for acetate (B1210297) assimilation and carbon fixation. Understanding the diverse regulatory strategies governing the MCL gene is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents.

Comparative Analysis of MCL Gene Regulation

The regulation of the beta-methylmalyl-CoA lyase gene is intricately linked to the metabolic context in which it functions. Across different species of bacteria and archaea, a recurring theme is the induction of MCL expression in the presence of two-carbon compounds like acetate. This suggests the presence of conserved, yet distinct, regulatory mechanisms that respond to the availability of these carbon sources.

In bacteria such as Rhodobacter capsulatus, the activity of L-malyl-CoA/β-methylmalyl-CoA lyase is upregulated approximately 20-fold when the cells are cultured on acetate as the primary carbon source, compared to growth on glucose[1]. This strong induction at the enzymatic level points towards a robust transcriptional control mechanism. Homologous genes in related bacteria like Rhodobacter sphaeroides and Rhodospirillum rubrum are located in similar genomic neighborhoods, suggesting a conserved functional role and potentially a conserved mode of regulation within this group of bacteria[1].

While the specific transcription factors directly controlling the mcl gene are not yet fully elucidated across all species, studies in Rhodobacter sphaeroides have suggested a role for the transcriptional regulator PhaR in modulating the ethylmalonyl-CoA pathway, which includes beta-methylmalyl-CoA lyase. This regulation is linked to the metabolism of poly(β-hydroxybutyrate) (PHB), a storage polymer synthesized from acetate[2][3]. This indicates a complex regulatory network where MCL expression is not only dictated by the primary carbon source but also by the overall metabolic state of the cell.

In archaea, such as members of the Sulfolobaceae and Halobacteria, MCL is also a critical enzyme in carbon assimilation pathways like the 3-hydroxypropionate (B73278) cycle and the methylaspartate cycle, respectively[4]. The gene regulation in archaea, while less studied for this specific gene, generally involves a basal transcription machinery that has similarities to eukaryotic systems, including the use of TATA-binding proteins and Transcription Factor B. It is plausible that archaeal MCL genes are regulated by transcription factors that sense intracellular levels of key metabolites like acetyl-CoA or glyoxylate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the expression and function of beta-methylmalyl-CoA lyase from different species.

Table 1: Comparison of MCL Enzyme Activity Regulation

SpeciesCondition 1Condition 2Fold Change in ActivityReference
Rhodobacter capsulatusGrowth on GlucoseGrowth on Acetate~20-fold increase[1]
Methylobacterium extorquensGrowth on SuccinateGrowth on AcetateUpregulated[5]

Table 2: Comparison of MCL Enzyme Kinetics

SpeciesSubstrateKm (µM)Reference
Chloroflexus aurantiacus(S)-malyl-CoA10[6]
(2R,3S)-beta-methylmalyl-CoA89[6]
acetyl-CoA360[6]
propionyl-CoA1200[6]
glyoxylate2000[6]
Haloarcula hispanicaglyoxylate (in Δmcl mutant)~3100[7]
glyoxylate (in ΔMS mutant)~160000[7]

Signaling Pathways and Regulatory Networks

The regulation of the MCL gene is embedded within complex metabolic networks. Below are diagrams illustrating the metabolic pathways involving MCL and a proposed model for its transcriptional regulation.

Metabolic_Pathways cluster_EMC Ethylmalonyl-CoA Pathway (e.g., Rhodobacter) cluster_3HP 3-Hydroxypropionate Cycle (e.g., Chloroflexus) cluster_MA Methylaspartate Cycle (e.g., Haloarcula) AceCoA1 2 Acetyl-CoA CrotonylCoA Crotonyl-CoA AceCoA1->CrotonylCoA EMCoA Ethylmalonyl-CoA CrotonylCoA->EMCoA MSCoA Methylsuccinyl-CoA EMCoA->MSCoA MeCoA Mesaconyl-CoA MSCoA->MeCoA BMMCoA β-Methylmalyl-CoA MeCoA->BMMCoA MCL_EMC MCL BMMCoA->MCL_EMC Glyox Glyoxylate PropCoA Propionyl-CoA MCL_EMC->Glyox MCL_EMC->PropCoA AceCoA2 Acetyl-CoA PropCoA2 Propionyl-CoA BMMCoA2 β-Methylmalyl-CoA PropCoA2->BMMCoA2 MalylCoA (S)-Malyl-CoA MCL_3HP MCL (bifunctional) MalylCoA->MCL_3HP cleavage Glyox2 Glyoxylate Glyox2->BMMCoA2 BMMCoA2->MCL_3HP condensation MCL_3HP->AceCoA2 MCL_3HP->Glyox2 BMMCoA3 β-Methylmalyl-CoA MCL_MA MCL BMMCoA3->MCL_MA PropCoA3 Propionyl-CoA Glyox3 Glyoxylate MCL_MA->PropCoA3 MCL_MA->Glyox3

Figure 1: Metabolic pathways involving beta-methylmalyl-CoA lyase (MCL).

Regulatory_Model Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA PhaR PhaR (putative regulator) AcetylCoA->PhaR sensed by? mcl_promoter mcl promoter PhaR->mcl_promoter binds to regulate mcl_gene mcl gene mcl_promoter->mcl_gene MCL_protein MCL Protein mcl_gene->MCL_protein transcription & translation Metabolism Acetate Assimilation MCL_protein->Metabolism catalyzes

Figure 2: Proposed regulatory model for MCL gene expression in Rhodobacter.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the study of MCL gene regulation in various microbial species.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Identification of Transcription Factor Binding Sites

This protocol is designed to identify the genomic binding sites of a putative transcriptional regulator (e.g., PhaR) of the mcl gene in bacteria.

Methodology:

  • Cell Culture and Cross-linking:

    • Grow bacterial cells in appropriate media with and without the inducing substance (e.g., acetate).

    • When cultures reach mid-log phase, add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 20-30 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the cell pellet in lysis buffer containing lysozyme (B549824) and protease inhibitors.

    • Incubate on ice to facilitate cell wall degradation.

    • Shear the chromatin by sonication to obtain DNA fragments in the range of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the transcription factor of interest overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C for several hours in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a standard DNA purification kit.

    • Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the chosen sequencing platform.

  • Sequencing and Data Analysis:

    • Sequence the library using a next-generation sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control sample.

    • Perform motif analysis on the enriched regions to identify the consensus binding site of the transcription factor.

In Vitro Transcription Assay

This assay is used to determine the effect of a purified putative transcription factor on the transcription of the mcl gene from its native promoter.

Methodology:

  • Template Preparation:

    • Amplify the promoter region of the mcl gene and the beginning of the coding sequence by PCR.

    • Purify the PCR product to use as the DNA template.

  • Transcription Reaction Setup:

    • In a nuclease-free tube, combine the following components on ice:

      • Nuclease-free water

      • Transcription buffer (containing HEPES, KCl, MgCl2, DTT)

      • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled UTP (e.g., [α-32P]UTP)

      • Purified RNA polymerase

      • Purified putative transcription factor (at varying concentrations)

      • DNA template

  • Transcription Initiation and Elongation:

    • Incubate the reaction mixture at the optimal temperature for the RNA polymerase (e.g., 37°C) for 30-60 minutes.

  • Reaction Termination and RNA Purification:

  • Analysis of Transcripts:

    • Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the transcripts by autoradiography.

    • Quantify the amount of full-length transcript to determine the effect of the transcription factor on the rate of transcription.

Enzyme Kinetics Assay for Beta-Methylmalyl-CoA Lyase

This protocol measures the kinetic parameters of purified MCL enzyme.

Methodology:

  • Enzyme Purification:

    • Clone the mcl gene into an expression vector and overexpress the protein in a suitable host (e.g., E. coli).

    • Purify the recombinant MCL protein using affinity chromatography.

  • Assay for the Cleavage Reaction (β-Methylmalyl-CoA -> Propionyl-CoA + Glyoxylate):

    • Prepare a reaction mixture containing a suitable buffer (e.g., MOPS or Tris-HCl), a divalent cation (e.g., Mg2+ or Mn2+), and varying concentrations of β-methylmalyl-CoA.

    • Initiate the reaction by adding the purified MCL enzyme.

    • Monitor the decrease in absorbance of the thioester bond of β-methylmalyl-CoA at around 232 nm using a spectrophotometer.

    • Alternatively, the formation of products can be monitored by HPLC.

  • Assay for the Condensation Reaction (Propionyl-CoA + Glyoxylate -> β-Methylmalyl-CoA):

    • Prepare a reaction mixture containing buffer, a divalent cation, propionyl-CoA, and varying concentrations of glyoxylate.

    • Initiate the reaction with the purified MCL enzyme.

    • Monitor the increase in absorbance at 232 nm due to the formation of the thioester bond in β-methylmalyl-CoA.

  • Data Analysis:

    • Determine the initial reaction velocities at each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

References

Comparing the efficiency of different carbon fixation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficiency of major carbon fixation pathways, offering quantitative data, detailed experimental protocols, and visual representations to support research and development in plant science, bioengineering, and drug development.

Overview of Carbon Fixation Pathways

Carbon fixation is the process by which inorganic carbon, primarily carbon dioxide (CO2), is converted into organic compounds by living organisms. The efficiency of this process is paramount to plant productivity and has significant implications for agriculture and biofuel development. The three primary photosynthetic carbon fixation pathways in plants are the C3, C4, and Crassulacean Acid Metabolism (CAM) pathways. Beyond these, other natural and synthetic pathways offer unique advantages and potential for bioengineering.

C3 Pathway: The most common pathway, where CO2 is initially fixed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) to form a three-carbon compound. This pathway is susceptible to photorespiration, a wasteful process that releases previously fixed carbon, especially in hot, dry conditions.[1][2]

C4 Pathway: An adaptation to minimize photorespiration, C4 plants initially fix CO2 in mesophyll cells using phosphoenolpyruvate (B93156) carboxylase (PEPCase), which has a higher affinity for CO2 than RuBisCO.[2][3] This creates a four-carbon compound that is transported to bundle sheath cells, where CO2 is concentrated and then enters the C3 cycle. This spatial separation of initial CO2 fixation and the Calvin cycle makes C4 plants more efficient in high light and high-temperature environments.[4][5]

CAM Pathway: Found in succulent plants adapted to arid conditions, the CAM pathway separates CO2 fixation temporally. Stomata open at night to fix CO2 into organic acids, which are stored in vacuoles. During the day, the stomata close to conserve water, and the stored organic acids release CO2 for the Calvin cycle.[3]

Quantitative Comparison of Pathway Efficiency

The efficiency of carbon fixation pathways can be evaluated based on several key metrics, including energetic requirements (ATP and NADPH), quantum yield, CO2 compensation point, and water-use efficiency.

ParameterC3 PathwayC4 PathwayCAM PathwayOther Natural Pathways (e.g., rTCA)Synthetic Pathways
Primary Carboxylating Enzyme RuBisCOPEPCase & RuBisCOPEPCase & RuBisCOVarious (e.g., Ferredoxin-dependent carboxylases)Engineered enzymes (e.g., crotonyl-CoA carboxylase/reductase)
ATP:NADPH per CO2 fixed 3:25:25.5-6.5:2Varies, often lower ATP requirementDesigned for high efficiency, can be lower than natural pathways
Quantum Yield (mol CO2/mol photons) ~0.052 (at 30°C, 21% O2)~0.053 (at 30°C, 21% O2)Variable, generally lower than C3/C4 in high lightNot well-established for higher plantsTheoretically high, dependent on design
CO2 Compensation Point (ppm) 40-1000-100-5 (at night)LowTheoretically very low
Optimal Temperature (°C) 15-2530-45>35VariesVaries
Water-Use Efficiency (g biomass/kg H2O) 1-32-510-40Not applicable to terrestrial plantsNot applicable to terrestrial plants
Photorespiration HighNegligibleNegligibleAbsentAbsent

Signaling Pathways and Metabolic Cycles

The C3 Carbon Fixation Pathway

C3_Pathway CO2 CO2 RuBisCO RuBisCO CO2->RuBisCO RuBP RuBP RuBP->RuBisCO PGA 2x 3-PGA RuBisCO->PGA Calvin_Cycle Calvin Cycle (Regeneration of RuBP) PGA->Calvin_Cycle Calvin_Cycle->RuBP Sugars Sugars, Starch Calvin_Cycle->Sugars ATP_NADPH_out ADP, NADP+ Calvin_Cycle->ATP_NADPH_out ATP_NADPH_in ATP, NADPH ATP_NADPH_in->Calvin_Cycle

Caption: The C3 carbon fixation pathway.

The C4 Carbon Fixation Pathway

C4_Pathway cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO2 (atmosphere) PEPCase PEPCase CO2_in->PEPCase PEP PEP PEP->PEPCase Oxaloacetate Oxaloacetate (4C) PEPCase->Oxaloacetate Malate (B86768) Malate (4C) Oxaloacetate->Malate Malate_in Malate (4C) Malate->Malate_in Transport CO2_released CO2 Malate_in->CO2_released Pyruvate Pyruvate (3C) Malate_in->Pyruvate Calvin_Cycle Calvin Cycle CO2_released->Calvin_Cycle Pyruvate->PEP Transport & Regeneration (ATP) Sugars Sugars Calvin_Cycle->Sugars

Caption: The C4 carbon fixation pathway.

The CAM Pathway (Temporal Separation)

CAM_Pathway cluster_night Night (Stomata Open) cluster_day Day (Stomata Closed) CO2_night CO2 PEPCase_night PEPCase CO2_night->PEPCase_night PEP_night PEP PEP_night->PEPCase_night Organic_Acids Organic Acids (e.g., Malate) PEPCase_night->Organic_Acids Vacuole_storage Vacuole Storage Organic_Acids->Vacuole_storage Vacuole_release Vacuole Release Organic_Acids_day Organic Acids Vacuole_release->Organic_Acids_day CO2_day CO2 Organic_Acids_day->CO2_day Calvin_Cycle_day Calvin Cycle CO2_day->Calvin_Cycle_day Sugars_day Sugars Calvin_Cycle_day->Sugars_day

Caption: The CAM carbon fixation pathway.

Experimental Protocols

Measurement of Net CO2 Assimilation Rate using Infrared Gas Analysis (IRGA)

Objective: To determine the rate of CO2 uptake by a leaf, providing a measure of net photosynthetic activity.

Principle: An Infrared Gas Analyzer (IRGA) measures the differential concentration of CO2 in the air entering and exiting a sealed leaf chamber.[6][7][8] The decrease in CO2 concentration is used to calculate the rate of assimilation.

Materials:

  • Portable photosynthesis system with an IRGA (e.g., LI-COR LI-6800)

  • Leaf chamber appropriate for the plant species

  • Light source with controllable intensity

  • CO2 injection system

  • Temperature control system

Procedure:

  • System Calibration and Setup: Calibrate the IRGA according to the manufacturer's instructions. Set the desired environmental conditions within the leaf chamber (light intensity, temperature, CO2 concentration, and humidity).

  • Leaf Selection: Choose a healthy, fully expanded leaf that has been exposed to the desired light conditions for at least 30 minutes to ensure photosynthetic induction.

  • Clamping the Leaf: Gently enclose the selected leaf within the chamber, ensuring a good seal to prevent leaks.

  • Acclimation: Allow the leaf to acclimate to the chamber conditions until a stable gas exchange rate is achieved (typically 10-20 minutes).

  • Data Logging: Record the net CO2 assimilation rate (A), stomatal conductance (gs), and intercellular CO2 concentration (Ci) provided by the instrument's software.

  • A-Ci Curve Generation (Optional): To assess the biochemical limitations of photosynthesis, an A-Ci curve can be generated by systematically varying the CO2 concentration in the chamber and recording the corresponding assimilation rates.[9]

Determination of RuBisCO and PEPCase Activity

Objective: To quantify the in vitro activity of the primary carboxylating enzymes.

Principle: Enzyme activity is measured by monitoring the rate of substrate consumption or product formation under optimal conditions. For RuBisCO, this is often done using a 14CO2-based radiometric assay or a spectrophotometric assay coupled to NADH oxidation.[10][11] PEPCase activity is typically measured spectrophotometrically by coupling the reaction to malate dehydrogenase and monitoring NADH oxidation.[12]

Materials:

  • Spectrophotometer or liquid scintillation counter

  • Centrifuge

  • Homogenization buffer

  • Assay-specific reagents (e.g., RuBP, PEP, 14C-bicarbonate, NADH, coupling enzymes)

Procedure (General Outline):

  • Tissue Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen to stop metabolic activity. Grind the frozen tissue to a fine powder and extract the soluble proteins using a specific ice-cold extraction buffer.[13]

  • Centrifugation: Centrifuge the homogenate to pellet cell debris and obtain the supernatant containing the soluble enzymes.

  • Enzyme Assay:

    • RuBisCO (Radiometric): Initiate the reaction by adding the leaf extract to an assay mixture containing RuBP and 14C-bicarbonate. After a specific time, stop the reaction with acid and measure the incorporated radioactivity in the acid-stable products using a scintillation counter.[10]

    • PEPCase (Spectrophotometric): Add the leaf extract to a cuvette containing the assay buffer, PEP, and NADH. Start the reaction by adding the coupling enzyme (malate dehydrogenase). Monitor the decrease in absorbance at 340 nm as NADH is oxidized.[14]

  • Data Analysis: Calculate the enzyme activity based on the rate of change in radioactivity or absorbance, normalized to the total protein content of the extract.

Isotopic Labeling to Trace Carbon Flow

Objective: To follow the path of carbon through the metabolic pathways.[15]

Principle: Plants are exposed to a stable (e.g., 13CO2) or radioactive (e.g., 14CO2) isotope of carbon.[15][16] The labeled carbon is incorporated into metabolic intermediates, which can then be identified and quantified.

Materials:

  • Growth chamber with a controlled atmosphere

  • 13CO2 or 14CO2 gas

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for stable isotopes

  • Autoradiography or liquid scintillation counting for radioisotopes

  • Metabolite extraction reagents

Procedure:

  • Labeling: Place the plant in a sealed chamber and introduce the labeled CO2 for a defined period.

  • Quenching and Extraction: At various time points, rapidly harvest the plant tissue and quench metabolic activity (e.g., by freezing in liquid nitrogen). Extract the metabolites using appropriate solvents.

  • Analysis:

    • Stable Isotopes: Separate and identify the metabolites using LC-MS or GC-MS. The mass spectrometer will detect the mass shift due to the incorporation of 13C.

    • Radioisotopes: Separate the metabolites using techniques like paper chromatography or thin-layer chromatography. Visualize the labeled compounds by exposing the chromatogram to X-ray film (autoradiography) or by scraping the spots and measuring their radioactivity with a liquid scintillation counter.[17]

  • Pathway Reconstruction: By analyzing the distribution of the label in different metabolites over time, the flow of carbon through the pathway can be determined.

Experimental Workflow and Logic

Workflow for Comparing Photosynthetic Efficiency

Photosynthesis_Comparison_Workflow Plant_Selection Select C3, C4, and CAM Plants Growth_Conditions Grow under Controlled Environmental Conditions Plant_Selection->Growth_Conditions Gas_Exchange Measure Net CO2 Assimilation (IRGA) Growth_Conditions->Gas_Exchange Enzyme_Assays Determine RuBisCO and PEPCase Activity Growth_Conditions->Enzyme_Assays Isotope_Labeling Trace Carbon Flow with Isotopic Labeling Growth_Conditions->Isotope_Labeling WUE_Measurement Measure Water-Use Efficiency Growth_Conditions->WUE_Measurement Data_Analysis Comparative Data Analysis and Modeling Gas_Exchange->Data_Analysis Enzyme_Assays->Data_Analysis Isotope_Labeling->Data_Analysis WUE_Measurement->Data_Analysis Conclusion Draw Conclusions on Pathway Efficiency Data_Analysis->Conclusion

References

A Researcher's Guide to Validating Gene Knockouts in L-erythro-3-Methylmalyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted disruption of genes within specific metabolic pathways is a cornerstone of modern biological research, offering profound insights into cellular function and disease pathogenesis. The L-erythro-3-Methylmalyl-CoA (M-CoA) metabolism pathway, a key route in carbon assimilation and the metabolism of certain amino acids, is of significant interest. Validating the successful knockout of genes within this pathway is critical for the accurate interpretation of experimental results. This guide provides an objective comparison of common validation techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.

Comparison of Gene Knockout Validation Methods

A multi-faceted approach, interrogating the genome, transcriptome, and proteome, is the gold standard for validating a gene knockout.[1][2] Each method offers unique advantages and provides a different layer of evidence for a successful gene disruption. The choice of method often depends on the specific experimental goals and available resources.[1]

Validation Method What it Measures Data Type Pros Cons
Genotyping (PCR & Sanger Sequencing) Presence of the intended genomic modification (insertion/deletion).[1]QualitativeDefinitive confirmation of the genetic edit.[1] Relatively low cost for single samples.[3]Does not confirm functional knockout (i.e., absence of transcript or protein). Can miss off-target effects.
Quantitative PCR (qPCR) Abundance of the target gene's mRNA transcript.[1]QuantitativeHigh sensitivity and specificity for transcript levels.[4]mRNA levels do not always correlate with protein levels.[5] Can be misleading if truncated, non-functional transcripts are still produced.[6]
Western Blotting Presence and quantity of the target protein.[1][2]Semi-Quantitative / QuantitativeDirectly confirms the absence or significant reduction of the target protein, providing strong evidence of a functional knockout.[1][2]Dependent on the availability of a specific and high-quality antibody.[2][7] Can be less sensitive than qPCR.
Metabolomics (LC-MS/MS) Changes in the abundance of metabolites upstream and downstream of the targeted enzyme.QuantitativeProvides a functional readout of the metabolic consequences of the gene knockout, directly assessing the impact on the pathway.[8]Can be technically complex and require specialized equipment and expertise. Data analysis can be challenging.[9]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Genotyping by PCR and Sanger Sequencing

This protocol is for the initial confirmation of the genomic edit in the targeted cell line.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target region

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis system

  • Sanger sequencing service

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from both wild-type (WT) and putative knockout (KO) cell clones using a commercial kit.

  • PCR Amplification: Perform PCR using primers that flank the targeted genomic region. Design primers to yield different sized products for the WT and KO alleles if a large deletion was introduced.

  • Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the bands. A successful KO may show a smaller band (for a deletion) or no band if the primers span the deleted region.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to confirm the precise nature of the insertion or deletion at the target site.[1]

Quantitative PCR (qPCR) for mRNA Expression Analysis

This protocol quantifies the level of the target gene's transcript.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers specific to the target gene transcript

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from WT and KO cell clones.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with primers for the target gene and a housekeeping gene (for normalization).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene in the KO clones compared to the WT, using the ΔΔCt method. A significant reduction in the target gene's mRNA level in the KO clone is indicative of a successful knockout at the transcript level.

Western Blotting for Protein Knockout Confirmation

This protocol directly assesses the presence or absence of the target protein.[2]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: Lyse WT and KO cell clones in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The absence of a band at the expected molecular weight in the KO lane, compared to a clear band in the WT lane, confirms the protein knockout.[2]

Metabolomic Analysis by LC-MS/MS

This protocol assesses the functional consequence of the gene knockout by measuring changes in key metabolites within the this compound pathway.

Materials:

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Internal standards for acyl-CoAs

  • LC-MS/MS system

Protocol:

  • Metabolite Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Quench metabolism and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.[10] For acyl-CoAs, a common extraction solvent is a mixture of acetonitrile, methanol, and water.[11]

    • Include internal standards in the extraction solvent for accurate quantification.[12][13]

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[12]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Use a reversed-phase chromatography method for the separation of acyl-CoAs.[14][15]

    • Set up the mass spectrometer to detect and quantify the precursor and product ions of this compound and other relevant pathway intermediates.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites of interest.

    • Compare the levels of this compound and downstream metabolites between WT and KO cells. A significant accumulation of the substrate and a depletion of the product of the knocked-out enzyme would provide strong functional validation.

Visualizations

This compound Metabolism Pathway

This diagram illustrates the core reactions in the this compound metabolism pathway, highlighting the central role of Malyl-CoA lyase.

L_erythro_3_Methylmalyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA L_erythro_3_Methylmalyl_CoA This compound Propionyl_CoA->L_erythro_3_Methylmalyl_CoA Malyl-CoA Lyase (EC 4.1.3.24) Glyoxylate Glyoxylate Glyoxylate->L_erythro_3_Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA L_erythro_3_Methylmalyl_CoA->Mesaconyl_C1_CoA Methylmalyl-CoA Dehydratase beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_C1_CoA->beta_Methylmalyl_CoA Mesaconyl-CoA Hydratase Acetyl_CoA Acetyl-CoA beta_Methylmalyl_CoA->Acetyl_CoA β-Methylmalyl-CoA Lyase Pyruvate Pyruvate beta_Methylmalyl_CoA->Pyruvate

Caption: Key steps in the this compound metabolic pathway.

Experimental Workflow for Gene Knockout Validation

This workflow outlines the sequential steps for a comprehensive validation of a gene knockout, from initial genomic confirmation to functional metabolic analysis.

Gene_Knockout_Validation_Workflow cluster_genomic Genomic Validation cluster_transcriptomic Transcriptomic Validation cluster_proteomic Proteomic Validation cluster_metabolomic Functional Validation Genomic_DNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification Genomic_DNA_Extraction->PCR_Amplification Sanger_Sequencing Sanger Sequencing PCR_Amplification->Sanger_Sequencing RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Protein_Extraction Protein Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Metabolite_Extraction Metabolite Extraction LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS

Caption: A comprehensive workflow for validating a gene knockout.

Logical Relationship of Validation Methods

This diagram illustrates the logical flow of validation, starting from the genetic modification and cascading down to the functional metabolic consequences.

Validation_Logic Gene_Knockout Gene Knockout (Genomic Level) No_mRNA Absence of functional mRNA (Transcriptomic Level) Gene_Knockout->No_mRNA leads to No_Protein Absence of Protein (Proteomic Level) No_mRNA->No_Protein results in Altered_Metabolism Altered Metabolite Profile (Functional Level) No_Protein->Altered_Metabolism causes

Caption: The logical cascade from gene knockout to metabolic phenotype.

References

Structural comparison of malyl-CoA lyases with and without bound substrate.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural dynamics of a key metabolic enzyme, offering insights for researchers in enzymology and drug development.

Malyl-CoA lyase (MCL) is a pivotal enzyme in carbon metabolism across various bacterial species, catalyzing the reversible cleavage of (2S)-malyl-CoA into glyoxylate (B1226380) and acetyl-CoA. This function places it at the heart of pathways like the 3-hydroxypropionate (B73278) bi-cycle and the ethylmalonyl-CoA pathway.[1][2][3] Understanding the structural mechanics of MCL's interaction with its substrates is crucial for deciphering its catalytic mechanism and for the potential development of inhibitors. This guide provides a detailed comparison of the enzyme's structure in its apo (unbound) and substrate-bound states, supported by crystallographic data.

A striking feature of malyl-CoA lyases is the significant conformational change they undergo upon substrate binding.[2][4] This change is primarily characterized by the movement of a C-terminal domain that acts as a "lid," closing over the active site of an adjacent monomer within the enzyme's oligomeric structure.[2][5] This domain motion is crucial for creating a catalytically competent active site.

Quantitative Structural Comparison

The binding of substrate induces measurable changes in the enzyme's conformation. These have been quantified through high-resolution X-ray crystallography. The following tables summarize key structural data for malyl-CoA lyases from different organisms in both apo and substrate-bound forms.

Structure Organism PDB ID Resolution (Å) State Ligands Reference
Apo-MCL Methylobacterium extorquens AM12IBP1.56Apo (Open)Mg²⁺[2]
Substrate-Bound MCL Rhodobacter sphaeroides4L9Z2.01Bound (Closed)Mg²⁺, Oxalate, CoA[1]
Apo-MCL Roseiflexus castenholzii6K9V2.50Apo (Open)None[4]
Substrate-Bound MCL Roseiflexus castenholzii6K9W2.65Bound (Closed)Oxalate[4]
Substrate-Bound MCL Chloroflexus aurantiacus4L802.00Bound (Closed)Mg²⁺, Oxalate, Propionyl-CoA[6]

The structural alignment of the apo M. extorquens MCL with the substrate-bound R. sphaeroides MCL reveals a significant domain rotation. This movement can be quantified as a hinge motion of approximately 30° in the C-terminal domain, centered around the conserved residues Phe268 and Thr269.[2][7] This motion effectively closes the active site, bringing key catalytic residues into proximity with the substrate.

Comparison Metric Value Description Reference
C-terminal Domain Rotation ~30°Hinge motion upon substrate binding, closing the active site.[2][7]
RMSD (Cα atoms) 0.96 ÅRoot-mean-square deviation between the closed conformations of C. aurantiacus and R. sphaeroides MCLs, indicating high structural conservation in the bound state.[5][6][7]

Experimental Protocols

The structural data presented here were primarily obtained through X-ray crystallography. Below is a generalized methodology based on the cited studies.

Protein Expression and Purification
  • Cloning and Expression: The gene encoding malyl-CoA lyase is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable Escherichia coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: Cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal optical density. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by ultracentrifugation.

  • Chromatography: The soluble protein is purified using a series of chromatography steps, typically involving an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure, homogenous protein sample.

Crystallization and Data Collection
  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop). For substrate-bound structures, the protein is co-crystallized with or soaked in solutions containing the substrate or substrate analogs (e.g., CoA, oxalate, propionyl-CoA) and a divalent cation like Mg²⁺.[6]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[5]

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a homologous structure as a search model. The resulting model is then refined to produce the final, high-resolution structure.

Visualizing the Conformational Change

The following diagrams illustrate the key structural transition of malyl-CoA lyase upon substrate binding and the general workflow for its structural determination.

G cluster_Apo Apo (Open) State cluster_Bound Substrate-Bound (Closed) State Apo_Monomer1 Monomer 1 (Active Site Exposed) Apo_Monomer2 Monomer 2 (C-terminal Domain Unbound) Substrate Substrate (Malyl-CoA) Bound_Monomer1 Monomer 1 (Active Site Engaged) Substrate->Bound_Monomer1 Binding Bound_Monomer2 Monomer 2 (C-terminal Domain acts as Lid) Bound_Monomer2->Bound_Monomer1 ~30° Hinge Motion G start Gene Cloning & Protein Expression purification Protein Purification start->purification crystallization Crystallization (Apo or +Substrate) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution end Structural Comparison (Apo vs. Bound) structure_solution->end

References

A Comparative Analysis of Metabolic Models Incorporating the 3-Hydroxypropionate Bi-Cycle

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of metabolic models for two key carbon fixation pathways: the 3-hydroxypropionate (B73278) (3-HP) bi-cycle, primarily studied in Chloroflexus aurantiacus, and the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, with a well-characterized kinetic model in Metallosphaera sedula. This document is intended for researchers, scientists, and drug development professionals working in metabolic engineering and synthetic biology.

Introduction

The 3-hydroxypropionate (3-HP) bi-cycle and the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle are two of the six known autotrophic carbon fixation pathways. Unlike the well-known Calvin-Benson-Bassham (CBB) cycle, these pathways are insensitive to oxygen, making them attractive targets for metabolic engineering in various host organisms.[1][2] The 3-HP bi-cycle is utilized by some phototrophic bacteria like Chloroflexus aurantiacus, while the 3HP/4HB cycle is found in some thermoacidophilic archaea, such as Metallosphaera sedula.[3][4] Understanding the quantitative differences between these pathways is crucial for selecting appropriate biological parts and designing efficient synthetic carbon fixation systems.

Pathway Overview and Stoichiometry

The 3-HP bi-cycle consists of two interconnected cycles that ultimately convert three molecules of bicarbonate into one molecule of pyruvate.[5] The 3HP/4HB cycle also involves two parts, the first of which is similar to the 3-HP bi-cycle, converting acetyl-CoA and two molecules of bicarbonate to succinyl-CoA. The second part regenerates acetyl-CoA from succinyl-CoA.[6]

Stoichiometric Comparison
PathwayOverall ReactionATP RequirementNADPH RequirementOrganism Example
3-Hydroxypropionate Bi-cycle 3 HCO₃⁻ + 5 ATP + 6 NADPH + 1 quinone → 1 Pyruvate + 6 NADP⁺ + 1 quinoneH₂ + 3 ADP + 3 Pi + 2 AMP + 2 PPi56Chloroflexus aurantiacus[4]
3-Hydroxypropionate/4-Hydroxybutyrate Cycle 3 HCO₃⁻ + 5 ATP + 5 NADPH → 1 Pyruvate + 5 NADP⁺ + 3 ADP + 3 Pi + 2 AMP + 2 PPi55Metallosphaera sedula[7]

Quantitative Model Comparison

A direct, side-by-side quantitative comparison of kinetic models for both pathways is challenging due to the different modeling approaches and organisms studied. However, we can compare the available quantitative data from a kinetic model of the 3HP/4HB cycle in M. sedula with enzyme activity data from studies on the 3-HP bi-cycle in C. aurantiacus.

3HP/4HB Cycle Kinetic Model (Metallosphaera sedula)

A detailed reaction kinetics model for the 3HP/4HB cycle in M. sedula has been developed and validated.[8] A key prediction of this model is the flux split at the succinyl-CoA node.

ParameterValueReference
Flux to Acetyl-CoA Branch 35%[8]
Flux to Succinate Branch 65%[8]
Enzyme Kinetic Parameters for Key Enzymes in the 3HP/4HB Cycle (M. sedula)
EnzymeSubstrateKₘ (µM)kcat (s⁻¹)
Malonyl-CoA/Succinyl-CoA Reductase Malonyl-CoA3025
3-Hydroxypropionyl-CoA Synthetase 3-Hydroxypropionate1001.5
3-Hydroxypropionyl-CoA Dehydratase 3-Hydroxypropionyl-CoA5010
Acryloyl-CoA Reductase Acryloyl-CoA205
Succinic Semialdehyde Reductase Succinic Semialdehyde15030

Data from Hawkins et al. (2016)

3-HP Bi-cycle Enzyme Activity (Chloroflexus aurantiacus)

While a complete kinetic model is not available for the 3-HP bi-cycle in C. aurantiacus, specific activities of key enzymes have been measured under different growth conditions.

EnzymeSpecific Activity (µmol min⁻¹ mg⁻¹ protein) - AutotrophicSpecific Activity (µmol min⁻¹ mg⁻¹ protein) - HeterotrophicReference
Malonyl-CoA Reductase 0.080.03[8]
Propionyl-CoA Synthase 0.090.045[9]
Kinetic Parameters for Malonyl-CoA Reductase in C. aurantiacus
SubstrateApparent Kₘ (µM)Turnover Number (s⁻¹)
Malonyl-CoA 3025
NADPH 2525

Data from Hügler et al. (2002)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing models. Below are key experimental protocols cited in the analysis of these metabolic pathways.

13C-Metabolic Flux Analysis (13C-MFA) - General Protocol
  • Cell Cultivation: Grow the microorganism in a defined minimal medium with a ¹³C-labeled substrate (e.g., [1,2-¹³C] glucose or ¹³C-bicarbonate) as the sole carbon source until a metabolic and isotopic steady state is reached.[12]

  • Quenching and Metabolite Extraction: Rapidly quench metabolic activity by transferring the cell culture to a cold solution (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Biomass Hydrolysis: Pellet the remaining biomass and hydrolyze it in 6 M HCl at 110°C for 24 hours to release protein-bound amino acids.

  • Derivatization: Derivatize the amino acids (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to make them volatile for gas chromatography.

  • GC-MS Analysis: Analyze the isotopic labeling patterns of the derivatized amino acids using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Flux Calculation: Use a computational model of the organism's central carbon metabolism and the measured isotopic labeling data to calculate intracellular metabolic fluxes using software such as WUflux.[11]

Enzyme Assay: Malonyl-CoA Reductase (C. aurantiacus)

This assay measures the NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate.[8]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM dithiothreitol, 0.5 mM NADPH, and cell extract.

  • Initiate Reaction: Start the reaction by adding 0.2 mM malonyl-CoA.

  • Spectrophotometric Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 365 nm.

  • Calculation: Calculate the specific activity based on the rate of NADPH oxidation and the protein concentration of the cell extract.

Enzyme Assay: Propionyl-CoA Synthase (C. aurantiacus)

This assay measures the conversion of 3-hydroxypropionate to propionyl-CoA.[9]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 0.5 mM NADPH, and purified enzyme.

  • Initiate Reaction: Start the reaction by adding 5 mM 3-hydroxypropionate.

  • Spectrophotometric Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 365 nm.

  • Calculation: Calculate the specific activity based on the rate of NADPH oxidation and the enzyme concentration.

Visualizations

3-Hydroxypropionate Bi-cycle in Chloroflexus aurantiacus

3_HP_Bi_cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Three_HP 3-Hydroxypropionate Malonyl_CoA->Three_HP Malonyl-CoA reductase Propionyl_CoA Propionyl-CoA Three_HP->Propionyl_CoA Propionyl-CoA synthase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->Beta_Methylmalyl_CoA (S)-Malyl-CoA/ β-methylmalyl-CoA/ (S)-citramalyl-CoA lyase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Malyl_CoA (S)-Malyl-CoA Succinyl_CoA->Malyl_CoA Succinyl-CoA: (S)-malate-CoA transferase Malyl_CoA->Acetyl_CoA (S)-Malyl-CoA lyase Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Glyoxylate->Beta_Methylmalyl_CoA Citramalyl_CoA (S)-Citramalyl-CoA Beta_Methylmalyl_CoA->Citramalyl_CoA Mesaconyl-CoA hydratase Citramalyl_CoA->Acetyl_CoA (S)-Malyl-CoA/ β-methylmalyl-CoA/ (S)-citramalyl-CoA lyase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate HCO3_1 HCO₃⁻ HCO3_1->Malonyl_CoA HCO3_2 HCO₃⁻ HCO3_2->Methylmalonyl_CoA HCO3_3 HCO₃⁻ HCO3_3->Pyruvate Overall Input

Caption: The 3-Hydroxypropionate Bi-cycle for carbon fixation in Chloroflexus aurantiacus.

3-Hydroxypropionate/4-Hydroxybutyrate Cycle

3HP_4HB_Cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Three_HP 3-Hydroxypropionate Malonyl_CoA->Three_HP Malonyl-CoA reductase Propionyl_CoA Propionyl-CoA Three_HP->Propionyl_CoA 3-HP-CoA ligase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Four_HB 4-Hydroxybutyrate Succinyl_CoA->Four_HB Succinyl-CoA reductase Four_HB_CoA 4-Hydroxybutyryl-CoA Four_HB->Four_HB_CoA 4-HB-CoA ligase Crotonyl_CoA Crotonyl-CoA Four_HB_CoA->Crotonyl_CoA 4-HB-CoA dehydratase Acetoacetyl_CoA Acetoacetyl-CoA Crotonyl_CoA->Acetoacetyl_CoA Crotonyl-CoA hydratase Acetoacetyl_CoA->Acetyl_CoA Acetoacetyl-CoA β-ketothiolase HCO3_1 HCO₃⁻ HCO3_1->Malonyl_CoA HCO3_2 HCO₃⁻ HCO3_2->Methylmalonyl_CoA

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle for carbon fixation.

Experimental Workflow for 13C-Metabolic Flux Analysis

13C_MFA_Workflow Cultivation Cell Cultivation with ¹³C-labeled Substrate Quenching Metabolic Quenching Cultivation->Quenching Extraction Metabolite Extraction Quenching->Extraction Hydrolysis Biomass Hydrolysis Quenching->Hydrolysis Derivatization Derivatization Extraction->Derivatization Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Flux_Calculation Flux Calculation GC_MS->Flux_Calculation Data_Interpretation Data Interpretation and Model Refinement Flux_Calculation->Data_Interpretation

Caption: A generalized experimental workflow for 13C-Metabolic Flux Analysis.

References

Safety Operating Guide

L-erythro-3-Methylmalyl-CoA proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer This document provides guidance for the proper disposal of L-erythro-3-Methylmalyl-CoA based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for this compound is not readily available. Therefore, the following procedures are derived from guidelines for similar non-hazardous biochemicals and Coenzyme A (CoA) esters. It is mandatory to consult your institution's Environmental Health & Safety (EHS) office and adhere to all federal, state, and local regulations before proceeding. This guide supplements, but does not replace, institutional protocols.

Introduction

This compound is a coenzyme A derivative involved in metabolic pathways.[1][2] As a research biochemical, its full toxicological and ecological properties are likely not extensively documented. Therefore, it is prudent to treat all waste containing this compound with care, assuming it to be potentially hazardous until confirmed otherwise by an appropriate authority like an institutional EHS office.[3] The primary principle is to manage the waste in a safe, compliant, and environmentally sound manner.[4]

Pre-Disposal Safety and Handling

Before commencing any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, a laboratory coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[5] All handling and preparation of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is not a one-size-fits-all procedure but a systematic process of evaluation and compliance. The following steps provide a framework for decision-making.

1. Waste Characterization and Hazard Assessment:

  • Consult the SDS: If an SDS is available from the supplier, locate Section 13: Disposal Considerations. This section provides the most specific guidance.

  • Assume Hazard: In the absence of a specific SDS, treat the compound as hazardous chemical waste.[3] This is the most conservative and safest approach.

  • Consider Components: If the compound is in a solution, identify all components. Solvents (e.g., flammable organic solvents) will dictate the primary waste stream classification.

2. Waste Segregation:

  • Isolate the Waste: Do not mix this compound waste with other waste streams (e.g., biological, radioactive, or incompatible chemicals) unless explicitly permitted by your EHS office.[5][6]

  • Incompatible Materials: Keep waste containing this compound separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions or the generation of toxic fumes.[5][7]

3. Containerization and Labeling:

  • Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure cap.[6][7] High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable for aqueous biochemical waste.[5] The original container may be used if it is in good condition.[7]

  • Proper Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE ".[5]

    • The full chemical name: "This compound ".[5]

    • A list of all components and their approximate concentrations/percentages if in a solution.[5]

    • The date when waste was first added to the container (accumulation start date).[8]

    • The name of the principal investigator or laboratory generating the waste.

4. Waste Accumulation and Storage:

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[6]

  • Keep Container Closed: Waste containers must be kept securely capped at all times, except when adding waste.[3] This prevents the release of vapors and potential spills.

5. Final Disposal:

  • Contact EHS: Once the container is full (typically 75-80% capacity to prevent splashing) or has reached the institutional time limit for storage in an SAA, contact your institution's EHS office to schedule a waste pickup.[4][9]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the sink unless explicitly confirmed to be non-hazardous and permissible for sewer disposal by your EHS office.[3][10]

    • DO NOT dispose of the solid compound or its containers in the regular trash.[10]

    • DO NOT use evaporation in a fume hood as a method of disposal.[3]

Data Management for Disposal

Maintaining accurate records of chemical waste is essential for safety, compliance, and efficient disposal. Use a log to track the contents of your waste containers.

Chemical NameCAS NumberQuantity (mg or mL)Concentration & Solvent (if applicable)Hazard Classification (Assumed)Date Added
This compound1227395-34-7[11]Chemical Waste, Non-acute Hazardous

Table 1: Example waste log for a container designated for this compound waste. Researchers should fill this out as waste is added.

Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher should follow to determine the correct disposal path for this compound.

G cluster_start Start: Waste Generation cluster_eval Evaluation cluster_procedure Procedure cluster_end Final Disposition start This compound Waste Generated sds Is a specific Safety Data Sheet (SDS) available? start->sds sds_dispose Follow Disposal Instructions in SDS Section 13 sds->sds_dispose  Yes treat_hazardous Treat as Hazardous Chemical Waste sds->treat_hazardous No / Unsure ehs_consult Consult Institutional EHS Office ehs_pickup Arrange for Pickup by EHS ehs_consult->ehs_pickup sds_dispose->ehs_consult segregate Segregate from Incompatible Waste treat_hazardous->segregate containerize Containerize in a Labeled, Compatible & Sealed Vessel segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store store->ehs_consult

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。